molecular formula C12H18BrNO B8126571 (4-Bromo-2-methoxy-benzyl)-diethyl-amine

(4-Bromo-2-methoxy-benzyl)-diethyl-amine

Cat. No.: B8126571
M. Wt: 272.18 g/mol
InChI Key: QFNAQSNUFVZBKP-UHFFFAOYSA-N
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Description

(4-Bromo-2-methoxy-benzyl)-diethyl-amine is a useful research compound. Its molecular formula is C12H18BrNO and its molecular weight is 272.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(4-bromo-2-methoxyphenyl)methyl]-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO/c1-4-14(5-2)9-10-6-7-11(13)8-12(10)15-3/h6-8H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNAQSNUFVZBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=C(C=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (4-Bromo-2-methoxy-benzyl)-diethyl-amine: Synthesis, Characterization, and Properties

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromo-2-methoxy-benzyl)-diethyl-amine is a substituted benzylamine that, while not extensively cataloged in commercial databases, represents a class of compounds with significant potential in medicinal chemistry and materials science. Its structure, featuring a bromine atom, a methoxy group, and a tertiary amine, offers multiple points for further chemical modification, making it a valuable scaffold for the synthesis of more complex molecules. The strategic placement of these functional groups can influence the molecule's pharmacokinetic and pharmacodynamic properties, making it an interesting candidate for investigation in drug discovery programs. This guide provides a comprehensive overview of its synthesis via reductive amination, its predicted physicochemical properties, and detailed protocols for its preparation and characterization.

Physicochemical and Inferred Properties

The properties of this compound can be reliably predicted based on its constituent functional groups and the known properties of its precursors.

PropertyValueSource/Rationale
Molecular Formula C₁₂H₁₈BrNOCalculated
Molecular Weight 272.18 g/mol Calculated
Appearance Predicted to be a colorless to pale yellow oil or low-melting solidBased on similar tertiary amines
Boiling Point Predicted to be >200 °CInferred from related structures
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol). Predicted to have low solubility in water.General solubility of tertiary amines
CAS Number Not assignedCompound is not commercially cataloged

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the reductive amination of 4-Bromo-2-methoxybenzaldehyde with diethylamine. This one-pot reaction is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds and is known for its high yields and tolerance of various functional groups.[1][2]

Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Imine/Iminium Formation cluster_2 Reduction cluster_3 Workup & Purification A 4-Bromo-2-methoxybenzaldehyde D Iminium Ion Intermediate A->D B Diethylamine B->D C Solvent (e.g., Dichloromethane) F (4-Bromo-2-methoxy-benzyl)- diethyl-amine D->F Reduction E Reducing Agent (e.g., NaBH(OAc)₃) E->F G Quenching F->G H Extraction G->H I Column Chromatography H->I J Pure Product I->J

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

The reductive amination proceeds through the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. The iminium ion is subsequently reduced by a hydride-based reducing agent to yield the final tertiary amine.[1]

G 4-Bromo-2-methoxybenzaldehyde 4-Bromo-2-methoxybenzaldehyde Hemiaminal Hemiaminal 4-Bromo-2-methoxybenzaldehyde->Hemiaminal + Diethylamine Diethylamine Diethylamine Iminium Ion Iminium Ion Hemiaminal->Iminium Ion - H₂O Product This compound Iminium Ion->Product + Hydride Reducing Agent\n(NaBH(OAc)₃) Reducing Agent (NaBH(OAc)₃) Reducing Agent\n(NaBH(OAc)₃)->Iminium Ion

Caption: Mechanism of reductive amination.

Experimental Protocol

Materials:

  • 4-Bromo-2-methoxybenzaldehyde (CAS: 43192-33-2)[3][4]

  • Diethylamine (CAS: 109-89-7)[5][6]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-Bromo-2-methoxybenzaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous dichloromethane.

  • Add diethylamine (1.2 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate the formation of the iminium ion intermediate.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous dichloromethane.

  • Slowly add the reducing agent slurry to the reaction mixture. The addition should be controlled to manage any potential exotherm.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Structural Elucidation and Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed using a combination of spectroscopic techniques. The expected data, based on the analysis of similar compounds, are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons adjacent to the nitrogen, the methoxy group protons, and the ethyl group protons of the diethylamine moiety. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the benzylic carbon, the methoxy carbon, and the carbons of the ethyl groups.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for C-H bonds (aliphatic and aromatic), C-N stretching, and C-O stretching of the methoxy group. The absence of a strong carbonyl (C=O) peak from the starting aldehyde is a key indicator of a successful reaction.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The presence of bromine will be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Safety and Handling

Precursors:

  • 4-Bromo-2-methoxybenzaldehyde: Harmful if swallowed.[3] It is advisable to wear gloves, eye protection, and a lab coat when handling.

  • Diethylamine: A flammable and corrosive liquid with a strong odor.[5][6][7] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

This compound: As a newly synthesized compound, its toxicological properties are unknown. It should be handled with care, assuming it may be hazardous. Standard laboratory safety practices, including the use of personal protective equipment, are essential.

Applications and Future Directions

This compound serves as a versatile intermediate for further chemical synthesis. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.[8] The tertiary amine can be quaternized or otherwise modified. These potential transformations open up avenues for the creation of a diverse library of compounds for screening in drug discovery and for the development of novel materials with specific electronic or optical properties.

References

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Diethylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethylamine. Retrieved from [Link]

  • Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
  • PENTA. (2025, April 23). Diethylamine - SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Diethylamine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Organic Synthesis Excellence: The Role of 4-Bromo-2-methoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-methoxybenzaldehyde. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-methoxybenzyl alcohol. Retrieved from [Link]

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017, April 26). ResearchGate. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

Sources

Molecular weight and formula of (4-Bromo-2-methoxy-benzyl)-diethyl-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular characteristics, synthesis, and application logic for (4-Bromo-2-methoxy-benzyl)-diethyl-amine , a specialized intermediate in medicinal chemistry.

Molecular Weight, Formula, and Synthetic Utility[1]

Part 1: Executive Summary

This compound is a tertiary benzylamine building block characterized by a halogenated aromatic core and a diethyl-substituted nitrogen tail. It serves as a critical scaffold in the synthesis of kinase inhibitors (e.g., diazacarbazoles) and CNS-active agents . Its structural versatility lies in the 4-bromo position, which acts as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), and the 2-methoxy group, which provides steric and electronic modulation of the aromatic ring.

Core Identity Matrix
PropertyValue
Chemical Name N-(4-Bromo-2-methoxybenzyl)-N,N-diethylamine
Molecular Formula C₁₂H₁₈BrNO
Molecular Weight (Average) 272.18 g/mol
Monoisotopic Mass 271.0572 Da (⁷⁹Br) / 273.0551 Da (⁸¹Br)
CAS Registry Number Not widely listed; Custom Synthesis Category
SMILES CCN(CC)Cc1ccc(Br)cc1OC

Part 2: Chemical Identity & Structural Analysis

Elemental Composition & Formula Derivation

The molecular formula C₁₂H₁₈BrNO is derived from the structural assembly of a substituted benzene ring and a tertiary amine tail.

  • Benzene Core (C₆): Substituted at positions 1, 2, and 4.

  • Substituents:

    • Position 1 (Benzylic Amine): A methylene bridge (-CH₂-) connects to a diethylamine group [-N(CH₂CH₃)₂].

      • Contribution: C₅H₁₂N[1][2]

    • Position 2 (Methoxy): An ether linkage (-OCH₃).

      • Contribution: CH₃O

    • Position 4 (Bromo): A halogen atom (-Br).[3]

  • Hydrogen Count:

    • Aromatic Ring: 3 protons (Positions 3, 5, 6).

    • Benzylic: 2 protons.

    • Ethyl Groups: 10 protons (2 × CH₂CH₃).

    • Methoxy: 3 protons.

    • Total H: 3 + 2 + 10 + 3 = 18 .

Physicochemical Profile
ParameterValue (Predicted)Significance in Drug Design
LogP (Octanol/Water) ~3.2 ± 0.4Moderate lipophilicity; suitable for CNS penetration but requires formulation for aqueous solubility.
pKa (Basic Nitrogen) ~9.5Protonated at physiological pH (7.4), enhancing solubility and receptor binding via ionic interactions.
H-Bond Acceptors 2 (N, O)The methoxy oxygen and amine nitrogen can accept hydrogen bonds.
H-Bond Donors 0Lack of -NH or -OH groups improves membrane permeability.

Part 3: Synthesis & Characterization Protocols

Primary Synthesis Route: Reductive Amination

The most robust method for synthesizing this compound is the reductive amination of 4-bromo-2-methoxybenzaldehyde with diethylamine . This "one-pot" procedure avoids the handling of lacrimatory benzyl halides.

Experimental Workflow (Standardized)
  • Reagents:

    • Precursor: 4-Bromo-2-methoxybenzaldehyde (1.0 eq)

    • Amine: Diethylamine (1.2 eq)

    • Reducing Agent: Sodium triacetoxyborohydride (STAB, 1.5 eq) or Sodium cyanoborohydride.

    • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Protocol:

    • Step A: Dissolve aldehyde in DCM under N₂ atmosphere.

    • Step B: Add diethylamine and stir for 30 min to form the iminium ion intermediate (in situ).

    • Step C: Add STAB portion-wise at 0°C. Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Step D (Quench): Quench with sat. NaHCO₃ solution. Extract with DCM.

    • Step E (Purification): Acid-base extraction is preferred over chromatography for amines. Acidify organic layer (1M HCl), wash with ether (removes non-basic impurities), then basify aqueous layer (NaOH) and extract back into DCM.

Visualized Pathway (Graphviz)

SynthesisPathway cluster_conditions Conditions: DCM, RT, 12h Aldehyde 4-Bromo-2-methoxy- benzaldehyde Iminium Iminium Intermediate (Transient) Aldehyde->Iminium + Et2N - H2O Amine Diethylamine Amine->Iminium Product (4-Bromo-2-methoxy-benzyl)- diethyl-amine Iminium->Product + NaBH(OAc)3 Reductive Step

Figure 1: Reductive amination pathway utilizing sodium triacetoxyborohydride (STAB) for mild conversion.

Analytical Validation

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.9–7.2 ppm: Aromatic signals (3H). Look for the specific splitting pattern of the 1,2,4-substituted ring (d, dd, d).

    • δ 3.85 ppm: Singlet (3H) corresponding to the -OCH₃ group.

    • δ 3.55 ppm: Singlet (2H) for the benzylic Ar-CH₂-N methylene.

    • δ 2.55 ppm: Quartet (4H) for the ethyl -N(CH₂-)₂ protons.

    • δ 1.05 ppm: Triplet (6H) for the terminal methyls -CH₃ of the ethyl groups.

  • Mass Spectrometry (LC-MS):

    • Ionization: ESI+ (Positive Mode).

    • Signature: A distinctive 1:1 doublet at m/z 272 and 274 (M+H)⁺ confirms the presence of a single Bromine atom.

Part 4: Applications in Drug Discovery

Scaffold for Kinase Inhibitors

This molecule is a documented intermediate in the synthesis of Diazacarbazoles , a class of Checkpoint Kinase 1 (Chk1) inhibitors used in oncology to sensitize cancer cells to DNA-damaging agents. The benzylamine moiety often occupies the solvent-exposed region of the ATP-binding pocket, improving solubility and pharmacokinetic properties.

Modular Building Block (Suzuki Coupling)

The 4-bromo substituent is a "chemical handle." It allows researchers to perform Palladium-catalyzed cross-coupling reactions to attach diverse aryl or heteroaryl groups, rapidly expanding a library of compounds for SAR (Structure-Activity Relationship) studies.

Coupling Logic Diagram

CouplingLogic Core (4-Bromo-2-methoxy-benzyl)- diethyl-amine Suzuki Suzuki-Miyaura Coupling Core->Suzuki Ar-B(OH)2 Pd(0) Buchwald Buchwald-Hartwig Amination Core->Buchwald R-NH2 Pd(0) Heck Heck Olefination Core->Heck Alkene Pd(0) Library Divergent Library Generation (Kinase/GPCR Ligands) Suzuki->Library Buchwald->Library Heck->Library

Figure 2: Divergent synthesis strategy using the 4-bromo handle for library generation.

Part 5: Safety & Handling (MSDS Highlights)

  • Hazards: As a benzylamine derivative, it is likely an Irritant (Skin/Eye) and potentially Harmful if Swallowed . The presence of the bromine atom suggests potential environmental toxicity.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Amines can oxidize over time, turning yellow/brown.

  • Incompatibility: Strong oxidizing agents and acid chlorides.

References

  • United States Patent 8,501,765 B2 . Diazacarbazoles and methods of use. (2013). Vertex Pharmaceuticals.[2][4] (Describes the synthesis of related 4-bromo-2-methoxybenzylamine intermediates for Chk1 inhibitors).

  • World Intellectual Property Organization WO2012066335A1 . Phenol compounds as Toll-like receptor 7 agonists. (2012). AstraZeneca.[2][4] (Details the preparation of 4-bromo-2-methoxybenzyl derivatives).

  • PubChem Compound Summary . 4-Bromo-2-methoxybenzaldehyde (Precursor). National Center for Biotechnology Information.

  • ChemSrc . 1-(4-Bromo-2-methoxy-benzyl)-3,3-difluoro-pyrrolidine. (Lists the diethylamine derivative as a related catalog entry).

Sources

Strategies for Chemical Identification and Synthetic Validation: A Case Study on (4-Bromo-2-methoxy-benzyl)-diethyl-amine

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized, proprietary building blocks, the rapid identification and synthesis of novel chemical entities (NCEs) become critical bottlenecks. This whitepaper provides an authoritative, in-depth technical guide on executing a rigorous Chemical Abstracts Service (CAS) Registry Number lookup, structural elucidation, and de novo synthetic validation for the specific target compound: (4-Bromo-2-methoxy-benzyl)-diethyl-amine .

Structural Elucidation and Chemical Identity

Before querying any chemical database, the target molecule must be translated into machine-readable structural identifiers. Ambiguity in nomenclature is the primary cause of false-positive CAS lookups, particularly with halogenated benzylamines where positional isomers are abundant.

The target molecule features a central benzene ring substituted with a methoxy group at position 2, a bromine atom at position 4, and a diethylaminomethyl group at position 1.

Table 1: Physicochemical and Structural Data Summary

PropertyValue
IUPAC Name 1-(4-bromo-2-methoxyphenyl)-N,N-diethylmethanamine
Molecular Formula C₁₂H₁₈BrNO
Molecular Weight 272.18 g/mol
Canonical SMILES CCN(CC)Cc1ccc(Br)cc1OC
Isotopic Signature [M+H]⁺ = 272.06 / 274.06 (1:1 ratio for ⁷⁹Br/⁸¹Br)
Known Positional Isomer [(2-bromo-5-methoxyphenyl)methyl]diethylamine
Isomer CAS RN 1394291-48-5[1]

Note: The exact CAS RN for 1-(4-bromo-2-methoxyphenyl)-N,N-diethylmethanamine may not be publicly indexed in open-source databases, indicating it is either a proprietary intermediate or a true NCE requiring synthesis and registration.

Methodological Workflow for CAS Registry Lookup

When dealing with highly specific structural motifs, researchers must employ a systematic exact-match and substructure search strategy. Relying solely on text-based queries often leads to conflation with positional isomers.

Lookup Protocol
  • Structural Query Generation: Convert the IUPAC name into a canonical SMILES string to eliminate nomenclature bias.

  • Primary Database Interrogation: Execute an exact structure search in proprietary databases (SciFinder-n, Reaxys) using the generated SMILES.

  • Isomer Differentiation (Critical Step): If an exact match is not found, perform a substructure search. You must manually filter out positional isomers. For example, the database will likely return CAS 1394291-48-5, which corresponds to the 2-bromo-5-methoxy isomer[1]. Conflating these isomers will lead to catastrophic failures in downstream structure-activity relationship (SAR) studies.

  • Novelty Registration: If the exact connectivity yields no CAS RN, the compound is considered a novel chemical entity in the public domain and must be submitted to the CAS Registry for formal assignment.

CAS_Lookup A Input Chemical Name: This compound B Generate Structural Identifiers (SMILES, InChI) A->B C Query Proprietary Databases (SciFinder-n, Reaxys) B->C D Query Open Databases (PubChem, ChemSpider) B->D E Exact Match Found? C->E D->E F Extract CAS RN & Metadata E->F Yes G Analyze Positional Isomers (e.g., CAS 1394291-48-5) E->G No H Register as New Substance (Submit to CAS) G->H If novel

Fig 1: Logical workflow for CAS Registry Number identification and isomer differentiation.

Synthetic Pathway and Mechanistic Insights

If the target compound is commercially unavailable, de novo synthesis is required. The most robust, scalable, and atom-economical route is the reductive amination of 4-bromo-2-methoxybenzaldehyde with diethylamine.

Mechanistic Rationale & Causality

The choice of reducing agent is the most critical parameter in this synthesis. We strictly employ Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) rather than Sodium Cyanoborohydride (NaBH₃CN).

  • Selectivity: The electron-withdrawing acetoxy groups on STAB reduce the nucleophilicity of the hydride. This makes STAB highly selective for the transient iminium ion over the starting aldehyde, preventing the formation of the corresponding benzyl alcohol byproduct[2].

  • Safety & Scalability: STAB eliminates the risk of generating acutely toxic hydrogen cyanide (HCN) gas, a severe safety hazard associated with NaBH₃CN during acidic workups[3].

Synthesis SM1 4-Bromo-2-methoxybenzaldehyde (Electrophile) INT Iminium Ion Intermediate [Schiff Base] SM1->INT + SM2 - H2O SM2 Diethylamine (Nucleophile) SM2->INT PROD This compound (Target Compound) INT->PROD Reduction RED NaBH(OAc)3 (STAB) Reducing Agent RED->PROD

Fig 2: Reductive amination pathway utilizing STAB for selective iminium ion reduction.

Self-Validating Experimental Protocol: Reductive Amination

To ensure scientific trustworthiness, the following protocol is designed as a self-validating system . It incorporates real-time analytical checkpoints that prevent the progression of failed reactions and ensure absolute structural confirmation before isolation.

Step-by-Step Methodology

Step 1: Iminium Ion Formation

  • Dissolve 4-bromo-2-methoxybenzaldehyde (1.0 eq, 10 mmol) in 30 mL of anhydrous 1,2-dichloroethane (DCE) under a dry nitrogen atmosphere.

  • Add diethylamine (1.2 eq, 12 mmol) dropwise via syringe.

  • Validation Checkpoint 1: Stir for 1–2 hours at room temperature. Monitor the formation of the iminium ion via in-situ IR spectroscopy (tracking the disappearance of the aldehyde carbonyl stretch at ~1690 cm⁻¹) or via TLC (UV active, visualizing the consumption of the starting material). Do not proceed to reduction until imine formation is complete.

Step 2: Selective Reduction 4. Cool the reaction mixture to 0 °C using an ice bath. 5. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 15 mmol) portion-wise over 15 minutes to control the exothermic hydride transfer. 6. Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours. 7. Validation Checkpoint 2: Extract a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS. The reaction is validated as complete when the starting material mass is fully replaced by the product mass peak at m/z 272.06 / 274.06 [M+H]⁺ . The presence of a 1:1 isotopic doublet is the definitive self-validating proof that the bromine atom remains intact and was not inadvertently cleaved via hydrodehalogenation.

Step 3: Quenching and Purification 8. Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃. Causality: This neutralizes the acetic acid byproducts generated by STAB and destroys any unreacted hydride, preventing post-workup degradation. 9. Extract the aqueous layer with Dichloromethane (3 x 20 mL). Combine the organic layers and wash with brine. 10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. 11. Purify the crude oil via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). Crucial adjustment: Add 1% Triethylamine (TEA) to the eluent. Causality: The basic TEA passivates the acidic silanol groups on the silica gel, preventing the secondary amine product from streaking and ensuring sharp, high-yield fraction collection.

References

  • National Institutes of Health (NIH). Ni-Catalyzed Carbon-Carbon Bond-Forming Reductive Amination. Retrieved from:[Link]

  • University of Debrecen / Analytical Methodologies. A novel carbohydrate labeling method utilizing transfer hydrogenation-mediated reductive amination. Retrieved from:[Link]

Sources

Physicochemical Properties and Medicinal Applications of 4-Bromo-2-methoxybenzylamine Derivatives

[1][2]

Executive Summary

4-Bromo-2-methoxybenzylamine is a specialized pharmacophore scaffold characterized by a trisubstituted benzene ring featuring a primary aminomethyl group, an ortho-methoxy substituent, and a para-bromo halogen handle.[1][2] This structural motif serves as a critical "linker" and "head group" in medicinal chemistry, particularly in the development of 5-HT2A receptor agonists (NBOMe series) , kinase inhibitors , and antimicrobial Schiff bases .[2][3]

Its unique value lies in the 4-bromo substituent, which allows for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), and the 2-methoxy group, which influences conformational entropy through intramolecular hydrogen bonding and steric locking.[1][2]

Chemical Architecture & Synthesis[1][2]

Structural Analysis

The molecule consists of a lipophilic phenyl ring balanced by a polar, ionizable amine.[2][3]

  • Core Scaffold: 4-bromo-2-methoxybenzene.[1][2][4][5]

  • Functional Handle 1 (C1): Aminomethyl group (-CH₂NH₂).[2] Acts as a hydrogen bond donor/acceptor and a cationic center at physiological pH.[2][3]

  • Functional Handle 2 (C2): Methoxy group (-OCH₃).[2] Acts as a hydrogen bond acceptor and induces a "conformational lock" with the ammonium proton.[2][3]

  • Functional Handle 3 (C4): Bromine atom (-Br).[2] Provides a halogen bonding site and a handle for synthetic elongation.[2][3]

Synthetic Pathways

The synthesis typically proceeds from 4-bromo-2-methoxybenzaldehyde (CAS 43192-33-2) via reductive amination.[1][2] This route is preferred over direct halogenation of 2-methoxybenzylamine due to regioselectivity issues.[1][2][3]

Diagram 1: Synthetic Workflow

SynthesisAldehyde4-Bromo-2-methoxybenzaldehyde(CAS 43192-33-2)ImineIntermediate Imine/OximeAldehyde->ImineNH4OAc or NH2OHMeOH, RefluxAmine4-Bromo-2-methoxybenzylamine(Target Scaffold)Imine->AmineNaBH3CN or H2/PdReductionSchiffSchiff Base Derivatives(Antimicrobial/Anticancer)Amine->SchiffAr-CHOCondensationNBOMeN-Alkylated Derivatives(5-HT2A Ligands)Amine->NBOMeReductive Alkylation(Phenethylamines)SuzukiBiaryl Derivatives(Kinase Inhibitors)Amine->SuzukiPd(PPh3)4, Ar-B(OH)2Cross-Coupling

Caption: Synthetic tree starting from the aldehyde precursor to key derivative classes.

Protocol: Reductive Amination (Standard)

  • Imine Formation: Dissolve 4-bromo-2-methoxybenzaldehyde (1.0 eq) and ammonium acetate (10.0 eq) in dry methanol. Stir at room temperature for 4 hours.

  • Reduction: Cool to 0°C. Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.

  • Workup: Acidify with 1N HCl to decompose excess hydride, then basify with NaOH to pH >12. Extract with dichloromethane (DCM).[2][3]

  • Purification: Convert to HCl salt using ethereal HCl for crystallization.

Physicochemical Profile

Understanding the physicochemical properties is vital for predicting pharmacokinetics (ADME) and receptor binding affinity.[3]

Lipophilicity and Solubility

The introduction of the bromine atom significantly increases lipophilicity compared to the unsubstituted methoxybenzylamine.[2][3]

PropertyValue (Predicted/Exp)Mechanistic Insight
LogP 2.3 - 2.6The 4-Br substituent adds ~0.86 to the LogP, enhancing membrane permeability but reducing aqueous solubility.[1][2]
pKa (Amine) 8.9 - 9.3The electron-withdrawing nature of the ortho-OMe and para-Br inductively lowers the pKa of the benzylamine (typically ~9.5), making a larger fraction un-ionized at physiological pH (7.4).[2]
H-Bond Donors 2 (NH₂)Primary amine acts as a dual donor.[2][3]
H-Bond Acceptors 2 (N, O)The methoxy oxygen is a weak acceptor; the nitrogen is a strong acceptor.[2][3]
Polar Surface Area ~35 ŲLow TPSA suggests excellent Blood-Brain Barrier (BBB) permeability.[2][3]
Electronic Effects (Hammett Analysis)
  • Para-Bromo (

    
     = +0.23):  Exerts an electron-withdrawing effect, deactivating the ring slightly but facilitating nucleophilic aromatic substitution or metal insertion at the C4 position.[2][3]
    
  • Ortho-Methoxy: Provides electron donation via resonance but withdrawal via induction.[1][2][3] Crucially, it creates an intramolecular hydrogen bond with the benzylic ammonium N-H, stabilizing a specific rotamer that is often required for receptor docking (e.g., in 5-HT2A receptors).[2][3]

Medicinal Chemistry Applications

The "NBOMe" and "2C" Connection

While the term "NBOMe" typically refers to N-(2-methoxybenzyl) phenethylamines, the 4-bromo-2-methoxybenzyl moiety is a potent variation.[1][2]

  • Mechanism: The benzylamine nitrogen is protonated in the receptor binding pocket (Asp3.32 interaction).[2][3]

  • Role of 4-Br: The bromine atom sits in a hydrophobic pocket.[1][2][3] In 5-HT2A agonists, a halogen at the 4-position (of the benzyl ring) often modulates potency and selectivity vs. 5-HT2C.[1]

  • Role of 2-OMe: This group is critical for high affinity.[1][2][3] Removal of the 2-methoxy group (or moving it to position 3 or 4) typically results in a >100-fold loss of affinity.

Schiff Base Antimicrobials

Derivatives formed by condensing 4-bromo-2-methoxybenzylamine with aromatic aldehydes (Schiff bases) exhibit broad-spectrum antimicrobial activity.[1]

  • Target: Bacterial cell wall synthesis and DNA intercalation.[2][3]

  • SAR: The azomethine linkage (-N=CH-) works in synergy with the 4-Br halogen to enhance lipophilicity, aiding cell wall penetration in Gram-negative bacteria (E. coli, P. aeruginosa).[1][2]

Kinase Inhibitors (Fragment-Based Design)

The scaffold serves as a "warhead" or linker in kinase inhibitors (e.g., Bosutinib analogs).

  • Suzuki Coupling: The 4-Br position allows the benzylamine to be coupled to heteroaryl cores (pyrimidines, quinolines) after the amine has been protected or functionalized, enabling rapid library generation.[2][3]

Diagram 2: Structure-Activity Relationship (SAR)

SARCore4-Bromo-2-methoxy-benzylamine CoreBr4-Bromo GroupCore->BrOMe2-Methoxy GroupCore->OMeAmineBenzylic AmineCore->AmineHalogen Bonding\n(Hydrophobic Pocket)Halogen Bonding(Hydrophobic Pocket)Br->Halogen Bonding\n(Hydrophobic Pocket)Suzuki Coupling Site\n(Library Expansion)Suzuki Coupling Site(Library Expansion)Br->Suzuki Coupling Site\n(Library Expansion)Conformational Lock\n(Intramolecular H-Bond)Conformational Lock(Intramolecular H-Bond)OMe->Conformational Lock\n(Intramolecular H-Bond)5-HT2A Affinity\n(Critical Determinant)5-HT2A Affinity(Critical Determinant)OMe->5-HT2A Affinity\n(Critical Determinant)Ionic Interaction\n(Asp3.32 in GPCRs)Ionic Interaction(Asp3.32 in GPCRs)Amine->Ionic Interaction\n(Asp3.32 in GPCRs)Schiff Base Formation\n(Antimicrobial Activity)Schiff Base Formation(Antimicrobial Activity)Amine->Schiff Base Formation\n(Antimicrobial Activity)

Caption: SAR map detailing the functional roles of the bromine, methoxy, and amine groups.

Experimental Protocols

Protocol: Synthesis of Schiff Base Derivative

Objective: Synthesize (E)-N-(4-bromo-2-methoxybenzyl)-1-(substituted-phenyl)methanimine.

  • Reagents: 4-bromo-2-methoxybenzylamine (1 mmol), Substituted Benzaldehyde (1 mmol), Ethanol (20 mL), Glacial Acetic Acid (cat.).[3]

  • Procedure:

    • Dissolve the amine and aldehyde in absolute ethanol.[2][3]

    • Add 2-3 drops of glacial acetic acid.[1][2][3]

    • Reflux for 4–6 hours.[2][3] Monitor via TLC (Hexane:EtOAc 7:3).[3]

    • Cool to room temperature.[2][3] The Schiff base often precipitates as a solid.[2][3]

    • Filter and recrystallize from hot ethanol.[2][3]

  • Characterization: Look for the imine stretch in IR (~1600–1630 cm⁻¹) and the singlet proton signal in ¹H NMR (~8.3–8.8 ppm).[2][3]

Protocol: pKa Determination (Potentiometric)

Objective: Determine the ionization constant of the benzylic amine.

  • Setup: Automatic titrator with a glass pH electrode.

  • Solvent: Water:Methanol (1:1) is often required due to the lipophilicity of the brominated compound.[2][3] (Note: The value must be corrected for the solvent dielectric constant).

  • Procedure:

    • Dissolve 5 mg of the hydrochloride salt in 20 mL of solvent.[2][3]

    • Titrate with 0.01 M standardized NaOH.[2][3]

    • Plot pH vs. Volume of NaOH.[2][3]

    • Calculate pKa at the half-equivalence point.[1][2][3]

References

  • PubChem. 4-Bromo-2-methoxybenzaldehyde (CID 11053041) Physicochemical Data.[1][2][6] National Library of Medicine.[2][3] Available at: [Link]

  • Hansen, M., et al.Synthesis and Pharmacology of N-Benzyl-Substituted Phenethylamines (NBOMe Series). (Context on Benzylamine Linkers in 5-HT2A Agonists). Journal of Medicinal Chemistry.

Solubility data for (4-Bromo-2-methoxy-benzyl)-diethyl-amine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of (4-Bromo-2-methoxy-benzyl)-diethyl-amine in Organic Solvents

Abstract

This compound is a substituted benzylamine with potential applications as a versatile intermediate in the synthesis of novel pharmaceutical agents and functional materials. A comprehensive understanding of its solubility in various organic solvents is fundamental for optimizing synthetic routes, purification processes like recrystallization, and formulation development. This technical guide provides a thorough analysis of the predicted solubility profile of this compound based on its molecular structure and established physicochemical principles. Due to the absence of extensive, publicly available empirical data for this specific compound, this document also furnishes a detailed, self-validating experimental protocol for the definitive determination of its thermodynamic solubility. This guide is designed to empower researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound.

Introduction and Molecular Profile

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that influences its behavior throughout the drug development lifecycle.[1] Poor solubility can lead to challenges in reaction kinetics, purification, and can result in poor bioavailability for the final drug product.[1] this compound is a tertiary amine featuring a substituted aromatic ring. Its structure comprises:

  • A 4-bromobenzyl group : This large, hydrophobic moiety significantly reduces aqueous solubility and promotes solubility in non-polar organic solvents.[2] The bromine atom offers a reactive site for further molecular elaboration via cross-coupling reactions.

  • A 2-methoxy group : This electron-donating group can influence the electronic properties of the aromatic ring and may offer a site for hydrogen bonding with protic solvents, albeit a weak one.

  • A diethyl-amine group : As a tertiary amine, it cannot act as a hydrogen bond donor but can act as a hydrogen bond acceptor. This group provides basicity to the molecule and contributes to its polarity, enhancing solubility in polar solvents.[3]

The interplay of these structural features—a large hydrophobic core combined with a polar, basic amine function—suggests a complex solubility profile that necessitates careful solvent selection for any given application.

Predicted Solubility Profile

Based on the "like dissolves like" principle, which states that solutes dissolve best in solvents with similar polarity, we can predict the solubility behavior of this compound.[4][5] The molecule's predominantly hydrophobic character, stemming from the bromobenzyl group, suggests good solubility in a range of non-polar to moderately polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Toluene, Hexane, Diethyl EtherHighThe large, non-polar 4-bromobenzyl group will have strong van der Waals interactions with non-polar solvents.[2]
Polar Aprotic Acetone, Acetonitrile (ACN), Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF)Good to ModerateThe polarity of the C-N bonds and the lone pair on the nitrogen will interact favorably with the dipoles of polar aprotic solvents.
Polar Protic Methanol, EthanolModerate to GoodThe diethylamino group can act as a hydrogen bond acceptor with the hydroxyl group of alcohols.[3] However, solubility may decrease in larger alcohols as the non-polar alkyl chain dominates.
Highly Polar WaterPoor to InsolubleThe large hydrophobic surface area of the molecule is expected to overcome the potential for hydrogen bonding between the amine and water molecules, leading to very low aqueous solubility.[6]

The Thermodynamics of Dissolution: A Conceptual Overview

The spontaneous dissolution of a solid in a liquid is governed by the change in Gibbs free energy (ΔG), which must be negative for the process to be favorable.[7] This process can be understood by dissecting it into three conceptual steps, each with an associated enthalpy (ΔH) and entropy (ΔS) change.[7][8]

  • Lattice Disruption : Energy is required to break the intermolecular forces holding the solid solute molecules together in the crystal lattice (ΔH_lattice > 0). This step leads to an increase in disorder (ΔS_lattice > 0).[7]

  • Solvent Reorganization : Energy is required to overcome the intermolecular forces between solvent molecules to create a cavity for the solute molecule (ΔH_cavity > 0). This creates a more ordered arrangement of solvent molecules around the cavity, decreasing entropy (ΔS_cavity < 0).[8]

  • Solvation : Energy is released when the solute molecule is placed in the solvent cavity and new solute-solvent interactions are formed (ΔH_solvation < 0). This step generally leads to a more ordered system (ΔS_solvation < 0) as solvent molecules arrange themselves around the solute.[8]

The overall enthalpy of dissolution (ΔH_diss) is the sum of these enthalpy changes. The process can be either endothermic (absorbs heat) or exothermic (releases heat).[9]

G cluster_0 Initial State cluster_1 Intermediate (Hypothetical) State cluster_2 Final State Solid Solute (Solid Crystal) Gas Separated Solute (Gas Phase) Solid->Gas ΔH_lattice > 0 (Endothermic) Solvent1 Pure Solvent Solvent2 Solvent with Cavity Solvent1->Solvent2 ΔH_cavity > 0 (Endothermic) Solution Solvated Solute (Solution) Gas->Solution ΔH_solvation < 0 (Exothermic) Solvent2->Solution ΔH_solvation < 0 (Exothermic)

Caption: Thermodynamic cycle of the dissolution process.

Definitive Protocol for Thermodynamic Solubility Determination: The Shake-Flask Method

To address the absence of quantitative data, the following protocol details the isothermal shake-flask method, which is the gold-standard for determining thermodynamic equilibrium solubility.[10][11] This method ensures that a saturated solution is formed in equilibrium with the solid drug, providing a highly reliable and reproducible value.[12]

Required Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

  • Analytical balance (readable to at least 0.1 mg)

  • Thermostatic orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)

  • Volumetric flasks and pipettes for dilutions

  • Validated analytical instrument for quantification (e.g., HPLC-UV or GC-FID)

Step-by-Step Experimental Procedure
  • Preparation : Add an excess amount of solid this compound to a series of glass vials. "Excess" means enough solid will remain undissolved at the end of the experiment. A visual excess is crucial for ensuring equilibrium with the solid phase.[11]

  • Solvent Addition : Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial. Prepare at least three replicates for each solvent.

  • Equilibration : Securely cap the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials at a constant speed that is sufficient to keep the solid suspended but not so vigorous as to cause foaming or splashing.[12]

  • Time to Equilibrium : Allow the vials to shake for a predetermined period to reach equilibrium. A typical duration is 24 to 72 hours.[1] It is essential to validate the equilibration time by measuring the concentration at multiple time points (e.g., 24, 48, 72 hours). Equilibrium is reached when the concentration no longer increases.[11]

  • Phase Separation : Once equilibrium is achieved, remove the vials from the shaker and let them stand undisturbed at the same temperature to allow the excess solid to settle.

  • Sample Collection : Carefully draw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This filtration step is critical to remove all undissolved solid particles.

  • Dilution : Accurately dilute the filtered saturated solution with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification : Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the precise concentration of the dissolved compound.

Calculation

The solubility (S) is calculated from the measured concentration (C_measured) and the dilution factor (DF):

S (g/L) = C_measured (g/L) × DF

S (mol/L) = (S (g/L)) / (Molecular Weight of Compound)

G start Start prep Step 1: Add excess solid to triplicate vials start->prep add_solvent Step 2: Add known volume of organic solvent prep->add_solvent equilibrate Step 3: Equilibrate in thermostatic shaker (24-72h) add_solvent->equilibrate settle Step 4: Allow excess solid to settle equilibrate->settle sample Step 5: Withdraw supernatant and filter (0.22 µm) settle->sample dilute Step 6: Perform accurate dilution of filtrate sample->dilute quantify Step 7: Quantify concentration (e.g., HPLC-UV) dilute->quantify calculate Step 8: Calculate Solubility (g/L or mol/L) quantify->calculate end End calculate->end

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Proposed Synthetic Route

For researchers requiring the compound, a common and effective method for synthesizing tertiary benzylamines is through reductive amination .[13] This two-step, one-pot reaction involves the formation of an iminium ion from an aldehyde and a secondary amine, followed by its reduction.

  • Starting Materials : 4-Bromo-2-methoxybenzaldehyde and Diethylamine.

  • Reaction : The aldehyde reacts with diethylamine in the presence of a mild acid catalyst to form an iminium ion.

  • Reduction : A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is added in situ to reduce the iminium ion to the final tertiary amine product.[13]

G A 4-Bromo-2-methoxybenzaldehyde reagents 1. Diethylamine, Acetic Acid 2. Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM) A->reagents B Diethylamine B->reagents C This compound reagents->C

Caption: Proposed synthesis via reductive amination.

Framework for Data Presentation

As empirical data is generated using the protocol above, it should be systematically recorded. The following table provides a template for presenting the quantitative solubility findings.

Table 2: Template for Quantitative Solubility Data of this compound at 25 °C

SolventDielectric ConstantSolubility (g/L)Solubility (mol/L)Molar Solubility (logS)
Hexane1.88Experimental ValueCalculated ValueCalculated Value
Toluene2.38Experimental ValueCalculated ValueCalculated Value
Diethyl Ether4.34Experimental ValueCalculated ValueCalculated Value
Ethyl Acetate6.02Experimental ValueCalculated ValueCalculated Value
Acetone20.7Experimental ValueCalculated ValueCalculated Value
Ethanol24.5Experimental ValueCalculated ValueCalculated Value
Methanol32.7Experimental ValueCalculated ValueCalculated Value
Acetonitrile37.5Experimental ValueCalculated ValueCalculated Value
DMSO46.7Experimental ValueCalculated ValueCalculated Value
Water80.1Experimental ValueCalculated ValueCalculated Value

Conclusion

While specific, published quantitative solubility data for this compound is scarce, a detailed analysis of its molecular structure allows for a reliable prediction of its solubility profile. It is expected to be highly soluble in non-polar and moderately polar organic solvents and poorly soluble in water. For applications requiring precise solubility values, this guide provides a robust, step-by-step protocol for the shake-flask method, the industry standard for determining thermodynamic solubility. The provided methodologies and frameworks will enable researchers to generate the necessary data to advance their work in synthesis, purification, and formulation development with confidence and scientific rigor.

References

Click to expand
  • Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • World Health Organization (WHO). Annex 4. [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link]

  • Nature Communications. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

  • PMC. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

  • ACS Publications. Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. [Link]

  • Chemistry LibreTexts. 23.1: Properties of amines. [Link]

  • ResearchGate. (PDF) Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. [Link]

  • Science.gov. analysis potentiometric titration: Topics by Science.gov. [Link]

  • Semantic Scholar. No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. [Link]

  • ScienceDirect. Predicting drug solubility in organic solvents mixtures. [Link]

  • Ovid. Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using. [Link]

  • MIT Open Access Articles. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

  • Scribd. Potentiometric Titration of Amines. [Link]

  • RSC Publishing. Potentiometric titration of long chain tertiary amine oxides and tertiary amines using a poly(vinyl chloride) membrane electrode. [Link]

  • Amines and Heterocycles. [Link]

  • PubMed. Aqueous Solubility Study of Salts of Benzylamine Derivatives and P-Substituted Benzoic Acid Derivatives Using X-ray Crystallographic Analysis. [Link]

  • PubMed. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. [Link]

  • Wikipedia. Benzylamine. [Link]

  • Chemistry Steps. Solubility of Organic Compounds. [Link]

  • Labclinics. Solubility factors when choosing a solvent. [Link]

  • Philadelphia University. Amines. [Link]

  • ChemBK. 4-Bromo-2-methoxyphenylamine. [Link]

  • MDPI. The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. [Link]

  • Academia.edu. (PDF) SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. [Link]

  • Fiveable. Free Energy of Dissolution – AP Chem. [Link]

  • ChemSynthesis. 4-Bromo-2-methoxybenzaldehyde. [Link]

  • PrepChem.com. Synthesis of A. 4-Bromo-2-methoxyaniline. [Link]

  • PubChem. 4-Bromo-1-methoxy-2-methylbenzene. [Link]

  • Biointerface Research in Applied Chemistry. Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]

  • NCBI Bookshelf. Biochemistry, Dissolution and Solubility. [Link]

  • Google Patents. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Save My Exams. Free Energy of Dissolution (College Board AP® Chemistry): Study Guide. [Link]

  • PubChem. 4-Bromo-2-methoxy-1-methylbenzene. [Link]

Sources

Safety Data Sheet (SDS) for (4-Bromo-2-methoxy-benzyl)-diethyl-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical resource for (4-Bromo-2-methoxy-benzyl)-diethyl-amine , a specialized intermediate used in medicinal chemistry.[1] As a specific Chemical Abstracts Service (CAS) number for this exact diethyl-derivative is not widely indexed in public commercial catalogs (unlike its piperidine or aldehyde analogs), this guide synthesizes safety and handling protocols based on Structure-Activity Relationships (SAR) , functional group analysis, and established procedures for homologous benzylamines.[1]

Chemical Identity & Physicochemical Profile

This compound is a tertiary benzylamine featuring an aryl bromide and an ortho-methoxy substituent.[1] It is primarily utilized as a modular building block in the synthesis of G-protein coupled receptor (GPCR) ligands and kinase inhibitors.

PropertySpecification
Systematic Name N-(4-Bromo-2-methoxybenzyl)-N,N-diethylamine
Molecular Formula C₁₂H₁₈BrNO
Molecular Weight 272.18 g/mol
Predicted Boiling Point ~310–320 °C (at 760 mmHg)
Solubility Soluble in DCM, MeOH, DMSO, EtOAc; Insoluble in water (free base).[1]
pKa (Predicted) ~9.0–9.5 (Tertiary amine nitrogen)
Appearance Colorless to pale yellow oil (free base) or white solid (HCl salt).
Hazard Identification & Risk Assessment

Based on GHS Classification standards for homologous benzylamines (e.g., N,N-diethylbenzylamine).[1]

Core Hazards
  • Skin Corrosion/Irritation (Category 2): The tertiary amine functionality creates a basic local environment capable of defatting skin and causing dermatitis.

  • Serious Eye Damage/Irritation (Category 2A): Vapors and direct contact can cause severe irritation.

  • Acute Toxicity (Oral - Category 4): Harmful if swallowed.[1] Benzylamines can exhibit CNS activity; handle with caution.[1]

Reactivity Hazards
  • Incompatibility: Violent reaction with strong oxidizing agents (e.g., H₂O₂, KMnO₄).[1]

  • Sensitivity: The aryl bromide moiety is light-sensitive; prolonged exposure may lead to debromination or discoloration.[1]

Handling, Storage, & Stability Protocols

Expertise Note: The stability of this compound hinges on preventing N-oxide formation and protodebromination.[1]

Storage Architecture
  • Atmosphere: Store under Argon or Nitrogen . The electron-rich aromatic ring (activated by the methoxy group) makes the amine susceptible to slow oxidation.[1]

  • Temperature: 2–8 °C . Cold storage retards degradation.[1]

  • Container: Amber glass vials with Teflon-lined caps to prevent UV-induced bromide homolysis.

Synthesis & Usage Context (Application Science)

Researchers typically generate this compound via Reductive Amination .[2]

  • Precursors: 4-Bromo-2-methoxybenzaldehyde + Diethylamine.[1]

  • Reagent: Sodium triacetoxyborohydride (STAB) or NaBH₄.

  • Safety Critical Control Point: The reaction generates mild exotherms. If using NaBH₄, ensure slow addition to prevent runaway hydrogen evolution.[1]

Mechanistic Utility: This compound is a "linchpin" intermediate.

  • Lithium-Halogen Exchange: The Br atom allows for lithiation (using n-BuLi at -78°C) to introduce electrophiles.[1]

  • Buchwald-Hartwig Coupling: The Br atom serves as a handle for Pd-catalyzed amination to form biaryl amines.[1]

Emergency Response & First Aid

Protocol Validation: These steps follow standard amine neutralization logic.

  • Eye Contact: Immediately flush with saline/water for 15 minutes . Lift eyelids to ensure irrigation of the conjunctiva. Do not use acid neutralization drops. [1]

  • Skin Contact: Wash with polyethylene glycol (PEG 400) followed by soap and water. PEG helps solubilize the lipophilic organic amine better than water alone.

  • Spill Management:

    • Evacuate area if aerosolized.[1]

    • Absorb with vermiculite or sand .[3]

    • Neutralize waste with dilute sodium bisulfate (NaHSO₄) solution before disposal.

Visualizations & Workflows
Figure 1: Synthesis & Reactivity Logic

This diagram illustrates the generation of the target molecule and its divergent downstream applications in drug discovery.

SynthesisWorkflow Aldehyde 4-Bromo-2-methoxy- benzaldehyde Target (4-Bromo-2-methoxy- benzyl)-diethyl-amine Aldehyde->Target Reductive Amination (NaBH(OAc)3) Amine Diethylamine Amine->Target LiExchange Lithiation (-78°C) (n-BuLi) Target->LiExchange Br/Li Exchange PdCoupling Buchwald-Hartwig (Pd/Ligand) Target->PdCoupling C-N Bond Formation

Caption: Synthesis via reductive amination and downstream utility in organometallic coupling.

Figure 2: Safety Decision Tree

A self-validating workflow for handling spills or exposure incidents.

SafetyProtocol Incident Exposure / Spill Incident Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill Type->Spill ActionSkin 1. PEG 400 Wash 2. Soap & Water 3. Medical Check Skin->ActionSkin ActionEye 1. Flush 15min 2. No Neutralizers 3. Ophthalmology Eye->ActionEye ActionSpill 1. Ventilate 2. Absorb (Vermiculite) 3. Incinerate Waste Spill->ActionSpill

Caption: Immediate response protocols for dermal, ocular, and environmental exposure.

References
  • Synthesis of 4-bromo-2-methoxybenzyl derivatives: Patent US 8,501,765 B2. "Diazacarbazoles and methods of use." (Describes the synthesis of the homologous piperidine analog).

  • General Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] [1]

  • Safety of Benzylamines: National Center for Biotechnology Information. PubChem Compound Summary for N,N-Diethylbenzylamine.

Sources

SMILES string and InChIKey for (4-Bromo-2-methoxy-benzyl)-diethyl-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of (4-Bromo-2-methoxy-benzyl)-diethyl-amine , a specialized chemical intermediate. The content is structured to support researchers in synthesis, characterization, and application within drug discovery workflows.

Executive Summary

This compound is a tertiary benzylamine derivative characterized by a halogenated electron-rich aromatic core. It serves as a versatile scaffold in medicinal chemistry, particularly as a "privileged structure" for G-Protein Coupled Receptor (GPCR) ligands and kinase inhibitors. The presence of the 4-bromo substituent provides a distinct handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid diversification of the scaffold, while the diethylamine moiety modulates solubility and basicity.

Chemical Identity & Informatics

Nomenclature & Identifiers
Identifier TypeValue
Systematic Name N-(4-Bromo-2-methoxybenzyl)-N-ethylethanamine
Molecular Formula C₁₂H₁₈BrNO
Molecular Weight 272.18 g/mol
Canonical SMILES CCN(CC)CC1=C(C=C(C=C1)Br)OC
Isomeric SMILES CCN(CC)CC1=C(OC)C=C(Br)C=C1
InChI String InChI=1S/C12H18BrNO/c1-4-14(5-2)9-10-7-6-11(13)8-12(10)15-3/h6-8H,4-5,9H2,1-3H3
Structural Analysis

The molecule features three distinct pharmacophoric regions:

  • The Lipophilic Tail: A diethylamine group that contributes to the molecule's logP and provides a protonatable nitrogen (pKa ≈ 9.5) for ionic interactions with receptor residues (e.g., Aspartate in GPCR binding pockets).

  • The Linker: A benzylic methylene (

    
    ) that acts as a flexible hinge, decoupling the electronic systems of the amine and the aromatic ring.
    
  • The Aromatic Core: A trisubstituted benzene ring. The 2-methoxy group (

    
    ) exerts an ortho-electronic effect and functions as a hydrogen bond acceptor, while the 4-bromo group serves as a metabolic blocker or synthetic exit vector.
    

Physicochemical Profile

Estimated values based on fragment contribution methods (ChemAxon/ACD).

PropertyValuebiological Implication
LogP (Octanol/Water) 3.42 ± 0.4Moderate lipophilicity; likely blood-brain barrier (BBB) permeable.
Polar Surface Area (PSA) 12.5 ŲHigh membrane permeability (Rule of 5 compliant).
pKa (Basic) 9.6 ± 0.5Predominantly protonated (cationic) at physiological pH (7.4).
H-Bond Donors 0No labile protons; reduces non-specific binding.
H-Bond Acceptors 2Ether oxygen and tertiary amine nitrogen.

Synthesis Protocol: Reductive Amination

The most robust synthetic route utilizes the commercially available 4-bromo-2-methoxybenzaldehyde (CAS: 43192-33-2) and diethylamine .

Reaction Scheme

The synthesis proceeds via the formation of an iminium ion intermediate, followed by in situ hydride reduction.

Synthesis Aldehyde 4-Bromo-2-methoxy- benzaldehyde Intermediate Iminium Ion (Transient) Aldehyde->Intermediate MeOH, 25°C -H2O Amine Diethylamine Amine->Intermediate Product (4-Bromo-2-methoxy- benzyl)-diethyl-amine Intermediate->Product NaBH(OAc)3 Reduction

Caption: One-pot reductive amination pathway via iminium ion formation.

Step-by-Step Methodology

Reagents:

  • 4-Bromo-2-methoxybenzaldehyde (1.0 eq)

  • Diethylamine (1.2 eq)[1]

  • Sodium triacetoxyborohydride (

    
    ) (1.5 eq)[1]
    
  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic, 0.1 eq)

Procedure:

  • Imine Formation: In a dry round-bottom flask under nitrogen atmosphere, dissolve 4-bromo-2-methoxybenzaldehyde (e.g., 5.0 mmol) in anhydrous DCE (20 mL).

  • Amine Addition: Add diethylamine (6.0 mmol) and catalytic acetic acid. Stir at room temperature for 30–60 minutes to ensure equilibrium formation of the iminium species.

  • Reduction: Cool the mixture to 0°C. Add

    
     (7.5 mmol) portion-wise over 10 minutes. The use of the triacetoxy derivative prevents reduction of the aldehyde prior to imine formation.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).

  • Work-up: Quench with saturated aqueous

    
    . Extract the aqueous layer with DCM (
    
    
    
    mL).[2]
  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify the crude oil via flash column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM).
    

Validation (NMR Expectations):

  • 
     NMR (
    
    
    
    ):
    Look for the singlet of the benzylic
    
    
    around
    
    
    3.5–3.6 ppm. The methoxy singlet will appear near
    
    
    3.8 ppm. The ethyl groups will show a characteristic triplet (
    
    
    ) and quartet (
    
    
    ) pattern.

Applications in Drug Discovery

Scaffold Utility

This compound is a valuable "fragment" for Fragment-Based Drug Design (FBDD). The bromine atom allows it to be coupled to larger heteroaromatic cores to generate libraries of:

  • Kinase Inhibitors: Targeting the ATP binding pocket where the benzylamine mimics the ribose-phosphate interaction.

  • GPCR Ligands: Specifically for Dopamine (D2/D3) and Serotonin (5-HT) receptors, where the 2-methoxybenzylamine motif is a known pharmacophore (resembling the "2C" and "NBOMe" class of psychoactive research chemicals, though distinct in substitution).

Isotopic Validation (Mass Spectrometry)

When analyzing this compound via LC-MS, the bromine atom provides a definitive self-validating signature.

  • Isotope Pattern: Bromine exists as

    
     (50.7%) and 
    
    
    
    (49.3%).
  • Mass Spectrum: The molecular ion

    
     will appear as a doublet of equal intensity  separated by 2 mass units (m/z ~272 and ~274). This 1:1 ratio is diagnostic for mono-brominated compounds and confirms the integrity of the halogen handle.
    

Safety & Handling

  • Hazards: As a tertiary amine and benzyl halide derivative, treat as an irritant. The precursor aldehyde is a skin sensitizer.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidation of the benzylic position or formation of N-oxides.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 43192-33-2 (4-Bromo-2-methoxybenzaldehyde)." PubChem. Link[3]

  • Hansen, M., et al. (2014). "Synthesis and pharmacological evaluation of N-benzyl substituted phenethylamines." European Journal of Medicinal Chemistry, 79, 152-163. (Context for benzylamine scaffold utility). Link

Sources

Technical Whitepaper: Pharmacological Profiling & Predictive SAR of Diethyl-(4-bromo-2-methoxybenzyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth pharmacological and technical analysis of diethyl-(4-bromo-2-methoxybenzyl)amine . It is structured as a predictive profiling whitepaper for researchers in medicinal chemistry and drug discovery.

Executive Summary

Diethyl-(4-bromo-2-methoxybenzyl)amine is a tertiary benzylamine derivative characterized by a specific substitution pattern (4-bromo, 2-methoxy) on the aromatic ring. While not a widely marketed pharmaceutical, its structural pharmacophore aligns closely with Sigma-1 receptor (σ1R) ligands and local anesthetics .

Unlike its phenethylamine counterparts (e.g., the 2C-B series), this benzylamine scaffold lacks the two-carbon spacer required for potent 5-HT2A agonism, suggesting a low potential for psychedelic activity. Instead, its pharmacological profile is predicted to be dominated by chaperone-mediated signaling modulation via the Sigma-1 receptor and voltage-gated sodium channel blockade .

This guide outlines the synthesis validation, physicochemical properties, and detailed experimental protocols for profiling this compound's biological activity.[1]

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

The compound consists of a lipophilic phenyl ring substituted with a bromine atom (increasing lipophilicity and metabolic stability) and a methoxy group (providing a hydrogen bond acceptor), connected via a methylene bridge to a basic diethylamine center.

Structural Parameters
PropertyValue (Predicted)Relevance
LogP 3.2 – 3.6High blood-brain barrier (BBB) permeability; optimized for CNS targets.
pKa (Base) ~9.5Predominantly ionized (cationic) at physiological pH (7.4), essential for receptor binding.
H-Bond Donors 0Improves membrane permeability.
H-Bond Acceptors 2 (N, O)Critical for anchoring in the receptor binding pocket.
Rotatable Bonds 4Allows conformational adaptation to the Sigma-1 binding site.
Pharmacophore Visualization

The following diagram illustrates the chemical structure and its mapping to the Sigma-1 receptor pharmacophore model, which requires a basic nitrogen flanked by hydrophobic regions.

Caption: Pharmacophore mapping of the target compound to the canonical Sigma-1 receptor binding site.

Predictive Pharmacology

A. Sigma-1 Receptor (σ1R) Affinity (High Probability)

N,N-dialkylbenzylamines are "privileged structures" for σ1R binding. The 4-bromo substituent typically enhances affinity by filling the primary hydrophobic pocket, while the 2-methoxy group can orient the molecule via electrostatic interactions.

  • Mechanism: Agonism or antagonism at σ1R. Agonists promote the dissociation of σ1R from BiP (Binding immunoglobulin protein) at the mitochondria-associated endoplasmic reticulum membrane (MAM), enhancing Ca²⁺ signaling and neuroprotection.

  • Predicted Ki: < 50 nM (High Affinity).

B. Sodium Channel Blockade (Moderate Probability)

The structural motif (Lipophilic Ring – Intermediate Chain – Tertiary Amine) is homologous to local anesthetics like Lidocaine .

  • Mechanism: State-dependent blockade of voltage-gated Na+ channels (Nav1.x).

  • Effect: Local anesthesia, anti-arrhythmic potential.

C. Safety Distinction: Comparison to DSP-4

It is critical to distinguish this compound from DSP-4 (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine).

  • DSP-4: Contains a 2-chloroethyl group that cyclizes into a highly reactive, neurotoxic aziridinium ion.

  • Target Compound: Contains diethyl groups. These are chemically stable and cannot form aziridinium ions. Therefore, the specific noradrenergic neurotoxicity associated with DSP-4 is not expected.

Experimental Protocols (Self-Validating)

Protocol 1: Synthesis & Structural Validation

Objective: To synthesize the target from commercially available precursors and validate identity before biological testing.

  • Reagents: 4-Bromo-2-methoxybenzaldehyde (1.0 eq), Diethylamine (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCE (Solvent).

  • Procedure:

    • Dissolve aldehyde in DCE. Add diethylamine and stir for 30 min to form the imine/iminium intermediate.

    • Add STAB portion-wise at 0°C. Warm to RT and stir overnight.

    • Quench with sat. NaHCO₃. Extract with DCM.

  • Validation (The "Self-Check"):

    • NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and appearance of the benzylic singlet (~3.5 ppm).

    • LC-MS: Confirm parent ion [M+H]⁺ ≈ 272/274 (1:1 isotopic pattern for Br).

Protocol 2: Sigma-1 Receptor Radioligand Binding Assay

Objective: Determine the equilibrium dissociation constant (Ki).

  • Tissue Source: Guinea pig brain membranes or HEK293 cells overexpressing human σ1R.

  • Radioligand: [³H]-(+)-Pentazocine (specific for σ1R).

  • Non-specific Binding Control: Haloperidol (10 µM) or DTG (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • Incubate membranes + [³H]-(+)-Pentazocine (2 nM) + Target Compound (10⁻¹⁰ to 10⁻⁵ M) for 120 min at 37°C.

    • Terminate by rapid filtration over GF/B filters.

  • Data Analysis:

    • Plot % Displacement vs. Log[Concentration].

    • Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

    • Validation Criteria: The Hill slope should be near -1.0. If significantly shallower, suspect negative cooperativity or multiple binding sites.

Protocol 3: Functional Calcium Mobilization Assay

Objective: Determine if the compound is an agonist or antagonist.

Caption: Workflow for functional characterization of Sigma-1 receptor modulation via Calcium flux.

References

  • Glennon, R. A., et al. (1994). "Structural features important for sigma 1 receptor binding." Journal of Medicinal Chemistry, 37(8), 1214-1219.[2] Link

  • PubChem. (2025).[3] "4-Bromo-2-methoxybenzaldehyde Compound Summary." National Library of Medicine. Link

  • Ross, S. B., & Renyi, A. L. (1976). "On the long-lasting inhibitory effect of N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP 4) on the active uptake of noradrenaline." Journal of Pharmacy and Pharmacology. (Cited for structural comparison regarding neurotoxicity). Link

  • Berardi, F., et al. (2001). "Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands." Journal of Medicinal Chemistry, 44(25). Link

  • BenchChem. (2025).[1][4] "Biological activity of derivatives synthesized from 2-(4-Bromo-3-methoxyphenyl)acetonitrile." BenchChem Technical Guides. Link

Sources

The Strategic Utility of 2-Methoxy-4-Bromobenzyl Amines in Medicinal Chemistry

[1]

Executive Summary

In the high-stakes arena of fragment-based drug discovery (FBDD) and lead optimization, the 2-methoxy-4-bromobenzyl amine scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This guide analyzes the medicinal chemistry of this moiety, positioning it not merely as an intermediate, but as a strategic tool for modulating lipophilicity, metabolic stability, and late-stage diversification.[1]

For the medicinal chemist, this scaffold offers a trifunctional advantage:

  • The Amine Handle: A versatile linker for amide coupling, reductive amination, or urea formation.[1]

  • The 2-Methoxy Group: A conformational lock (via intramolecular H-bonding) and a metabolic blocker at the ortho-position.[1]

  • The 4-Bromo Substituent: A "sleeping giant" for late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to rapidly expand SAR (Structure-Activity Relationship) libraries.[1]

Part 1: Structural Analysis & Synthetic Accessibility[1]

The Pharmacophore Logic

The 2-methoxy-4-bromobenzyl amine motif is frequently deployed to probe the electronic and steric requirements of a binding pocket.[1]

  • Electronic "Push-Pull": The methoxy group at the ortho position is an electron-donating group (EDG) that increases electron density on the ring, potentially enhancing

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor site.
    
  • Halogen Bonding: The bromine atom at the para position is not just a steric filler; it is capable of forming halogen bonds with backbone carbonyls in the target protein, a specific interaction often overlooked in early docking studies.[1]

  • Conformational Bias: The 2-OMe group often forces the benzyl methylene group out of planarity due to steric repulsion, pre-organizing the molecule into a bioactive conformation that reduces the entropic penalty of binding.[1]

Primary Synthetic Route: Reductive Amination

The most robust method to access this scaffold is the reductive amination of 2-methoxy-4-bromobenzaldehyde .[1] This route is preferred over direct alkylation due to the suppression of over-alkylation (quaternary salt formation).[1]

Protocol: Reductive Amination (Standard Operating Procedure)

Valid for synthesis of secondary amines for SAR library generation.[1]

Reagents:

  • Precursor: 2-Methoxy-4-bromobenzaldehyde (1.0 equiv)[1]

  • Amine: Primary amine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) (1.1 equiv)
    
  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Additive: Acetic Acid (1-2 drops, catalytic)

Step-by-Step Methodology:

  • Imine Formation: In a dry reaction vial, dissolve 2-methoxy-4-bromobenzaldehyde in DCE (0.2 M concentration). Add the primary amine and catalytic acetic acid.[1] Stir at Room Temperature (RT) for 1–2 hours. Checkpoint: Monitor by TLC or LCMS for the disappearance of the aldehyde.[1]

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise to avoid exotherms. Allow the reaction to warm to RT and stir overnight (12–16 hours).

  • Quench & Workup: Quench with saturated aqueous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . Extract with Dichloromethane (DCM) (
    
    
    ). Wash combined organics with brine, dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    , and concentrate.[2]
  • Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).[1]

ngcontent-ng-c2699131324="" class="ng-star-inserted">

Expert Insight: If using acid-sensitive substrates, switch the reductant to


 in MeOH, though STAB/DCE is generally cleaner for preventing alcohol byproducts.

Part 2: Strategic Diversification (The "Bromo" Advantage)[1]

The 4-bromo position is the critical differentiator of this scaffold.[1] Unlike a simple methoxy-benzyl amine, the bromine allows this molecule to serve as a branch point in a library synthesis.[1]

Workflow: Late-Stage Functionalization

Once the amine is coupled to the core pharmacophore (e.g., a heterocycle), the bromine can be reacted to probe a "solvent channel" or a secondary hydrophobic pocket.[1]

SynthesisWorkflowAldehyde2-Methoxy-4-bromobenzaldehydeAmineSecondary Amine(Scaffold Core)Aldehyde->AmineReductiveAminationSuzukiSuzuki Coupling(Biaryl Formation)Amine->SuzukiAr-B(OH)2Pd(dppf)Cl2BuchwaldBuchwald-Hartwig(Amination)Amine->BuchwaldHNR2Pd2(dba)3SonogashiraSonogashira(Alkyne Linker)Amine->SonogashiraHCC-RPd/Cu

Figure 1: Divergent synthesis strategy utilizing the 4-bromo handle for library expansion.

Part 3: Medicinal Chemistry Applications & Case Studies

GPCR Ligands (Serotonin & Dopamine)

The 2-methoxybenzyl moiety is a classic "privileged" motif in GPCR medicinal chemistry, particularly for 5-HT (serotonin) and Dopamine receptors.[1]

  • Mechanism: The methoxy oxygen often mimics the position of the hydroxyl group in neurotransmitters, acting as a hydrogen bond acceptor to a serine or threonine residue in the receptor's transmembrane domain.[1]

  • Relevance: While the 2,5-dimethoxy pattern (e.g., 2C-B, NBOMe series) is famous for psychedelics, the 2-methoxy-4-bromo variant provides a simplified probe to test the necessity of the 5-position substituent while maintaining the 4-position halogen for lipophilic pocket filling.

Kinase Inhibitors (The "Tail" Strategy)

In kinase inhibitor design, the benzyl amine often sits in the ribose-binding pocket or the solvent-exposed region.[1]

  • Application: The 4-bromo group can be replaced (via Suzuki coupling) with solubilizing groups (e.g., morpholine, piperazine) to improve ADME properties without disrupting the binding mode of the benzyl ring.[1]

  • Data Point: Research into Topoisomerase II inhibitors has utilized 2-(4-bromobenzyl) tethered scaffolds.[1] The bromine enhances lipophilicity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) and membrane permeability, which is critical for intracellular targets.
    
Antimicrobial Agents (Quaternary Ammoniums)

Derivatives of N-(4-bromobenzyl) amines have been explored as cationic amphiphiles.[1]

  • SAR Insight: The lipophilic bromobenzyl tail inserts into the bacterial cell membrane, while the cationic amine headgroup interacts with the negatively charged phosphate headgroups of the lipid bilayer.[1] The 2-methoxy group modulates the amphiphilicity (LogP), balancing membrane disruption with aqueous solubility.[1]

Quantitative Data Summary (Representative)
PropertyEffect of 2-OMeEffect of 4-BrCombined Medicinal Value
Electronic EDG (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
EWG (

)
Balanced ring electronics; prevents rapid oxidation.
Steric Ortho-clash twists bondPara-position extensionPre-organized conformation; fills deep hydrophobic pockets.[1]
Metabolic Blocks ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

ortho-hydroxylation
Blocks para-hydroxylationIncreases

(half-life) by blocking primary metabolic soft spots.
Synthetic None (inert)High (Pd-catalysis handle)Allows rapid "Hit-to-Lead" optimization.[1]

Part 4: References & Validated Sources

  • Reductive Amination Protocols & Reagents

    • Source: Sigma-Aldrich / Merck Application Note.[1]

    • Relevance: Validates the use of supported reagents and standard reductive amination conditions for benzaldehydes.

    • URL:[1]

  • Biological Activity of Bromobenzyl Derivatives (Anticancer/Antioxidant)

    • Source: BenchChem Technical Guide on 4-Bromo-2-methoxyphenol and derivatives.[1]

    • Relevance: Details the antioxidant and cytotoxic potential of the brominated-methoxylated phenol core, which is the metabolic precursor/analog of the amine.[1]

    • URL:[1]

  • Endothelin Receptor Antagonists (Macitentan Analogs)

    • Source: Journal of Medicinal Chemistry (ACS).[1]

    • Relevance: Discusses the SAR of benzyl ether/amine linkers in high-affinity GPCR ligands, specifically highlighting the role of brominated aromatic rings in potency.[1]

    • URL: [J. Med.[1] Chem. 2012 - Discovery of Macitentan]([Link]1]

  • Topoisomerase Inhibitors (Bromobenzyl Tethered)

    • Source: RSC Medicinal Chemistry.[1]

    • Relevance: Specific case study on "2-(4-Bromobenzyl) tethered 4-amino... pyrimidines" demonstrating the utility of the 4-bromobenzyl group in anticancer drug design.[1]

    • URL: [RSC Med.[1] Chem. 2025 - 2-(4-Bromobenzyl) tethered inhibitors]([Link]1]

  • Antimicrobial Activity of Benzyl Amine Derivatives

    • Source: BenchChem Comparative Guide.[1]

    • Relevance: Provides MIC data for N-(4-bromobenzyl) amine derivatives, validating their use as membrane-disrupting agents.

    • URL:[1]

Methodological & Application

Application Note: Reductive Amination of 4-Bromo-2-Methoxybenzaldehyde with Diethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the optimized protocol for the synthesis of 1-(4-bromo-2-methoxyphenyl)-N,N-diethylmethanamine via direct reductive amination. This transformation couples 4-bromo-2-methoxybenzaldehyde with diethylamine using sodium triacetoxyborohydride (STAB) as the reducing agent.

The 4-bromo-2-methoxybenzylamine scaffold is a critical pharmacophore in medicinal chemistry, often serving as a precursor for Suzuki-Miyaura cross-couplings (via the aryl bromide) or as a lipophilic amine motif in GPCR ligands.

Why this Protocol?

While catalytic hydrogenation and sodium cyanoborohydride (


) are traditional methods, this protocol utilizes STAB  (

).
  • Selectivity: STAB selectively reduces the intermediate iminium ion in the presence of the aldehyde, minimizing the formation of benzyl alcohol byproducts (Abdel-Magid et al., 1996).

  • Safety: It avoids the generation of toxic cyanide byproducts associated with

    
     and eliminates the fire hazards of high-pressure hydrogenation.
    
  • Operational Simplicity: The reaction proceeds in a "one-pot" fashion under mild conditions (Room Temperature).

Reaction Mechanism & Logic

The reaction proceeds through a direct reductive amination pathway.[1] Unlike primary amines which form stable imines, the secondary amine (diethylamine) condenses with the aldehyde to form a positively charged iminium ion .

STAB is a mild hydride donor. It does not readily reduce the neutral aldehyde but rapidly reduces the electron-deficient iminium species. This kinetic differentiation is the cornerstone of the reaction's high yield.

Mechanistic Pathway (DOT Visualization)

ReductiveAmination Aldehyde 4-Bromo-2-methoxybenzaldehyde (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Condensation Amine Diethylamine (Nucleophile) Amine->Hemiaminal Condensation Iminium Iminium Ion (Activated Species) Hemiaminal->Iminium -H2O (Acid Catalyzed) Product Tertiary Amine Product Iminium->Product Hydride Transfer STAB NaBH(OAc)3 (Hydride Donor) STAB->Iminium Selectivity

Caption: Kinetic pathway showing the selective reduction of the Iminium Ion by STAB, avoiding direct aldehyde reduction.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[2]MW ( g/mol )Equiv.Role
4-Bromo-2-methoxybenzaldehyde 43192-33-2215.041.0Substrate
Diethylamine 109-89-773.141.2Amine Source
Sodium Triacetoxyborohydride (STAB) 56553-60-7211.941.5Reducing Agent
Acetic Acid (Glacial) 64-19-760.051.0Catalyst
1,2-Dichloroethane (DCE) 107-06-2-SolventMedium (0.2 M)

Note: Dichloromethane (DCM) or THF can be substituted for DCE if halogenated solvent restrictions apply, though DCE typically offers faster kinetics for this specific transformation.

Step-by-Step Procedure
Step 1: Solvation and Imine/Iminium Formation
  • Charge a dry round-bottom flask (equipped with a magnetic stir bar) with 4-bromo-2-methoxybenzaldehyde (1.0 equiv).

  • Add 1,2-Dichloroethane (DCE) to achieve a concentration of ~0.2 M (e.g., 5 mL per 1 mmol substrate).

  • Add Diethylamine (1.2 equiv) via syringe.

  • Add Acetic Acid (1.0 equiv).[3] Crucial Step: The acid catalyzes the dehydration of the hemiaminal to the iminium ion.

  • Stir at Room Temperature (20-25°C) for 30 minutes under an inert atmosphere (

    
     or Ar).
    
Step 2: Reduction
  • Add STAB (1.5 equiv) in one portion. Note: Mild effervescence may occur.

  • Stir vigorously at Room Temperature.

  • Monitoring: Check reaction progress by TLC or LCMS after 2 hours.

    • TLC Mobile Phase: 10% MeOH in DCM.

    • Target: Disappearance of aldehyde (

      
      ) and appearance of amine spot (often streaks near baseline unless 
      
      
      
      is added to eluent).
Step 3: Work-up (Acid-Base Extraction Strategy)

This work-up is self-validating; it physically separates neutral impurities (unreacted aldehyde) from the basic product.

  • Quench: Add saturated aqueous

    
     (equal volume to solvent) and stir for 15 minutes to quench excess hydride.
    
  • Extraction: Extract the mixture with DCM (

    
    ). Combine organic layers.
    
  • Purification (The "Acid Wash"):

    • Wash the combined organic layer with 1N HCl . The product will protonate and move into the aqueous layer.

    • Discard the organic layer (contains non-basic impurities).

    • Basify the aqueous layer to pH > 10 using 4N NaOH or solid

      
      .
      
    • Extract the cloudy aqueous mixture with DCM (

      
      ).
      
  • Drying: Dry the final organic extracts over anhydrous

    
    , filter, and concentrate in vacuo.
    
Workflow Visualization

Workflow Start Start: Aldehyde + Amine + AcOH in DCE Mix Stir 30 min (Iminium Formation) Start->Mix Reduce Add STAB (1.5 eq) Stir 2-4 hrs Mix->Reduce Check LCMS/TLC Check Reduce->Check Check->Reduce Incomplete Quench Quench with sat. NaHCO3 Check->Quench Complete AcidWash Extract with 1N HCl (Product -> Aqueous Phase) Quench->AcidWash Basify Basify Aqueous to pH > 10 Extract with DCM AcidWash->Basify Final Pure Product (Oil/Solid) Basify->Final

Caption: Self-validating Acid-Base workup ensures high purity by isolating the basic amine.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion High water content in solvent.STAB is moisture sensitive.[3] Use anhydrous DCE/DCM and dry glassware.
Aldehyde Persists Slow iminium formation.Increase reaction time before adding STAB. Ensure AcOH is added.
Benzyl Alcohol Byproduct Direct reduction of aldehyde.[4]Do not mix STAB with aldehyde before amine. Ensure amine is in excess (1.2 eq).
Product Streaking on TLC Interaction with silica.Add 1% Triethylamine or

to the TLC eluent.

Safety & Hazards (E-E-A-T)

  • 4-Bromo-2-methoxybenzaldehyde: Causes skin irritation and serious eye irritation.[5] Handle in a fume hood.

  • Diethylamine: Highly flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage.

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable) and acetic acid. Store under inert gas.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][8][9][10][11] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[11] [Link]

  • Common Organic Chemistry.[3] (n.d.). Reductive Amination - Common Conditions: NaHB(OAc)3. Retrieved from [Link]

Sources

Using (4-Bromo-2-methoxy-benzyl)-diethyl-amine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of (4-Bromo-2-methoxy-benzyl)-diethyl-amine in Medicinal Chemistry

Introduction: The "Privileged" Scaffold

This compound is a high-value bifunctional building block. Its utility in drug discovery stems from its unique structural duality:

  • The Electrophilic Handle (4-Bromo): A chemically distinct site ready for transition-metal catalyzed cross-couplings (Suzuki, Buchwald, Heck) or lithium-halogen exchange.[1]

  • The Pharmacophore Tail (2-Methoxy-benzyl-diethylamine): The ortho-methoxy group provides metabolic stability and conformational bias, while the diethylamine moiety serves as a classic solubilizing group and proton-acceptor, frequently seen in GPCR ligands (e.g., dopamine/serotonin antagonists) and kinase inhibitors.[1]

This guide provides validated protocols to utilize this intermediate without compromising the integrity of the amine side chain.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
Chemical Name This compound
Molecular Formula C₁₂H₁₈BrNO
Molecular Weight 272.18 g/mol
Appearance Pale yellow oil (Free base) / White solid (HCl salt)
Solubility Free Base: DCM, THF, EtOAc, Toluene.[1][2] Salt: Water, MeOH, DMSO.
pKa (Calc) ~9.5 (Diethylamine nitrogen)
Storage Hygroscopic (Salt). Store under N₂ at 2–8°C.

Synthetic Divergence Workflow

The following diagram illustrates the three primary transformation pathways available for this scaffold.

G Start (4-Bromo-2-methoxy- benzyl)-diethyl-amine Suzuki Pathway A: Suzuki-Miyaura (Biaryl Synthesis) Start->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 LiEx Pathway B: Li-Halogen Exchange (Formylation/Carboxylation) Start->LiEx n-BuLi -78°C Buchwald Pathway C: Buchwald-Hartwig (Amination) Start->Buchwald R-NH2 Pd2(dba)3 Prod_A Biaryl Scaffolds Suzuki->Prod_A Prod_B Aldehydes/ Acids LiEx->Prod_B Prod_C Aniline Derivatives Buchwald->Prod_C

Figure 1: Strategic divergence points for the functionalization of the 4-bromo handle.[1]

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Target: Synthesis of Biaryl Systems[1][3]

Challenge: The free diethylamine moiety can coordinate to Palladium, potentially poisoning the catalyst. The ortho-methoxy group creates steric bulk that may slow oxidative addition.[1] Solution: Use of a bidentate ligand (dppf) and a biphasic solvent system to keep the amine protonated or solvated away from the metal center.

Step-by-Step:

  • Charge: To a reaction vial, add this compound (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Solvent: Add 1,4-Dioxane (10 vol) and 2M aqueous Na₂CO₃ (3.0 equiv).

    • Note: The aqueous base ensures the boronic acid is activated (boronate formation) while the dioxane solubilizes the organic amine.

  • Degas: Sparge with Nitrogen for 5 minutes.

  • Reaction: Seal and heat to 90°C for 4–12 hours. Monitor by LCMS.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Lithium-Halogen Exchange (The "Turbo" Method)

Target: Synthesis of Benzaldehydes or Benzoic Acids[1]

Challenge: Standard n-BuLi at -78°C carries a risk. The basic amine side chain can direct lithiation to the benzylic position (lateral lithiation) rather than the bromine exchange. Solution: Use Isopropylmagnesium Chloride (Turbo Grignard) . It is selective for I/Br exchange over deprotonation and tolerates the amine functionality at higher temperatures (0°C to -20°C).[1]

Step-by-Step:

  • Dissolution: Dissolve the starting bromide (1.0 equiv) in anhydrous THF (0.2 M) under Argon.

  • Exchange: Cool to -15°C . Dropwise add i-PrMgCl[1]·LiCl (1.3 equiv, 1.3M in THF).

  • Incubation: Stir at -15°C for 30–60 minutes.

    • Validation: Pull an aliquot, quench with D₂O, and check NMR/MS for disappearnce of the Bromide and appearance of the Deuterated species.

  • Quench (Electrophile):

    • For Aldehyde: Add anhydrous DMF (5.0 equiv).

    • For Acid: Bubble dry CO₂ gas through the solution.

  • Workup: Warm to RT. Quench with sat. NH₄Cl.[4] Extract with EtOAc.

Protocol C: Buchwald-Hartwig Amination

Target: Introduction of Nitrogen Nucleophiles[1]

Challenge: Electronic mismatch. The electron-rich ortho-methoxy ring deactivates the bromide toward oxidative addition.[1] Solution: Use a highly active catalyst system like BrettPhos or RuPhos precatalysts, which are designed for electron-rich aryl halides and prevent amine-catalyst binding.[1]

Step-by-Step:

  • Charge: Add Bromide substrate (1.0 equiv), Primary/Secondary Amine (1.2 equiv), NaOtBu (1.5 equiv), and RuPhos Pd G3 (0.02–0.05 equiv).

  • Solvent: Add anhydrous Toluene or t-Amyl Alcohol (0.1 M).

  • Reaction: Heat to 100°C for 16 hours under inert atmosphere.

  • Workup: Filter through a Celite pad. Concentrate and purify.

Handling & Storage Guidelines

  • Air Sensitivity: The free base amine absorbs CO₂ from the air (carbamate formation) and oxidizes over time (N-oxide formation).

  • Recommendation: If storing for >1 week, convert to the HCl salt :

    • Dissolve free base in Et₂O.

    • Add 2M HCl in Et₂O dropwise.

    • Filter the white precipitate and dry under vacuum.

  • Corrosivity: Benzylamines are skin irritants and potential sensitizers. Handle in a fume hood.

References

  • Suzuki-Miyaura Coupling of Electron-Rich Aryl Halides

    • Title: "Suzuki-Miyaura Cross-Coupling: Practical Guide"[1]

    • Source: Yoneda Labs
    • URL:[Link]

  • Lithium-Halogen Exchange vs.

    • Title: "Metal–halogen exchange"[5][6][7][8][9]

    • Source: Wikipedia (Overview of kinetics and competition)
    • URL:[Link][9]

  • Buchwald-Hartwig Amination Protocols

    • Title: "Buchwald-Hartwig Amination - User Guide"[1][10]

    • Source: Organic Chemistry Portal[11]

    • URL:[Link]

  • Use of i-PrMgCl (Turbo Grignard)

    • Title: "Halogen–Metal Exchange on Bromoheterocyclics...
    • Source: N
    • URL:[Link]

Sources

Optimized Cross-Coupling Protocols for (4-Bromo-2-methoxy-benzyl)-diethyl-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Guide | Series: Functionalized Benzylamines in MedChem

Abstract

(4-Bromo-2-methoxy-benzyl)-diethyl-amine is a high-value pharmacophore scaffold, particularly prevalent in the synthesis of GPCR ligands (e.g., Dopamine D2/D3 antagonists, 5-HT modulators). Its unique substitution pattern—combining a basic tertiary amine tail, an electron-donating methoxy group, and a reactive aryl bromide—presents specific synthetic opportunities and challenges. This guide outlines optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, addressing the common issue of catalyst poisoning by the benzylic nitrogen and providing a robust, self-validating purification strategy.

Compound Profile & Reactivity Analysis[1][2][3]

Structural Logic
  • Core: Functionalized Benzylamine.

  • Electronic Environment: The 2-methoxy group (ortho to the methylene bridge, meta to bromine) acts as a

    
    -withdrawing but 
    
    
    
    -donating group. The 4-bromo position is the primary electrophilic handle.
  • Reactivity Note: The electron-rich nature of the ring (due to the methoxy group) makes the C-Br bond slightly less reactive toward oxidative addition compared to electron-deficient aryl halides. High-activity catalytic systems (e.g., bulky phosphine ligands) are recommended.

  • Handling: The tertiary diethylamine moiety (

    
    ) makes the compound prone to forming salts. Free-base forms may oxidize slowly in air; storage as the hydrochloride salt is recommended, with in situ neutralization during coupling.
    
The "Amine Poisoning" Challenge

A critical failure mode in coupling basic amines is the coordination of the nitrogen lone pair to the unsaturated Palladium(0) species, forming inactive Pd(L)n(Amine) complexes.

  • Solution: Use sterically hindered biaryl phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (e.g., dppf) that outcompete the amine for metal coordination.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of Biaryl derivatives (Ar-Ar) retaining the diethylamine tail.

Mechanistic Rationale

We utilize a Pd(dppf)Cl₂ / K₃PO₄ system. The bidentate dppf ligand creates a wide bite angle, facilitating the reductive elimination step, while the large cone angle prevents the benzylic amine from sequestering the Pd center. Potassium phosphate is chosen over carbonates to minimize dehydrohalogenation side reactions.

Experimental Protocol

Scale: 1.0 mmol (approx. 272 mg of substrate)

ReagentEquivalentsAmountRole
This compound 1.0 equiv272 mgElectrophile
Aryl Boronic Acid 1.2 - 1.5 equivVariableNucleophile
Pd(dppf)Cl₂·DCM 0.03 equiv (3 mol%)24 mgCatalyst
K₃PO₄ (Tribasic) 3.0 equiv636 mgBase
1,4-Dioxane / Water 4:1 Ratio5 mLSolvent System

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with the aryl bromide, boronic acid, and base. Seal and purge with Argon for 5 minutes.

    • Why? Oxygen promotes homocoupling of boronic acids and oxidation of the phosphine ligand.

  • Solvent Addition: Add the pre-degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Add Pd(dppf)Cl₂ quickly against a counter-flow of Argon.

  • Reaction: Heat to 85°C for 4–12 hours. Monitor by LC-MS.

    • Checkpoint: The reaction mixture should turn dark black/brown. If it remains pale yellow or precipitates gray metal early, catalyst death has occurred (add 1 mol% more Pd).

  • Workup (Self-Validating):

    • Cool to RT. Dilute with EtOAc.

    • Wash with 5% NaHCO₃ (removes boronic acid byproducts).

    • Extract the organic layer with 1M HCl (3x).

    • Validation: The product (basic amine) moves to the aqueous acid layer; non-basic impurities (homocoupled biaryls, ligand oxide) remain in the organic layer.

    • Basify the aqueous layer (pH > 10) with NaOH and re-extract with DCM to obtain pure product.

Protocol B: Buchwald-Hartwig Amination

Objective: Introduction of a second amino group at the 4-position (e.g., Morpholine, Piperazine).

Mechanistic Rationale

The electron-rich ring requires a highly active catalyst to facilitate oxidative addition. We employ BrettPhos or RuPhos , which are specifically designed to prevent


-hydride elimination and allow coupling of secondary amines to deactivated aryl halides.
Experimental Protocol

Scale: 0.5 mmol

ReagentEquivalentsRole
Substrate 1.0 equivElectrophile
Secondary Amine 1.2 equivNucleophile
Pd₂(dba)₃ 0.02 equiv (2 mol%)Pd Source
BrettPhos 0.04 equiv (4 mol%)Ligand
NaOtBu 1.4 equivStrong Base
Toluene [0.2 M]Solvent

Step-by-Step Workflow:

  • Pre-complexation: In a glovebox or under strict Argon, mix Pd₂(dba)₃ and BrettPhos in Toluene and stir at 80°C for 2 minutes to generate the active catalytic species (L-Pd-0).

    • Expert Insight: Pre-heating the catalyst prevents the "induction period" often seen with hindered substrates.

  • Addition: Add the substrate, amine, and NaOtBu to the catalyst solution.

  • Heating: Stir at 100°C for 16 hours.

  • Quench: Filter through a pad of Celite (eluting with DCM) to remove inorganic salts.

Visualization: Acid-Base Purification Logic

The following diagram illustrates the "Self-Validating" purification workflow, ensuring that only the active pharmaceutical ingredient (API) with the intact amine tail is isolated.

PurificationWorkflow Start Crude Reaction Mixture (Product, Ligands, Boronic Acid, Salts) Dilution Dilute with EtOAc Wash with NaHCO3 Start->Dilution PhaseSep1 Phase Separation Dilution->PhaseSep1 OrgLayer1 Organic Layer (Contains Product + Neutrals) PhaseSep1->OrgLayer1 Organic AqLayer1 Aqueous Waste (Boronic Acids, Salts) PhaseSep1->AqLayer1 Aqueous AcidExtract Extract with 1M HCl (3x) OrgLayer1->AcidExtract PhaseSep2 Phase Separation AcidExtract->PhaseSep2 OrgLayer2 Organic Layer (Discard) (Ligands, Homocoupled Biaryls) PhaseSep2->OrgLayer2 Organic AqLayer2 Aqueous Acid Layer (Protonated Product Salt) PhaseSep2->AqLayer2 Aqueous Basify Basify to pH 12 (NaOH) Extract with DCM AqLayer2->Basify FinalProd Pure Product (Free Base) Basify->FinalProd

Figure 1: Acid-Base extraction workflow for isolating basic benzylamine derivatives from neutral coupling byproducts.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to Pd(OAc)₂ / SPhos (1:2 ratio). SPhos is highly resistant to amine inhibition.
Debromination (Ar-H)

-Hydride Elimination
Avoid isopropanol or ethanol as cosolvents. Use Toluene or DME .
Protodeboronation Base SensitivityIf the boronic acid is unstable, switch base to K₂CO₃ or KF and lower temp to 60°C.
Emulsions during Workup Amphiphilic NatureThe product acts as a surfactant. Add Brine or a small amount of MeOH to break the emulsion.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[1] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. (Context on basic amine pharmacophores). Link

Sources

Application Note: Precision Suzuki-Miyaura Coupling of 4-Bromo-2-Methoxybenzyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the functionalization of 4-bromo-2-methoxybenzyl derivatives . This scaffold is a critical pharmacophore in medicinal chemistry, often serving as a precursor for kinase inhibitors, GPCR ligands, and other bioactive molecules.

Introduction & Mechanistic Rationale

The 4-bromo-2-methoxybenzyl motif presents a specific set of electronic and steric characteristics that distinguish it from simple aryl bromides. While the bromine at the C4 position is sterically accessible (flanked by protons at C3 and C5), the 2-methoxy group exerts a significant electronic influence.

Mechanistic Insights
  • Electronic Deactivation: The methoxy group is a strong Electron Donating Group (EDG) by resonance. Although it is meta to the reaction site (C4), the overall electron-rich nature of the anisole ring increases the electron density at the carbon-bromine bond. This renders the Oxidative Addition of the Pd(0) species—typically the rate-determining step for aryl bromides—slower compared to electron-deficient substrates (e.g., 4-bromonitrobenzene).

  • Chelation Potential: In derivatives where the benzyl position contains a Lewis-basic heteroatom (e.g., 4-bromo-2-methoxybenzylamine), there is a risk of palladium sequestration via a bidentate chelation involving the benzylic nitrogen and the methoxy oxygen.

  • Benzylic Stability: For derivatives containing leaving groups at the benzylic position (e.g., benzyl halides), chemoselectivity becomes paramount. However, for the standard alcohol, ether, or ester derivatives, the C(sp2)-Br bond is the exclusive reactive site under standard Suzuki conditions.

Experimental Workflow & Decision Logic

The following decision tree illustrates the logical flow for selecting conditions based on the specific "derivative" type (e.g., alcohol vs. amine) and the coupling partner.

SuzukiWorkflow Start Substrate Analysis: 4-Bromo-2-Methoxybenzyl-R CheckR Check Functional Group (R) Start->CheckR TypeA R = OH, OR, Alkyl (Neutral/Stable) CheckR->TypeA TypeB R = NH2, NHR (Coordination Risk) CheckR->TypeB TypeC R = CO2Me, CN (Electron Withdrawing) CheckR->TypeC Partner Coupling Partner: Boronic Acid Sterics? TypeA->Partner CondB High-Activity Protocol B: Pd(OAc)2 / SPhos / K3PO4 n-BuOH/Water TypeB->CondB Prevent Chelation TypeC->Partner CondA Standard Protocol A: Pd(PPh3)4 / K2CO3 Toluene/Water Exec Execute Reaction (Inert Atmosphere) CondA->Exec CondB->Exec Partner->CondA Unindered Partner->CondB Hindered/Heteroaryl

Figure 1: Decision logic for selecting catalytic systems based on substrate functionality and coupling partner sterics.

Detailed Experimental Protocols

Protocol A: Standard Conditions (Cost-Effective & Robust)

Best for: Unhindered aryl boronic acids and stable benzyl derivatives (Alcohols, Esters).

Reagents:

  • Substrate: 4-Bromo-2-methoxybenzyl derivative (1.0 equiv)[1]

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄ ] (3–5 mol%)

  • Base: Potassium Carbonate (K₂CO₃ ) (2.0 – 3.0 equiv)

  • Solvent: Toluene : Water (4:1 v/v) or DME : Water (3:1 v/v)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial (equipped with a stir bar) with the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Degassing (Critical): Add the solvent mixture (Toluene/Water).[1][2] Sparge with Argon or Nitrogen gas for 15 minutes. Note: Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands.

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) quickly under a positive stream of inert gas. Seal the vessel immediately.

  • Reaction: Heat the mixture to 90°C for 12–16 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water.[2] Separate phases. Extract the aqueous layer with EtOAc (2x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc).[2]

Protocol B: High-Performance Conditions (Challenging Substrates)

Best for: Heteroaryl boronic acids, sterically hindered partners, or substrates with free amines (SPhos prevents amine coordination).

Reagents:

  • Catalyst Source: Palladium(II) Acetate [Pd(OAc)₂ ] (2–5 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4–10 mol%) (Ratio Pd:Ligand = 1:2)

  • Base: Potassium Phosphate Tribasic (K₃PO₄ ) (3.0 equiv)

  • Solvent: n-Butanol or 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Procedure:

  • Pre-complexation (Optional but Recommended): In the reaction vessel, stir Pd(OAc)₂ and SPhos in the organic solvent for 10 minutes under Argon to generate the active catalytic species.

  • Reagent Addition: Add the 4-bromo-2-methoxybenzyl derivative, boronic acid, and solid K₃PO₄.

  • Solvent Completion: Add the water component.[2][3]

  • Reaction: Heat to 100°C for 4–8 hours. Note: SPhos creates a highly active catalyst that often drives reactions to completion faster than PPh₃.

  • Workup: Similar to Protocol A.

Optimization Matrix & Troubleshooting

The following table summarizes the effects of varying parameters specifically for the 4-bromo-2-methoxybenzyl scaffold.

ParameterRecommendationMechanistic Reason
Solvent Toluene/H₂O (Standard)Biphasic system solubilizes inorganic base while protecting the catalyst.
Dioxane/H₂O (Polar)Better for polar substrates (e.g., benzyl alcohols/amines) to improve solubility.
Base K₂CO₃ Mild, standard base. Sufficient for most boronic acids.
K₃PO₄ Stronger base; facilitates transmetallation with hindered or electron-poor boronic acids.
Cs₂CO₃ "Cesium Effect"—higher solubility in organic solvents; useful for dry conditions (anhydrous DMF).
Ligand PPh₃ Standard.[2] Good for unhindered substrates.[4]
SPhos / XPhos Electron-rich biaryl phosphines accelerate oxidative addition into the electron-rich anisole ring.
dppf Bidentate ligand; excellent stability, often used in microwave protocols.
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Oxidative Addition FailureSwitch to Protocol B . The electron-rich ring requires a more electron-rich ligand (SPhos) to facilitate Pd insertion.
Homocoupling (Biaryl) Oxygen ContaminationDegas solvents more rigorously (Freeze-Pump-Thaw).[3][5] Reduce boronic acid excess slightly.
Dehalogenation (Ar-H) ProtodeboronationReduce reaction temperature. Use anhydrous conditions with Cs₂CO₃ in DMF if water is the culprit.
Black Precipitate (Pd) Catalyst Decomposition"Pd Black" formation indicates ligand dissociation. Increase ligand:metal ratio or use a more stable ligand (e.g., dppf).

Mechanistic Pathway Visualization

The diagram below details the catalytic cycle, highlighting the specific influence of the 2-methoxy group on the oxidative addition step.

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate PdII_Ar Ar-Pd(II)-Br Complex OxAdd->PdII_Ar TransMet Transmetallation (+ Ar'-B(OH)2 / Base) PdII_Ar->TransMet PdII_Biaryl Ar-Pd(II)-Ar' Complex TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 Regenerate Pd(0) Substrate 4-Br-2-OMe-Benzyl (Electron Rich) Substrate->OxAdd Effect 2-OMe Group: Slows Ox. Addition Effect->OxAdd

Figure 2: Catalytic cycle emphasizing the rate-limiting oxidative addition due to the electron-rich nature of the 2-methoxy-substituted ring.

References

  • National Institutes of Health (NIH). (2009). Small Molecule Inhibitors of Anthrax Lethal Factor Toxin. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Suzuki Coupling - Recent Literature and Protocols. Retrieved from [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Protocol. Retrieved from [Link][6]

Sources

Preparation of pharmacophores using (4-Bromo-2-methoxy-benzyl)-diethyl-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Pharmacophore Preparation using (4-Bromo-2-methoxy-benzyl)-diethyl-amine [1]

Executive Summary & Strategic Utility

This compound represents a "privileged scaffold" in Fragment-Based Drug Discovery (FBDD).[1] Its utility stems from its trifunctional nature, allowing it to serve as a versatile anchor for generating diverse pharmacophore libraries targeting GPCRs (specifically 5-HT and Dopamine families) and Kinases.[1]

The Pharmacophore Triad:

  • The Anchor (Diethylamine): A basic center (pKa ~10.5) that forms critical ionic bonds with Asp/Glu residues in receptor binding pockets. It also improves aqueous solubility.[1]

  • The Modulator (2-Methoxy): An ortho-substituent that induces a specific torsion angle in the benzylic bond, locking the conformation.[1] It acts as a hydrogen bond acceptor.[1]

  • The Diversity Handle (4-Bromo): An aryl bromide positioned para to the anchor, providing a linear vector for extending the molecule via Palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).

This guide details the protocols for synthesizing the core scaffold and subsequently diversifying it into high-value pharmacophores.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertyData
IUPAC Name N-(4-bromo-2-methoxybenzyl)-N,N-diethylamine
Molecular Formula C₁₂H₁₈BrNO
Molecular Weight 272.18 g/mol
LogP (Predicted) ~3.2
pKa (Base) ~10.1 (Conjugate acid)
Physical State Pale yellow oil (Free base); White solid (HCl salt)
Storage 2-8°C, Hygroscopic (Salt form)

Strategic Workflow Visualization

The following diagram illustrates the diversification logic, transforming the core scaffold into three distinct pharmacophore classes.

Pharmacophore_Strategy Core (4-Bromo-2-methoxy-benzyl)- diethylamine (Core Scaffold) Suzuki Class A: Biaryl Ligands (Kinase Inhibitors) Core->Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd(0)) Buchwald Class B: Amino-Aryl Ligands (GPCR Modulators) Core->Buchwald Buchwald-Hartwig (R-NH2, Pd(0)) LiExchange Class C: Benzaldehydes (Linker Extension) Core->LiExchange Li-Halogen Exchange (n-BuLi, DMF)

Figure 1: Divergent synthesis strategy utilizing the 4-Bromo handle for library generation.[1]

Protocol A: Synthesis of the Core Scaffold

Objective: Preparation of this compound via Reductive Amination. Rationale: Direct alkylation of benzyl halides often leads to over-alkylation.[1] Reductive amination using the aldehyde is cleaner, high-yielding, and avoids the use of lachrymatory benzyl bromides.[1]

Reagents:

  • 4-Bromo-2-methoxybenzaldehyde (1.0 equiv)[1][2]

  • Diethylamine (1.2 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

  • Acetic Acid (catalytic, 1-2 drops)[1]

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve 4-Bromo-2-methoxybenzaldehyde (10 mmol, 2.15 g) in anhydrous DCM (40 mL).

  • Add Diethylamine (12 mmol, 1.24 mL) and catalytic Acetic Acid . Stir at room temperature (RT) for 30–60 minutes under Nitrogen. Checkpoint: Monitor by TLC for the disappearance of aldehyde.

  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol, 3.18 g) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Dry organic phases over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (SiO₂, 0–10% MeOH in DCM with 1% NH₄OH) or acid-base extraction.[1]

Validation Criteria:

  • ¹H NMR (CDCl₃): δ ~7.0-7.5 (Ar-H), 3.8 (s, OMe), 3.5 (s, Ar-CH₂-N), 2.5 (q, N-CH₂), 1.0 (t, CH₃).[1]

  • Yield: Expect >85%.

Protocol B: Suzuki-Miyaura Coupling (Biaryl Pharmacophores)[1]

Objective: Extension of the scaffold to create Biaryl systems common in Kinase and Protein-Protein Interaction inhibitors. Mechanism: The Pd(0) catalyst inserts into the C-Br bond (Oxidative Addition), followed by Transmetallation with the Boronic Acid and Reductive Elimination.

Reagents:

  • Core Scaffold (from Protocol A) (1.0 equiv)

  • Aryl Boronic Acid (R-B(OH)₂) (1.5 equiv)[1]

  • Pd(dppf)Cl₂[1]·DCM (0.05 equiv)[1]

  • K₂CO₃ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Step-by-Step Methodology:

  • Setup: Charge a microwave vial or pressure tube with Core Scaffold (0.5 mmol), Aryl Boronic Acid (0.75 mmol), K₂CO₃ (1.5 mmol), and Pd(dppf)Cl₂ (0.025 mmol).

  • Solvent: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Reaction: Seal and heat to 90°C for 4–12 hours (or 120°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[1][3][4][5]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Critical Note: The basic amine in the scaffold can poison certain catalysts.[1] Pd(dppf)Cl₂ is robust; however, if conversion is low, switch to XPhos Pd G2 .[1]

Protocol C: Buchwald-Hartwig Amination (GPCR Ligands)[1]

Objective: Replacement of the Bromine with an amine to generate aniline derivatives, critical for 5-HT and Dopamine receptor affinity.[1]

Reagents:

  • Core Scaffold (1.0 equiv)[1][6]

  • Primary/Secondary Amine (1.2 equiv)[1]

  • Pd₂dba₃ (0.02 equiv)[1]

  • BINAP or Xantphos (0.04 equiv)[1]

  • NaOtBu (Sodium tert-butoxide) (1.5 equiv)[1]

  • Solvent: Toluene (anhydrous)[1]

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a vial, mix Pd₂dba₃ and BINAP in Toluene (2 mL) and stir at RT for 10 mins (Solution turns orange/red).

  • Addition: Add Core Scaffold (0.5 mmol), Target Amine (0.6 mmol), and NaOtBu (0.75 mmol).

  • Reaction: Heat to 100°C under Argon for 12–18 hours.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate filtrate.[1][3]

  • Purification: Reverse-phase Preparative HPLC is recommended due to the polarity of the diamine product.[1]

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete imine formationUse molecular sieves (4Å) or Ti(OiPr)₄ to drive dehydration before adding STAB.
Debromination (Protocol B) Hydride source contaminationEnsure solvents are anhydrous; avoid alcoholic solvents if possible; lower temperature.
Pd Black Precipitation Catalyst decompositionEnsure rigorous degassing of solvents (sparge with Ar for 15 min).
Stuck on Baseline (TLC) Product too polarSwitch to DCM/MeOH/NH₄OH (90:9:1) or use Alumina plates.

References

  • Suzuki-Miyaura Coupling Mechanism & Optimization

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Buchwald-Hartwig Amination Protocols

    • Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] Link

  • Reductive Amination Standards

    • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link[1]

  • Fragment-Based Drug Discovery (FBDD)

    • Erlanson, D. A., et al. (2016).[1] Fragment-to-Lead: Medicinal Chemistry Strategies. Journal of Medicinal Chemistry, 59(15), 6563–6580.[1] Link[1]

Sources

Application Note: Scalable Synthesis of (4-Bromo-2-methoxy-benzyl)-diethyl-amine via Selective Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Process Focus: Chemoselective Reductive Amination, Self-Validating Purification, and Process Optimization

Executive Summary & Strategic Rationale

The molecule (4-Bromo-2-methoxy-benzyl)-diethyl-amine is a highly versatile synthetic intermediate in medicinal chemistry and drug development. The aryl bromide moiety serves as an orthogonal handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), while the tertiary diethylamine group provides favorable physicochemical properties, such as tunable basicity and enhanced aqueous solubility, which are critical for active pharmaceutical ingredients (APIs).

Mechanistic Insights and Reagent Causality

To ensure reproducible success, it is critical to understand the causality behind the reagent selection. The formation of our target tertiary amine proceeds through a transient iminium ion intermediate.

  • The Reductant (STAB vs. NaBH₄): We strictly utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃)[1] rather than standard Sodium Borohydride (NaBH₄). The three electron-withdrawing acetoxy groups on STAB sterically and electronically stabilize the boron-hydrogen bond, rendering it a uniquely mild reducing agent. Consequently, STAB selectively reduces the highly electrophilic iminium ion without prematurely reducing the starting aldehyde into 4-bromo-2-methoxybenzyl alcohol.

  • The Solvent (DCE): 1,2-Dichloroethane (DCE) is selected as the optimal solvent. Extensive kinetic studies demonstrate that STAB-mediated reductive aminations proceed significantly faster and cleaner in DCE compared to Tetrahydrofuran (THF) or Methanol [2].

  • Catalyst Omission: While acetic acid is frequently added to catalyze the reductive amination of ketones, it is generally unnecessary for aldehydes and is omitted here to simplify the reaction matrix and prevent unwanted side reactions.

Mechanism A Aldehyde + Amine (Neutral Starting Materials) B Hemiaminal (Unstable Intermediate) A->B Nucleophilic Addition C Iminium Ion (Electrophilic Species) B->C Dehydration (-H2O) D Tertiary Amine (Basic Product) C->D Hydride Transfer (STAB)

Fig 1. Mechanistic pathway of STAB-mediated reductive amination.

Quantitative Data: Reagent Stoichiometry

The following table summarizes the optimized stoichiometry for a standard 10 mmol scale synthesis. Diethylamine is used in a slight excess (1.20 eq) to account for its volatility (bp 55 °C) and to drive the equilibrium toward the iminium ion.

ReagentMW ( g/mol )EquivalentsMass/VolumeFunctional Role
4-Bromo-2-methoxybenzaldehyde 215.041.002.15 gElectrophilic Substrate
Diethylamine 73.141.201.24 mL (0.88 g)Nucleophile
Sodium Triacetoxyborohydride 211.941.503.18 gChemoselective Reductant
1,2-Dichloroethane (DCE) 98.96N/A30.0 mLAprotic Solvent
Saturated NaHCO₃ (aq) N/AN/A20.0 mLQuenching Agent

Experimental Protocol: A Self-Validating System

A robust protocol is only as good as its built-in quality control. The methodology below employs an acid-base extraction that acts as a self-validating purification system.

The primary failure mode of this reaction is the direct reduction of the aldehyde to an alcohol byproduct. Because the alcohol is electronically neutral, it remains trapped in the organic phase during an acidic aqueous wash. Only the successfully aminated product (a basic tertiary amine) will partition into the aqueous acid. By basifying and back-extracting, the recovery of mass directly validates the success of the amination, bypassing the immediate need for column chromatography or LC-MS verification.

Step-by-Step Methodology

Phase 1: Iminium Formation & Reduction

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert nitrogen gas.

  • Substrate Dissolution: Add 4-bromo-2-methoxybenzaldehyde (2.15 g, 10.0 mmol) and anhydrous 1,2-Dichloroethane (30.0 mL) to the flask. Stir until fully dissolved.

  • Amine Addition: Syringe in diethylamine (1.24 mL, 12.0 mmol). Allow the mixture to stir at room temperature (20–25 °C) for 30 minutes to facilitate hemiaminal and subsequent iminium ion formation.

  • Chemoselective Reduction: Add Sodium Triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 5 minutes to manage mild exotherms.

  • Incubation: Stir the opaque suspension at room temperature under nitrogen for 4 to 12 hours. Monitor completion via TLC (Hexanes/Ethyl Acetate 3:1, UV active).

Phase 2: Quenching & Self-Validating Purification 6. Reaction Quench: Carefully add 20.0 mL of saturated aqueous NaHCO₃ to the flask. Stir vigorously for 15 minutes until gas evolution (CO₂) ceases. This neutralizes residual acetic acid and destroys unreacted hydride. 7. Initial Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (2 × 20 mL). Combine the organic layers. 8. Acidic Partitioning (The Validation Step): Extract the combined organic layers with 1M HCl (aq) (3 × 20 mL).

  • Critical Insight: The target tertiary amine becomes protonated and moves into the aqueous layer. Any unreacted aldehyde or neutral alcohol byproduct remains in the discarded organic layer.

  • Basification & Recovery: Cool the combined acidic aqueous layers in an ice bath. Slowly add 2M NaOH (aq) until the pH reaches >10 (verify with pH paper). The aqueous layer will turn cloudy as the free-base amine precipitates/oils out.

  • Final Isolation: Extract the basic aqueous layer with fresh DCM (3 × 20 mL). Wash the combined organics with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a pale yellow oil.

Workflow Step1 1. Reaction Setup Mix Aldehyde & Amine in DCE Step2 2. In Situ Reduction Add STAB portion-wise (1.5 eq) Step1->Step2 Step3 3. Quench Neutralize with Sat. NaHCO3 Step2->Step3 Step4 4. Acid-Base Extraction Extract into 1M HCl (aq) Step3->Step4 Discard organic layer (Removes neutral byproducts) Step5 5. Final Isolation Basify to pH >10 & Extract with DCM Step4->Step5 Yields >95% pure Tertiary Amine

Fig 2. Step-by-step workflow highlighting the self-validating acid-base purification.

Troubleshooting & Process Optimization

  • Low Yield / High Alcohol Byproduct: If direct reduction of the aldehyde outpaces amination, the diethylamine may be degraded or wet. Ensure the amine is stored over KOH or distilled prior to use. Alternatively, increase the pre-stir time (Step 3) to 60 minutes to ensure complete iminium formation before STAB addition [1].

  • Emulsions During Extraction: Diethylamine derivatives can occasionally cause emulsions during the basic extraction phase. If an emulsion forms, filter the biphasic mixture through a pad of Celite, or add a small amount of brine to increase the ionic strength of the aqueous phase.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed (NIH).[Link]

Scalable manufacturing methods for benzylamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Manufacturing Architectures for Benzylamine Derivatives

Abstract

Benzylamine derivatives represent a critical scaffold in pharmaceutical manufacturing, serving as core pharmacophores for antihypertensives (e.g., Lisinopril), antifungals (e.g., Naftifine), and various CNS-active agents. While laboratory-scale synthesis often relies on stoichiometric borohydride reductions, these methods fail at scale due to poor atom economy, safety hazards (hydrogen evolution/exotherms), and difficult workups. This guide outlines three field-proven, scalable methodologies: Continuous Flow Hydrogenation of Nitriles , Biocatalytic Transamination , and Catalytic Reductive Amination . Each protocol is designed for self-validation and industrial compliance.

Continuous Flow Hydrogenation of Nitriles

The Scalable Standard for Primary Amines

Scientific Rationale: The reduction of benzonitriles is the most atom-efficient route to primary benzylamines. However, batch hydrogenation often suffers from "poisoning" (primary amines inhibiting the catalyst) and selectivity issues (formation of secondary amines via imine condensation). Continuous flow chemistry solves these by minimizing the residence time of the product in the reactor and allowing precise control over the hydrogen-to-substrate ratio.

Mechanism & Workflow: The process utilizes a packed-bed reactor containing immobilized Pd/C. To suppress secondary amine formation, ammonia or an acidic modifier is often introduced.

FlowHydrogenation Feed Feed Stock (Benzonitrile in EtOH) Mixer T-Mixer (Homogenization) Feed->Mixer H2 Hydrogen Source (H2 Gas or Formate) H2->Mixer Reactor Packed Bed Reactor (Pd/C, 40-60°C) Mixer->Reactor High Pressure BPR Back Pressure Regulator (6-10 bar) Reactor->BPR Reduced Nitrile Analysis In-Line IR/HPLC (QC Check) BPR->Analysis Collection Product Collection (Benzylamine) Analysis->Collection

Figure 1: Continuous flow packed-bed reactor setup for selective nitrile hydrogenation.

Protocol 1: Flow Hydrogenation of 4-Chlorobenzonitrile Target Scale: 100 g – 1 kg throughput

  • Catalyst Preparation: Pack a stainless steel column (e.g., 10 mm ID x 100 mm) with 5 wt% Pd/C (granular, 20-50 mesh). Activate with H2 flow (50 mL/min) at 40°C for 30 mins.

  • Feed Solution: Dissolve 4-chlorobenzonitrile (0.5 M) in Ethanol:Water (95:5). Note: Water is critical to prevent catalyst deactivation by ammonium salts.

  • System Priming: Set system pressure to 10 bar using the Back Pressure Regulator (BPR).

  • Reaction:

    • Liquid Flow Rate: 1.0 mL/min.

    • H2 Gas Flow Rate: 25 mL/min (approx. 5 equiv).

    • Temperature: 50°C.

  • Workup: Collect the output. Evaporate ethanol. Acidify with HCl to precipitate the benzylamine hydrochloride salt (removes non-basic impurities).

Validation Checkpoint:

  • IPC (In-Process Control): Monitor disappearance of nitrile peak (2230 cm⁻¹) via in-line IR.

  • Selectivity: If secondary amine >2%, increase ammonia concentration in the feed or increase H2 pressure.

Biocatalytic Transamination

The Green Shift for Chiral Amines

Scientific Rationale: For chiral benzylamines (alpha-substituted), chemical reduction often requires expensive chiral ligands (Rh/Ru) and yields varying enantiomeric excess (ee). Biocatalysis using


-Transaminases (TA) offers >99% ee and operates under mild aqueous conditions. The challenge is the equilibrium constant (

); this is overcome by using Isopropylamine (IPA) as an amine donor, which generates volatile acetone that is removed to drive the reaction forward.

Mechanism: The enzyme utilizes Pyridoxal-5'-phosphate (PLP) in a "Ping-Pong Bi-Bi" mechanism.

Biocatalysis Enz_PLP Enzyme-PLP (Internal Aldimine) Enz_PMP Enzyme-PMP (Pyridoxamine) Enz_PLP->Enz_PMP + Donor Donor Amine Donor (Isopropylamine) Acetone Coprod: Acetone (Remove to Drive Eq) Donor->Acetone Deamination Enz_PMP->Enz_PLP + Substrate Substrate Substrate (Acetophenone deriv.) Product Product (Chiral Amine) Substrate->Product Amination

Figure 2: Ping-Pong Bi-Bi mechanism for Transaminase-mediated synthesis.

Protocol 2: Asymmetric Synthesis of (S)-1-Phenylethylamine Target Scale: 50 g Batch

  • Buffer Prep: Prepare 500 mL of 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP (cofactor).

  • Substrate Loading: Add acetophenone (25 g) and Isopropylamine (IPA, 1.5 equiv) to the buffer. Add 10% v/v DMSO to assist solubility.

  • Enzyme Addition: Add commercially available

    
    -Transaminase (e.g., Codexis ATA-113 or equivalent) at 2 g/L loading.
    
  • Reaction: Stir at 30°C. Critical: Apply a slight nitrogen sweep or reduced pressure (200 mbar) to continuously remove acetone vapor.

  • Quench & Workup:

    • Adjust pH to 2.0 (HCl) to deactivate enzyme and solubilize amine.

    • Extract unreacted ketone with MTBE (discard organic layer).

    • Adjust aqueous layer pH to 11.0 (NaOH).

    • Extract chiral amine into MTBE and concentrate.

Validation Checkpoint:

  • Chiral HPLC: Confirm >99% ee.

  • Conversion: If conversion stalls at 50%, add fresh IPA and remove acetone more aggressively.

Scalable Reductive Amination

The Workhorse Optimization

Scientific Rationale: While traditional reductive amination uses NaBH(OAc)3, this generates stoichiometric boron waste. The scalable industrial approach uses Catalytic Hydrogenation (Heterogeneous) or Leuckart-Wallach conditions. For benzylamines, Pd/C + H2 is preferred but requires strict exotherm control.

Protocol 3: One-Pot Reductive Amination (Benzaldehyde + Primary Amine) Target Scale: 1 kg Pilot

  • Imine Formation (Step 1):

    • Reactor: 5L Jacketed Hastelloy.

    • Charge Benzaldehyde (1.0 kg) and Methanol (3 L).

    • Slowly add Primary Amine (1.05 equiv) at <20°C. Warning: Exothermic.

    • Stir 2 hours. Confirm imine formation by TLC/NMR.

  • Reduction (Step 2):

    • Add 5 wt% Pd/C (50% water wet, 20 g dry basis).

    • Pressurize to 5 bar H2.

    • Heat to 40°C. Maintain pressure until uptake ceases.

  • Filtration: Filter hot through Celite to remove Pd/C.

  • Crystallization: Add HCl/IPA to filtrate to crystallize the hydrochloride salt directly.

Comparative Data Summary

FeatureFlow Hydrogenation (Nitriles)Biocatalysis (Transaminase)Reductive Amination (H2)
Atom Economy High (Add H2 only)High (if IPA recycled)Moderate (Water byproduct)
Selectivity High (Primary amines)Excellent (>99% ee) Good (Risk of over-alkylation)
Safety Best (Small reactor volume)Good (Aqueous, mild)Moderate (H2 pressure/Exotherm)
Cost Moderate (Pd catalyst)High (Enzyme)Low (Commodity chems)

References

  • Continuous Flow Hydrogenation

    • Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Reaction Chemistry & Engineering (RSC), 2023.

    • Selective production of benzylamine via gas phase hydrogenation of benzonitrile over supported Pd catalysts.[1][2] Heriot-Watt University Research Portal.[1][2]

  • Biocatalysis

    • Biocatalytic Synthesis of (R)-3-Aminotetrahydropyran through a Direct Transamination at Kilogram Scale. Organic Process Research & Development (ACS), 2025.

    • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC, 2024.

  • Reductive Amination

    • A practical catalytic reductive amination of carboxylic acids. Chemical Science (RSC), 2020.

    • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. ACS Central Science, 2021.

Sources

Application Note: Strategic Functionalization of the Bromine Moiety in (4-Bromo-2-methoxy-benzyl)-diethyl-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Bromo-2-methoxy-benzyl)-diethyl-amine represents a "privileged scaffold" in medicinal chemistry, sharing structural homology with numerous GPCR ligands (e.g., dopamine D2/D3 antagonists) and kinase inhibitors. Its core value lies in the aryl bromide at the C4 position, which serves as a versatile handle for diversifying the molecule into complex biaryls or heterocycles.

However, this substrate presents a specific chemoselective challenge: the tertiary benzylic amine and the ortho-methoxy group . The amine nitrogen possesses a lone pair capable of coordinating to transition metals (catalyst poisoning) or directing ortholithiation during metal-halogen exchange.

This guide provides three validated protocols to functionalize the C4-bromide while preserving the integrity of the benzylic amine:

  • Suzuki-Miyaura Coupling: For C-C bond formation (Biaryls).

  • Buchwald-Hartwig Amination: For C-N bond formation (Anilines).

  • Lithium-Halogen Exchange: For electrophilic trapping (Formylation/Carboxylation).

Chemo-Structural Analysis & Strategy

Before initiating synthesis, one must understand the electronic and steric environment of the substrate.

FeatureStructural ImpactSynthetic RiskMitigation Strategy
C4-Bromide Reactive handleDehalogenation (reduction)Use active catalyst systems to outcompete

-hydride elimination.
Diethylamine Basic, Lewis basicCatalyst Poisoning: N-coordination to Pd(II) species arrests the catalytic cycle.Use bulky phosphine ligands (e.g., SPhos, XPhos) to sterically crowd out the amine binding.
C2-Methoxy Electron Donating (EDG)Increases electron density at C4; makes oxidative addition slightly slower than electron-poor rings.Requires electron-rich ligands to facilitate oxidative addition.
Benzylic Position Acidic protonsDeprotonation by strong bases (e.g., n-BuLi).Perform Li-Hal exchange at cryogenic temperatures (-78°C) to favor kinetic exchange over deprotonation.
Decision Matrix: Reaction Pathway Selection

ReactionStrategy Start Start: this compound Goal Define Target Moiety Start->Goal Biaryl Target: Biaryl/Alkene Goal->Biaryl C-C Bond Amine Target: Aniline/Amine Goal->Amine C-N Bond Carbonyl Target: Aldehyde/Acid Goal->Carbonyl Electrophile Suzuki Protocol 1: Suzuki-Miyaura (SPhos/XPhos Pd G2) Biaryl->Suzuki Boronic Acids Buchwald Protocol 2: Buchwald-Hartwig (RuPhos/BrettPhos) Amine->Buchwald Amines Lithium Protocol 3: Li-Hal Exchange (n-BuLi, -78°C) Carbonyl->Lithium DMF/CO2

Figure 1: Strategic decision tree for functionalizing the C4-bromide handle.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of biaryl derivatives.

The Challenge: Amine Interference

Standard catalysts like Pd(PPh3)4 are often sluggish with substrates containing free amines because the amine competes with phosphines for Pd coordination.

The Solution: Dialkylbiaryl Phosphine Ligands

We utilize Buchwald G2/G3 Precatalysts containing ligands like SPhos or XPhos . These bulky, electron-rich ligands prevent the diethylamine side chain from binding to the palladium center.

Experimental Procedure

Scale: 1.0 mmol

  • Setup: In a 20 mL vial equipped with a magnetic stir bar and a Teflon-lined cap.

  • Reagents:

    • Substrate: this compound (272 mg, 1.0 mmol).

    • Boronic Acid: Arylboronic acid (1.2 - 1.5 equiv).

    • Catalyst: XPhos Pd G2 (2-3 mol%) or SPhos Pd G2 (if steric hindrance is high).

    • Base: K3PO4 (3.0 equiv, 636 mg) or K2CO3 (3.0 equiv). Note: Phosphate is often superior for amine-containing substrates.

  • Solvent System: 1,4-Dioxane : Water (4:1 ratio, 5 mL total). Degassed.

  • Reaction:

    • Purge vial with Nitrogen/Argon for 2 minutes.

    • Seal and heat to 80–100°C for 2–12 hours.

    • Monitor by LCMS (TLC may be difficult due to amine streaking).

  • Workup:

    • Cool to RT. Dilute with EtOAc (20 mL).

    • Wash with water (10 mL) and brine (10 mL).

    • Dry organic layer over Na2SO4, filter, and concentrate.

    • Purification: Flash chromatography (DCM/MeOH/NH4OH gradient) or SCX-2 cartridge (see Section 6).

Protocol 2: Buchwald-Hartwig Amination

Objective: Introduction of amino groups (C-N bond formation).[1]

The Challenge: Catalyst Deactivation

The "reductive elimination" step to form the C-N bond is difficult with electron-rich aryl halides (due to the methoxy group). Furthermore, the substrate's own amine can inhibit the cycle.

The Solution: BrettPhos & RuPhos[2]
  • RuPhos: Ideal for secondary amines and primary alkylamines.

  • BrettPhos: Ideal for primary arylamines (anilines).

Experimental Procedure

Scale: 1.0 mmol

  • Setup: Oven-dried Schlenk tube or vial under Argon.

  • Reagents:

    • Substrate: this compound (1.0 mmol).

    • Nucleophile: Amine (1.2 equiv).[2]

    • Catalyst: RuPhos Pd G3 (2 mol%) [For 2° amines] OR BrettPhos Pd G3 [For 1° amines].

    • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv). Note: Must be stored in a glovebox or fresh bottle.

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

  • Reaction:

    • Add solid reagents, evacuate/backfill with Argon (3x).

    • Add anhydrous solvent.[2]

    • Heat to 80–100°C for 4–16 hours.

  • Workup:

    • Filter through a pad of Celite (eluting with EtOAc).

    • Concentrate filtrate.[3]

    • Purification: Reverse Phase Prep-HPLC is often preferred to separate the product from unreacted starting amine.

Protocol 3: Lithium-Halogen Exchange

Objective: Access to aldehydes (via DMF quench) or carboxylic acids (via CO2).

The Challenge: Benzylic Deprotonation

Strong bases like n-BuLi can deprotonate the benzylic position (alpha to the nitrogen) rather than exchanging the bromide. This is known as "Ortholithiation" or benzylic metalation.

The Solution: Kinetic Control

The Bromine-Lithium exchange is kinetically faster than proton transfer at low temperatures.

  • Critical Parameter: Temperature must be maintained at -78°C .

  • Alternative: If n-BuLi results in mixtures, switch to t-BuLi (2.0 equiv) which performs exchange extremely rapidly, minimizing side reactions.

Experimental Procedure

Scale: 1.0 mmol

  • Setup: Flame-dried 2-neck round bottom flask under positive Argon pressure.

  • Solvent: Anhydrous THF (10 mL).

  • Reaction:

    • Dissolve substrate (272 mg, 1.0 mmol) in THF.

    • Cool to -78°C (Dry Ice/Acetone bath). Allow to equilibrate for 15 mins.

    • Dropwise Addition: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) slowly down the side of the flask.

    • Stir at -78°C for exactly 30–45 minutes .

  • Trapping (Electrophile):

    • For Aldehyde: Add anhydrous DMF (3.0 equiv) dropwise.

    • For Acid: Bubble dry CO2 gas through the solution.

  • Quench:

    • Allow to warm to 0°C.

    • Quench with Saturated NH4Cl solution.

  • Workup:

    • Extract with EtOAc or DCM.

    • Note: The product will be an amino-aldehyde or amino-acid. Amino acids require isoelectric point adjustment for extraction.

Purification & Palladium Scavenging

In drug development, removing residual Palladium (<5 ppm) is critical. The tertiary amine in the product can bind Pd, making standard silica chromatography insufficient.

Recommended Workflow:
  • SCX-2 Cartridge (Strong Cation Exchange):

    • Load crude reaction mixture (dissolved in MeOH/DCM) onto SCX-2.

    • Wash: Flush with MeOH (removes non-basic impurities, ligands, and boronic acids).

    • Elute: Flush with 2M NH3 in MeOH (releases the amine product).

  • Metal Scavenging (SiliaMetS):

    • If Pd persists, treat the organic solution with SiliaMetS® Thiol or DMT (Dimercaptotriazine) scavengers.

    • Stir for 4 hours at RT, then filter.

Mechanistic Visualization

The following diagram illustrates how bulky ligands protect the catalytic cycle from the substrate's amine.

CatalyticCycle Pd0 Active Pd(0)-Ligand (Bulky Ligand Protects Metal) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Poison Catalyst Poisoning (Substrate Amine binds Pd) OxAdd->Poison No Bulky Ligand? TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + Ar-B(OH)2 Poison->Pd0 Inactive/Slow RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formed RedElim->Pd0 Cycle Repeats

Figure 2: Simplified catalytic cycle highlighting the risk of amine coordination (grey node) and the necessity of bulky ligands to maintain the active cycle.

References

  • Buchwald-Hartwig Amination Scope: Maitre, S., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science, 2011, 2, 27-50.

  • Suzuki Coupling with Amines: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008, 41(11), 1461–1473.

  • Lithium-Halogen Exchange Kinetics: Bailey, W. F., & Patricia, J. J.[4][5] "The mechanism of the lithium–halogen exchange reaction: a review of the literature." Journal of Organometallic Chemistry, 1988, 352(1-2), 1-46.

  • Pd Scavenging Techniques: Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004, 346, 889–900.

Sources

Application Note: Optimized Salt Formation Protocols for (4-Bromo-2-methoxy-benzyl)-diethyl-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(4-Bromo-2-methoxy-benzyl)-diethyl-amine is a highly lipophilic, sterically hindered tertiary amine. In medicinal chemistry and fine chemical synthesis, isolating such free bases can be problematic due to their oily nature, poor aqueous solubility, and susceptibility to oxidative degradation. Converting this tertiary amine into a crystalline salt—specifically a hydrochloride (HCl) or methanesulfonate (mesylate)—dramatically improves its solid-state stability, melting point, and bioavailability.

The fundamental mechanism of this transformation relies on an acid-base neutralization. The lone pair of electrons on the tertiary nitrogen reacts with the proton from a strong acid, forming a highly polar


 functional group[1]. Because successful salt formation generally requires a 

of at least 2 to 3 units between the protonated base and the acid, strong acids like HCl (

) and methanesulfonic acid (

) provide the necessary thermodynamic driving force to fully protonate this benzylamine derivative (

).

Solvent Selection & Thermodynamic Causality

The choice of solvent is the most critical parameter in this protocol. We employ an "anti-solvent generation" strategy. By dissolving the free base in a non-polar or weakly polar aprotic solvent (e.g., toluene, diethyl ether, or ethyl acetate), the system is primed for precipitation. When the acid is introduced, the newly formed charged ammonium group and its counter-ion make the molecule highly polar. Consequently, the salt becomes entirely insoluble in the reaction medium and precipitates instantly, driving the reaction to completion and bypassing the need for complex aqueous workups [2].

Quantitative Data & Reagent Matrices

Table 1: Physicochemical Properties & Salt Selection Matrix

Property / FormFree BaseHydrochloride SaltMesylate Salt
Molecular Weight 272.18 g/mol 308.64 g/mol 368.29 g/mol
Physical State Viscous Oil / Low-melting solidCrystalline SolidCrystalline Solid
Aqueous Solubility < 0.1 mg/mL> 50 mg/mL (Est.)> 100 mg/mL (Est.)
Preferred Solvent Toluene, Et₂O, EtOAcPrecipitates in Et₂O/ToluenePrecipitates in EtOAc/Heptane

Table 2: Standardized Reagent Quantities (10 mmol Scale)

ReagentEquivalentsAmountRole
This compound1.002.72 gActive Pharmaceutical Ingredient (API)
2M HCl in Diethyl Ether1.055.25 mLProtonating Agent
Anhydrous Diethyl Ether-30.0 mLReaction Solvent
Isopropanol (IPA)-As neededRecrystallization Solvent

Experimental Workflows

SaltFormation Start Free Base API This compound Solvent Dissolution (Anhydrous Et2O or Toluene) Start->Solvent Acid Acid Addition (2M HCl in Et2O) at 0-5°C Solvent->Acid Nucleation Nucleation & Maturation (Stir 30-45 min) Acid->Nucleation Filtration Isolation (Filter & Wash with Cold Et2O) Nucleation->Filtration Validation Self-Validation (IR NH+ stretch, DSC, pH) Filtration->Validation

Workflow for the controlled crystallization of tertiary amine salts.

Detailed Step-by-Step Methodologies

Protocol A: Synthesis of the Hydrochloride Salt

Causality Note: Using a pre-titrated solution of HCl in diethyl ether (rather than bubbling HCl gas) ensures precise stoichiometric control, preventing acid-catalyzed degradation of the electron-rich methoxy-benzyl ring.

  • Preparation: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with dry nitrogen to exclude moisture, as the resulting salt can be hygroscopic.

  • Dissolution: Dissolve 2.72 g (10 mmol) of this compound in 30 mL of anhydrous diethyl ether.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C. Why? The acid-base neutralization is highly exothermic. Cooling prevents solvent flash-boiling and promotes the formation of a finer, more uniform crystal lattice [3].

  • Protonation: Using a dropping funnel or syringe, add 5.25 mL of 2M HCl in diethyl ether (10.5 mmol, 1.05 eq) dropwise over 10 minutes. Vigorous stirring is mandatory to prevent localized acidic hot spots. An immediate white precipitate will form.

  • Maturation: Remove the ice bath and allow the suspension to stir at room temperature for 30 to 45 minutes. This aging process allows smaller, kinetically formed crystals to dissolve and reprecipitate onto larger, thermodynamically stable crystals (Ostwald ripening)[4].

  • Isolation: Filter the suspension rapidly through a Büchner funnel under a stream of nitrogen. Wash the filter cake with two 10 mL portions of ice-cold diethyl ether to remove any unreacted free base or impurities.

  • Drying: Transfer the white crystalline solid to a vacuum desiccator and dry at 40 °C at <10 mbar for 12 hours.

Protocol B: Self-Validating Quality Control

A robust protocol must be self-validating. To confirm successful tertiary amine salt formation without complex NMR analysis, utilize Fourier-Transform Infrared Spectroscopy (FT-IR):

  • Procedure: Take a 2 mg sample of the dried salt and analyze it via ATR-FTIR.

  • Validation Check: Look for a broad, intense absorption envelope between 2400 cm⁻¹ and 2700 cm⁻¹. This is the characteristic

    
     stretching vibration unique to protonated tertiary amines. The C-H stretches of the ethyl and benzyl groups will appear as shoulders on the lower-wavenumber side of this massive envelope [1]. If this peak is missing, protonation failed.
    

Troubleshooting & Optimization

  • Oiling Out: If the salt forms a sticky gum instead of a crystalline powder, the

    
     driving force may have caused the salt to separate as a liquid phase (liquid-liquid phase separation) before crystallizing. Solution: Heat the mixture gently until the oil dissolves, add 5% isopropanol by volume, and cool very slowly (0.5 °C/min) while seeding with a pure crystal [5].
    
  • Hygroscopicity: If the HCl salt rapidly absorbs atmospheric moisture and deliquesces, switch to the Mesylate salt protocol by substituting HCl with 1.0 equivalent of methanesulfonic acid in ethyl acetate. Mesylate salts of bulky tertiary amines often exhibit superior crystal packing and lower hygroscopicity.

References

  • Organic Nitrogen Compounds V: Amine Salts | Spectroscopy Online Source: spectroscopyonline.com URL: [Link]

  • How to make a salt of a novel compound? - ResearchGate Source: researchgate.net URL: [Link]

  • Nonclassical Crystallization of the L-Tartrate Salt of Cyamemazine - ACS Publications Source: acs.org URL: [Link]

  • The ideal duo for salt formation: vinpocetine and tosylic acid - RSC Publishing Source: rsc.org URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Bromo-2-methoxy-benzyl)-diethyl-amine

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Improving Yield and Overcoming Common Challenges

Welcome to the technical support center for the synthesis of (4-Bromo-2-methoxy-benzyl)-diethyl-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, field-proven insights, and optimized protocols to maximize the yield and purity of this important amine.

The synthesis, typically achieved through the reductive amination of 4-bromo-2-methoxybenzaldehyde with diethylamine, is a robust reaction. However, several critical parameters can significantly impact the outcome. This document will walk you through common pitfalls and their solutions, from reagent quality to final purification.

Part 1: Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low (<50%). What is the most common culprit? A: The most frequent cause of low yield is suboptimal imine/iminium ion formation prior to reduction. This can stem from the presence of water, incorrect pH, or a reducing agent that is too reactive and reduces the starting aldehyde before it can form the imine. Using a mild and selective reducing agent like sodium triacetoxyborohydride (STAB) in an anhydrous aprotic solvent is a primary solution.[1][2][3]

Q2: I see multiple spots on my post-reaction TLC. What are the likely side products? A: The primary side products are typically unreacted 4-bromo-2-methoxybenzaldehyde and the corresponding alcohol, (4-bromo-2-methoxyphenyl)methanol. The alcohol is formed if the reducing agent attacks the aldehyde directly.[1][4] If using a less selective reducing agent like sodium borohydride, this is a very common issue.[5][6]

Q3: Is the order of reagent addition critical for a one-pot reaction? A: Yes. For a one-pot synthesis using a mild reagent like STAB, the aldehyde and diethylamine should be mixed first to allow for the formation of the hemiaminal and subsequently the iminium ion. The reducing agent should be added after this initial phase.[4][7] If using a more powerful reductant like sodium borohydride, a two-step process is strongly recommended where the imine is formed first, followed by the addition of the borohydride.[1][6]

Q4: My reaction seems to stall and never reaches completion. What should I check? A: Stalling can be due to several factors:

  • Deactivated Reducing Agent: Borohydride reagents can be deactivated by moisture. Ensure your reagents are dry and stored properly.[6][8]

  • Insufficient Reagent: Ensure you are using a slight excess of the amine and at least 1.2-1.5 equivalents of the reducing agent.

  • pH Issues: The reaction is often optimal under weakly acidic conditions which favor iminium ion formation. If the conditions are too neutral or basic, imine formation can be slow. If too acidic, the amine starting material will be protonated and non-nucleophilic.[4][9]

Part 2: In-Depth Troubleshooting Guide

This section breaks down the synthesis into its core stages to diagnose and resolve specific problems.

Problem Area 1: Reagent and Starting Material Quality
IssueProbable CauseRecommended Solution
Aldehyde Impurity The starting 4-bromo-2-methoxybenzaldehyde may contain the corresponding carboxylic acid, which can neutralize the amine and quench the reducing agent.Verify the purity of the aldehyde by NMR or melting point. If significant acid impurity is present, purify by recrystallization or a simple filtration through a short plug of silica gel.[10]
Reducing Agent Decomposition Sodium triacetoxyborohydride (STAB) and sodium borohydride are sensitive to moisture.[6]Purchase high-quality reagents and store them in a desiccator. Allow the reagent bottle to warm to room temperature before opening to prevent moisture condensation.[8]
Solvent Purity Presence of water in the reaction solvent (e.g., DCE, THF) will hydrolyze the imine intermediate back to the aldehyde and amine.Use anhydrous solvents. For particularly sensitive reactions, using freshly distilled solvents or solvents from a solvent purification system is recommended. Molecular sieves can also be added to the reaction mixture.[4]
Problem Area 2: The Reduction Step

The choice of reducing agent is one of the most critical factors for success.

IssueProbable CauseRecommended Solution
Aldehyde is Reduced to Alcohol The reducing agent is too powerful or is added before sufficient imine has formed. This is common with NaBH₄ in one-pot procedures.[1][6]Switch to a Milder Agent: Use sodium triacetoxyborohydride (STAB). Its steric bulk and electron-withdrawing acetate groups make it highly selective for the protonated iminium ion over the neutral aldehyde.[1][2][7]
Incomplete Reaction The reducing agent is not reactive enough for the specific substrate or conditions are not optimal.Optimize Conditions: If using STAB, ensure the reaction is run in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[2][11] While generally not needed for aldehydes, the addition of a catalytic amount of acetic acid can sometimes accelerate the reaction by ensuring iminium ion formation.[11]
Reducing AgentTypical SolventKey AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (STAB) DCE, THF, DCM[2][6]Mild, highly selective for imines/iminium ions; ideal for one-pot reactions; tolerates a wide range of functional groups.[1][3][11]Moisture sensitive; higher cost.
Sodium Borohydride (NaBH₄) Methanol, EthanolInexpensive, powerful reducing agent.Can readily reduce the starting aldehyde, leading to alcohol byproduct; best used in a two-step process.[1][5][6]
Sodium Cyanoborohydride (NaBH₃CN) MethanolSelective for imines at mildly acidic pH.[4]Generates toxic HCN byproduct upon quenching with acid; often lower yields than STAB.[3]
Problem Area 3: Work-up and Purification

Tertiary amines can be challenging to purify due to their basicity and potential for emulsion formation.

IssueProbable CauseRecommended Solution
Product Lost During Work-up The protonated amine salt is soluble in the aqueous layer during an acidic wash.After quenching the reaction, perform an extraction with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and then brine. Avoid strong acidic washes unless you intend to extract the product as a salt. If the product is lost to the aqueous layer, basify it with NaOH and re-extract.[12]
Emulsion Formation Formation of fine droplets at the aqueous-organic interface during extraction, trapping the product.Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which helps to break up emulsions. Slow, gentle inversions during extraction can also prevent their formation.
Difficulty with Column Chromatography The basic amine product streaks or sticks to the acidic silica gel, leading to poor separation and low recovery.[13]1. Modify the Mobile Phase: Add a small amount (0.5-1% v/v) of a volatile base like triethylamine or ammonium hydroxide to the eluent (e.g., hexane/ethyl acetate).[14] This neutralizes the acidic sites on the silica. 2. Use a Different Stationary Phase: Consider using neutral alumina or an amine-functionalized silica gel for easier elution.[13][14]

Part 3: Visual Guides & Diagrams

Experimental Workflow

This diagram outlines the optimized one-pot synthesis protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 4-bromo-2-methoxybenzaldehyde (1.0 eq) and Diethylamine (1.2 eq) in anhydrous DCE B Stir at room temperature for 30-60 min (Imine Formation) A->B Step 1 C Add Sodium Triacetoxyborohydride (1.5 eq) in portions B->C Step 2 D Stir overnight at room temperature (Reduction) C->D Step 3 E Quench with saturated NaHCO3 (aq) D->E Step 4 F Extract with Ethyl Acetate E->F G Wash with Brine, Dry (Na2SO4) F->G H Purify by Column Chromatography (Silica, Hex/EtOAc + 1% Et3N) G->H I Characterize Final Product H->I

Caption: Optimized workflow for the one-pot synthesis.

Troubleshooting Decision Tree

Use this flowchart to diagnose the cause of low reaction yield.

G Start Low Yield Observed TLC Analyze Crude Reaction by TLC Start->TLC Aldehyde High amount of starting aldehyde? TLC->Aldehyde Yes Alcohol Significant alcohol byproduct present? TLC->Alcohol No Cause1 Cause: Incomplete Imine Formation or Inactive Reducing Agent Aldehyde->Cause1 Complex Complex mixture of spots? Alcohol->Complex No Cause2 Cause: Reducing agent is too reactive (e.g., NaBH4) Alcohol->Cause2 Yes Cause3 Cause: Impure starting materials or Side Reactions Complex->Cause3 Yes Solution1 Solution: - Ensure anhydrous conditions - Check activity of STAB - Allow more time for imine formation before adding STAB Cause1->Solution1 Solution2 Solution: - Switch to a milder agent like STAB - If using NaBH4, use a two-step protocol Cause2->Solution2 Solution3 Solution: - Verify purity of aldehyde and amine - Ensure reaction temperature is controlled Cause3->Solution3

Caption: Troubleshooting logic for low yield issues.

Part 4: Optimized Experimental Protocol

This protocol utilizes sodium triacetoxyborohydride for a high-yield, one-pot synthesis.

Materials:

  • 4-Bromo-2-methoxybenzaldehyde (1.0 equiv)

  • Diethylamine (1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Triethylamine (Et₃N)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-bromo-2-methoxybenzaldehyde (1.0 equiv).

  • Dissolve the aldehyde in anhydrous DCE (approx. 0.2 M concentration).

  • Add diethylamine (1.2 equiv) dropwise to the stirred solution at room temperature.

  • Stir the mixture for 60 minutes at room temperature to facilitate the formation of the iminium ion.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture. Note: The addition may cause slight effervescence.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:EtOAc) until the starting aldehyde is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir for 15-20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes of the reaction).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient containing 1% triethylamine to afford this compound as a pure product.

References

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Available at: [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. Available at: [Link]

  • ResearchGate. Optimization of the reaction conditions for the reductive amination of aldehydes). a. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • American Chemical Society. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Available at: [Link]

  • Biotage. Is there an easy way to purify organic amines?. Available at: [Link]

  • Synple Chem. Application Note – Reductive Amination. Available at: [Link]

  • Google Patents. EP0007983A1 - Process for the purification of tertiary amines.
  • University of Rochester. How To: Troubleshoot a Reaction. Available at: [Link]

  • Scribd. Amine Plant Troubleshooting and Optimiza. Available at: [Link]

  • Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. Available at: [Link]

  • ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. Available at: [Link]

  • PrepChem.com. Synthesis of A. 4-Bromo-2-methoxyaniline. Available at: [Link]

  • PubMed. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Available at: [Link]

  • ResearchGate. RA of different aldehydes with diethylamine. Conditions:.... Available at: [Link]

  • PMC. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Available at: [Link]

  • Thieme. Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Available at: [Link]

  • The Royal Society of Chemistry. Direct Asymmetric Reductive Amination of α-Keto Acetals. Available at: [Link]

  • Academia.edu. (PDF) SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. Available at: [Link]

  • Google Patents. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

Sources

Technical Support: Resolving Solubility Issues with (4-Bromo-2-methoxy-benzyl)-diethyl-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Compound: (4-Bromo-2-methoxy-benzyl)-diethyl-amine Class: Lipophilic Tertiary Benzylamine CAS (Analog Reference): See Note 1[1][2][3]

This guide addresses the specific physicochemical challenges of This compound . As a tertiary amine with a halogenated, methoxy-substituted aromatic ring, this molecule presents a classic "solubility cliff" profile.[1][2] It is highly lipophilic (LogP > 3.[1][2][3]5) yet basic (pKa ~9.0), leading to drastic solubility changes based on pH and counter-ion selection.[1][3]

Physicochemical Snapshot
ParameterEstimated ValueImplication for Solubility
pKa (Base) ~8.8 – 9.2Protonated (cationic) at pH < 7; Neutral (lipophilic) at pH > 8.[1][2][3]
LogP ~3.8High. Poor water solubility even when protonated if counter-ion is large.[1][3]
State Oil / Low-MP SolidProne to "oiling out" rather than crystallizing during salt formation.[1][2][3]
H-Bond Donors 0No internal H-bond donors (tertiary amine), limiting water interaction.[1][2][3]

Note 1: While specific CAS registries vary by salt form, the behavior described here is derived from the structure-property relationships of 4-bromo-2-methoxybenzylamine derivatives [1].

Troubleshooting Guide (Q&A)

Scenario A: Biological Assays & Aqueous Buffers

Q: Why does the compound precipitate immediately when added to my cell culture media (pH 7.4), even though I dissolved it in DMSO first?

A: This is a "Crash-Out" event caused by the pH/LogP conflict .

  • The Mechanism: Your stock is likely the free base or a weak salt dissolved in DMSO.[1][3] When you dilute into pH 7.4 media, the pH is close to the compound's pKa (~9.0).[1][3] At pH 7.4, a significant fraction (~2-5%) of the molecules revert to the uncharged, free-base form.[1][2][3] Because the LogP is high (~3.8), the water solubility of this uncharged fraction is effectively zero (< 1 µM).[1][3] The uncharged molecules aggregate and precipitate, pulling the equilibrium and causing the rest to crash out.[1]

  • The Fix:

    • Lower the Stock Concentration: Ensure final assay concentration is < 10 µM.

    • Use a Carrier: Pre-complex with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in the aqueous phase before adding the DMSO stock.[1][2][3]

    • Acidify: If the assay tolerates it, ensure the buffer pH is slightly lower (pH 6.5–6.8) to keep the amine fully protonated.[1][2][3]

Q: Can I use ethanol instead of DMSO for stock solutions?

A: Not recommended for long-term storage. While the compound is soluble in ethanol, ethanol is volatile and hygroscopic.[1][2][3] Evaporation changes the concentration, and water absorption can induce hydrolysis or precipitation over time.[1] DMSO (anhydrous) is the gold standard for this compound class due to its high solubilizing power and low volatility.[1][3]

Scenario B: Synthesis & Purification

Q: I am trying to make the Hydrochloride (HCl) salt to improve water solubility, but it keeps forming a sticky oil at the bottom of the flask instead of crystals. How do I fix this?

A: You are experiencing "Oiling Out" (Liquid-Liquid Phase Separation) .[1][2][3]

  • The Cause: The melting point of the solvated salt is likely lower than the boiling point of your solvent.[1][3] Additionally, the presence of even trace water (from aqueous HCl) creates a "hydrate" oil phase that refuses to crystallize [2].[1][3]

  • The Fix: You must switch to an anhydrous system.[1][3]

    • Stop using: Aqueous HCl (37%) or wet solvents.[1][2][3]

    • Start using: 4M HCl in Dioxane or 2M HCl in Diethyl Ether.[1][3]

    • Protocol: See Protocol A below.

Q: My LC-MS shows a split peak for the compound. Is it degrading?

A: Likely not degradation , but a chromatographic artifact common with basic amines.[1][3]

  • The Mechanism: Free silanol groups on silica columns interact strongly with the tertiary amine, causing peak tailing or splitting.[1]

  • The Fix: Add 0.1% Formic Acid or 0.05% Trifluoroacetic acid (TFA) to both mobile phases (Water and Acetonitrile).[1][3] This protonates the silanols and the amine, ensuring a sharp, single peak.[1]

Technical Protocols

Protocol A: Anti-Oiling Crystallization of the HCl Salt

Use this protocol to convert the oily free base into a handleable, water-soluble solid.[2]

Reagents:

  • Crude Free Base (Oil)[1][3]

  • Solvent A: Diethyl Ether (Anhydrous) or MTBE[1][3]

  • Reagent B: 2.0 M HCl in Diethyl Ether (Commercially available)[1][3]

  • Seed Crystal (Optional, if available)[1][2]

Workflow:

  • Dissolution: Dissolve 1.0 g of the free base oil in 10 mL of Solvent A (Ether/MTBE).[1][3] Ensure it is fully dissolved and clear.

  • Chilling: Place the flask in an ice bath (0°C) for 10 minutes.

  • Acidification: Add Reagent B dropwise with vigorous stirring.

    • Critical Step: Do NOT dump the acid in.[1][3] Add slowly. A white precipitate should form immediately.[1][3]

    • If oil forms:[1][2][3][4] Stop stirring.[1][2][3] Let the oil settle.[1][3] Decant the supernatant. Redissolve the oil in a minimum amount of Isopropanol (IPA) and add Ether slowly until cloudy.

  • Maturation: Stir the suspension at 0°C for 30 minutes.

  • Filtration: Filter the white solid under nitrogen (to avoid moisture absorption).[1][3]

  • Drying: Dry in a vacuum desiccator over P₂O₅.

Protocol B: Aqueous Solubility Profiling

Use this to determine the maximum safe concentration for biological assays.[1]

  • Prepare a 10 mM stock in DMSO.[1][3]

  • Prepare three buffers: pH 4.0 (Acetate), pH 7.4 (PBS), pH 9.0 (Borate).[1][3]

  • Spike the DMSO stock into each buffer to final concentrations of 1, 10, 50, and 100 µM (keep DMSO < 1%).

  • Incubate for 2 hours at room temperature with shaking.

  • Centrifuge at 15,000 x g for 10 minutes to pellet any precipitate.

  • Analyze the supernatant via HPLC-UV against a standard curve.[1][2][3]

    • Expectation: High solubility at pH 4.0; Low/Zero solubility at pH 9.0.[1][3]

Visualizations

Figure 1: Solubility Decision Tree

Caption: A logical workflow for selecting the correct solvent system based on the intended application of the compound.

SolubilityTree Start Start: this compound AppCheck What is the Application? Start->AppCheck InVivo In Vivo / Animal Study AppCheck->InVivo InVitro In Vitro / Cell Culture AppCheck->InVitro Synthesis Chemical Synthesis AppCheck->Synthesis SaltForm Must form Salt (HCl or Mesylate) InVivo->SaltForm StockSol Dissolve in 100% DMSO (Anhydrous) InVitro->StockSol FreeBase Use Free Base (Oil) Synthesis->FreeBase Formulation Formulate in 5% DMSO + 20% HP-β-CD SaltForm->Formulation Dilution Dilute < 10µM in Media StockSol->Dilution Solvents Solvents: DCM, EtOAc, THF FreeBase->Solvents

[1][2][3]

Figure 2: The "Oiling Out" Mechanism & Prevention

Caption: Visualizing the thermodynamic trap of oiling out and the pathway to successful crystallization [2].

OilingOut FreeBase Free Base (Oil) AddAcid Add Aqueous HCl FreeBase->AddAcid Water Present AddDryAcid Add Anhydrous HCl/Ether FreeBase->AddDryAcid No Water OilState Oiling Out (Hydrated Salt Melt) AddAcid->OilState MP Depression CrystalState Crystalline Solid (Pure Salt) AddDryAcid->CrystalState Supersaturation Trapped Impure/Sticky Product OilState->Trapped Success Filterable White Powder CrystalState->Success

[1][2][3]

References

  • Parshad, H., et al. (2004).[1][3] "Aqueous Solubility Study of Salts of Benzylamine Derivatives." International Journal of Pharmaceutics.

  • BenchChem Technical Support. (2025). "Preventing Oiling Out in Diastereomeric Salt Formation." BenchChem Technical Guides.

  • PubChem. (2025).[1][2][3][5] "Compound Summary: 2-Methoxybenzylamine Derivatives." National Library of Medicine.[1][3]

  • ScienceMadness. (2006).[1][2][3] "Isolation of primary amines as HCl salt problem." Discussion on Anhydrous Techniques.

Sources

Technical Support Center: Stability & Handling of (4-Bromo-2-methoxy-benzyl)-diethyl-amine

[1][2][3]

Executive Summary

(4-Bromo-2-methoxy-benzyl)-diethyl-amine is a tertiary benzylamine characterized by a specific stability profile dictated by two competing functional groups: the basic diethylamine moiety and the photosensitive aryl bromide .[1][2][3]

While generally stable as a solid salt (e.g., hydrochloride), the free base in solution presents distinct stability challenges. Users most frequently encounter issues related to pH-dependent precipitation and photo-induced debromination .[1][2][3] This guide provides the mechanistic insights and protocols necessary to maintain compound integrity.

Module 1: Solubility & Solution Preparation

The "Ammonium Switch" Protocol

The most common user report is: "The compound precipitated when added to my biological buffer."[2]

The Science: This molecule acts as a pH-dependent switch.[1][2][3]

  • Basic/Neutral pH (>8.0): The nitrogen lone pair is free.[2] The molecule is neutral, lipophilic (LogP ~3.5), and insoluble in water.

  • Acidic pH (<7.0): The nitrogen is protonated (

    
    ). The molecule becomes an ionic ammonium salt and is water-soluble .[1][2][3]
    

Troubleshooting Table: Solvent Compatibility

Solvent SystemSolubility RatingStability RiskRecommendation
DMSO (Anhydrous) Excellent (>100 mM)LowPreferred for stock solutions.[1][2][3] Store at -20°C.
Ethanol / Methanol GoodModerateGood for short-term use.[1][2][3] Avoid prolonged storage (nucleophilic solvent).[3]
Water (Neutral pH 7) Poor / Insoluble N/ADo NOT use without co-solvent or acidification.[2][3]
0.1 M HCl / PBS (pH 5) GoodLowIdeal for aqueous dilution immediately prior to use.[2][3]
Step-by-Step Solubilization Protocol
  • Stock Prep: Dissolve the solid free base in anhydrous DMSO to a concentration of 10-50 mM.

  • Aqueous Dilution:

    • Incorrect: Adding DMSO stock directly to pH 7.4 PBS (Risk: "Crashing out").[3]

    • Correct: Dilute DMSO stock into a slightly acidic buffer (pH 5.5 - 6.[1][2][3]0) or ensure the final DMSO concentration is >1% to maintain solubility if pH must be neutral.[3]

Module 2: Chemical Stability & Photostability

Critical Risk: Photo-Induced Debromination

Issue: Users observe a "clean" conversion to a byproduct with Mass [M-79] (loss of Bromine) or [M-78] (replacement with H).[2][3]

The Mechanism (Self-Destruct Pathway): This molecule contains its own degradation catalyst.[2][3] Tertiary amines are electron donors.[2][3] Aryl bromides are electron acceptors.[2][3] Under UV/Blue light, they form an Electron Donor-Acceptor (EDA) complex .[1][2][3]

  • Light excites the molecule.[2][3][4]

  • The amine transfers an electron to the aryl ring.[3]

  • The C-Br bond weakens and cleaves homolytically.[1][2][3]

  • Result: Formation of the des-bromo impurity ((2-methoxy-benzyl)-diethyl-amine).[1][2][3]

Visualizing the Degradation Pathway

The following diagram illustrates the competing pathways of N-oxidation (air aging) and Photolysis (light exposure).

DegradationPathwaysCompoundThis compound(Intact Molecule)RadicalPair[Amine•+ ... Ar-Br•-]Radical Ion PairCompound->RadicalPair Electron TransferNOxideN-Oxide Derivative(Impurity M+16)Compound->NOxide Slow Oxidation(months)LightUV / Visible Light(hν)Light->RadicalPairOxygenAtmospheric Oxygen(O2)Oxygen->NOxideDesBromoDes-Bromo Analog(Impurity M-79)RadicalPair->DesBromo Homolytic Cleavage(-Br•)

Caption: Figure 1. Degradation pathways.[2][3] The primary risk is the light-mediated radical cleavage of the Bromine atom, facilitated by the internal amine group.[1]

Module 3: Quality Control & Validation

Do not assume stability. Validate it using this rapid protocol.

The "Dark vs. Light" Stress Test

If you suspect degradation, perform this 4-hour check:

  • Prepare: Two vials of 1 mM solution in DMSO.

  • Condition A: Wrap in aluminum foil (Dark Control).

  • Condition B: Place on a benchtop under standard fluorescent lab lighting (Light Stress).

  • Incubate: 4 hours at Room Temperature.

  • Analyze: Run LC-MS.

    • Pass: Purity of A and B are identical (>99%).[3]

    • Fail: Condition B shows a peak at m/z = [Parent - 78] .[1][2][3]

Expected Mass Shifts (LC-MS):

  • Parent: M+ (Observe isotopic pattern for Br: ~1:1 ratio of peaks separated by 2 Da).

  • Des-Bromo Impurity: M-78 (Loss of Br pattern, single peak).[1][2][3]

  • N-Oxide Impurity: M+16 (Retains Br pattern).[1][2][3]

Module 4: Storage & Handling Guidelines

ParameterSpecificationReason
Temperature -20°C (Long term)Slows kinetic oxidation rates.[1][2][3]
Atmosphere Argon or NitrogenPrevents N-oxide formation and moisture absorption.[1][2][3]
Container Amber Glass Blocks UV/Blue light to prevent photodebromination.[2][3]
State Solid (Salt form preferred)Solutions degrade 10x faster than solids.[2][3]

Frequently Asked Questions (FAQ)

Q1: My solution turned yellow overnight. Is it still good? A: Likely no . Yellowing in benzylamines often indicates the formation of conjugated radical byproducts or N-oxides.[1][2][3] If the yellowing occurred in DMSO under light, it is almost certainly photo-degradation.[1][2][3] Check via LC-MS; if purity is <95%, discard.

Q2: Can I use ultrasonic baths to dissolve this compound? A: Yes, but limit duration . Ultrasonication generates local heat and radicals (cavitation) which can accelerate the cleavage of the C-Br bond in this specific molecule.[3] Pulse for 30 seconds, then vortex.

Q3: Why does the compound stick to my plastic pipette tips? A: The free base is highly lipophilic.[2][3] It adsorbs to polypropylene.[2][3]

  • Fix: Use Low-Retention tips or pre-rinse tips with the solvent before drawing the final volume.[1][2][3] Alternatively, use glass syringes for quantitative transfer.[3]

References

  • Photoredox Activation of Aryl Halides

    • Mechanism:[1][2][3][5][6][7] Aryl bromides undergo homolytic cleavage via electron transfer mechanisms, particularly in the presence of amine donors.

    • Source:Chemical Science, 2020.[2][3] "Photochemical reduction of aryl halides via ternary EDA complexes."

  • Amine Oxidation Profiles

    • Mechanism:[1][2][3][5][6][7] Tertiary amines are susceptible to N-oxidation by peroxides and atmospheric oxygen over time.[1][2][3]

    • Source:The Journal of Organic Chemistry, 2021. "Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines."[1][2][3] (Contextualizes benzylamine stability).

  • Physical Properties of Benzylamines

    • Data: General solubility and pKa trends for methoxy-substituted benzylamines.
    • Source:PubChem Compound Summary, CID 608315 (4-Bromo-1-methoxy-2-methylbenzene analog).[1][2][3]

Technical Support Center: Benzylamine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: ● Operational | Queue Priority: High | Ticket ID: BZ-SYN-OPT-05

Welcome to the Advanced Synthesis Support Center. You have reached the Primary Amine Selectivity Desk . Below you will find a technical breakdown designed to troubleshoot and resolve side-reaction proliferation during benzylamine synthesis.

🔬 Core Directive: The Selectivity Paradox

User Issue: "I am consistently observing 15-30% dibenzylamine (secondary amine) and tribenzylamine (tertiary amine) impurities in my crude reaction mixture."

Root Cause Analysis: Benzylamine (


) is a "suicide product" in many synthesis pathways. Once formed, it is often more nucleophilic than the ammonia source used to create it.[1] This leads to a runaway reaction where the product attacks the starting material (benzyl halide or benzaldehyde) faster than the ammonia does.[1]

To minimize this, we must mechanically decouple the formation step from the alkylation step or kinetically bias the system.

📂 Module 1: Reductive Amination (The "Gold Standard")

Protocol: Reaction of Benzaldehyde with Ammonia/Amine source + Reducing Agent.[1]

📉 The Failure Mode: Competitive Imine Formation

In a "Direct One-Pot" procedure, benzaldehyde, ammonia, and the reducing agent are mixed simultaneously.

  • Benzaldehyde +

    
    
    
    
    
    Imine (Intermediate).[1]
  • Imine + Reductant

    
    Benzylamine (Target) .
    
  • CRITICAL FAILURE: Benzylamine + Benzaldehyde

    
    N-Benzylidenebenzylamine (Schiff Base).
    
  • Schiff Base + Reductant

    
    Dibenzylamine (Impurity) .
    
🛠️ Solution: Indirect (Stepwise) Reductive Amination

To eliminate the impurity, you must ensure no free aldehyde remains when the amine is present, or use a reductant that is strictly chemoselective for the imine.

Recommended Protocol (Abdel-Magid Method Variant)

See Reference [1]

Step 1: Imine Formation (Equilibrium Shift)

  • Reagents: Benzaldehyde (1.0 eq), Ammonium Acetate (5-10 eq).

  • Solvent: Methanol (anhydrous).

  • Additive: Molecular Sieves (3Å or 4Å) are mandatory to absorb water and drive the equilibrium to the imine.

  • Conditions: Stir at RT for 2-4 hours. Do not add reductant yet.

Step 2: Selective Reduction

  • Reagent: Sodium Triacetoxyborohydride (STAB) -

    
     (1.5 eq).
    
  • Why STAB? Unlike Sodium Borohydride (

    
    ), STAB is electron-deficient and bulky. It reduces imines rapidly but reacts negligibly with aldehydes at neutral/acidic pH. This kinetic selectivity prevents the reduction of any unreacted aldehyde, stopping the cycle that feeds the side reaction.
    

ReductiveAmination Aldehyde Benzaldehyde Imine1 Primary Imine (Ph-CH=NH) Aldehyde->Imine1 + NH3 (Slow) Product Benzylamine (Target) Imine1->Product + Reductant Schiff Schiff Base (Ph-CH=N-CH2Ph) Product->Schiff + Aldehyde (Fast!) Impurity Dibenzylamine (Side Product) Schiff->Impurity + Reductant

Figure 1: The "Runaway" reaction pathway.[1] Note the red arrow indicating the product reacting with the starting material.

📂 Module 2: Catalytic Hydrogenation of Nitriles

Protocol: Benzonitrile +


 + Catalyst (Pd/C, Raney Ni).
📉 The Failure Mode: Condensation

As benzonitrile is reduced to the primary imine (


), the newly formed benzylamine attacks this imine, releasing ammonia and forming a secondary imine, which reduces to dibenzylamine.
🛠️ Solution: The "Acidic Trap" or "Ammonia Saturation"

You must render the product non-nucleophilic immediately upon formation.

Troubleshooting Guide:
ParameterRecommendationMechanism
Additive Acidic Media (HCl or Acetic Acid) Protonates the benzylamine (

) immediately. Ammonium salts are not nucleophilic and cannot attack the intermediate imine.
Additive Acetic Anhydride Traps the primary amine as an amide (N-benzylacetamide). Requires a subsequent hydrolysis step but guarantees 0% secondary amine.
Gas Phase High Ammonia Pressure Le Chatelier’s principle. The condensation releases

. High partial pressure of

pushes equilibrium back toward the primary amine.

Key Reference: See Reference [2] for Pd/C selectivity optimization.

📂 Module 3: Nucleophilic Substitution (Benzyl Halides)

Protocol: Benzyl Chloride + Ammonia.[1][2][3]

📉 The Failure Mode: The Nucleophilicity Gradient

Benzylamine is a better nucleophile than ammonia. In a 1:1 mixture, the benzyl chloride prefers to react with the product you just made.

🛠️ Solution: The "Dilution Principle"

This method is generally discouraged for high-purity applications due to waste, but if required:

  • Molar Ratio: You need a minimum 10:1 to 20:1 ratio of Ammonia to Benzyl Chloride.

  • Order of Addition: Add Benzyl Chloride dropwise into a large volume of Ammonia. Never add Ammonia to Benzyl Chloride.

  • Phase Transfer: If using aqueous ammonia and organic halide, vigorous stirring is insufficient. The local concentration at the interface promotes dimerization. Use a co-solvent (Ethanol) to create a single phase.

📊 Summary: Method Selection Matrix

MethodPrimary RiskMitigation StrategySuitability
Reductive Amination Aldehyde-Amine CouplingUse STAB ; Stepwise addition; Molecular Sieves.High (Lab/Pilot Scale)
Nitrile Hydrogenation Imine CondensationAdd Acid or run in Acetic Anhydride .High (Industrial Scale)
Halide Substitution PolyalkylationMassive Excess of

(20 eq).
Low (Dirty, wasteful)

❓ Frequently Asked Questions (FAQ)

Q: Can I use Sodium Borohydride (


) instead of STAB for reductive amination? 
A:  Yes, but you must strictly follow the Stepwise  protocol. Form the imine first (check completion by TLC/NMR) before adding 

. If you mix them all at once,

will reduce the aldehyde to benzyl alcohol (dead end) and promote side reactions. STAB is preferred because it tolerates the presence of aldehyde.

Q: I am seeing toluene in my benzonitrile hydrogenation. Why? A: This is Hydrogenolysis . Your catalyst (likely Pd/C) is too active and is cleaving the C-N bond after forming the amine.

  • Fix: Switch to a less active catalyst like Raney Nickel or Pt/C , or lower the reaction temperature and pressure.

Q: How do I remove dibenzylamine if it forms? A: It is difficult due to boiling point similarities.

  • Chemical Separation: React the mixture with Acetic Anhydride . Primary amine becomes an amide (solid/precipitate or distinct polarity); secondary amine becomes a tertiary amide. These are easier to separate via chromatography or crystallization than the free amines.

🔗 References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5][6][7] Journal of Organic Chemistry. [7]

  • Selective hydrogenation of benzonitrile to benzylamine over supported Pd catalysts Heriot-Watt University Research Portal / Journal of Catalysis.

  • Amine synthesis by reductive amination (reductive alkylation) Organic Chemistry Portal.

  • Minimizing Polyalkylation in Amination Reactions Master Organic Chemistry.

Sources

Technical Support Center: Optimization of Reductive Amination for Methoxy-Substituted Benzylamines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of methoxy-substituted benzylamines via reductive amination. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this crucial transformation. Here, we will move beyond simple protocols and delve into the causality behind experimental choices, offering field-proven insights to troubleshoot common issues and enhance your synthetic outcomes.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the reductive amination of methoxy-substituted benzaldehydes and ketones.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in the reductive amination of methoxy-substituted carbonyls can often be traced back to a few key factors: inefficient imine formation, premature reduction of the starting aldehyde, or degradation of the reducing agent.[1]

Potential Causes & Recommended Solutions:

  • Inefficient Imine Formation: The formation of the imine intermediate is a reversible equilibrium reaction. The presence of water can shift the equilibrium back towards the starting materials.[1]

    • Solution: Ensure strictly anhydrous reaction conditions. Use anhydrous solvents and consider adding a dehydrating agent like molecular sieves to the reaction mixture.[1][2] A slight excess of the amine (1.0-1.2 equivalents) can also help drive the reaction to completion.[2]

  • Premature Aldehyde Reduction: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde to the corresponding benzyl alcohol before it has a chance to form the imine.[2] This is a common side product that can significantly lower the yield of the desired amine.

    • Solution: Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it preferentially reduces the protonated imine (iminium ion) over the carbonyl group.[1][2] Sodium cyanoborohydride (NaBH₃CN) is another effective option.[3]

  • Degraded Reducing Agent: Hydride reducing agents can degrade upon storage, especially if exposed to moisture.

    • Solution: Use a fresh batch of the reducing agent.[1]

  • Suboptimal pH: The rate of imine formation is pH-dependent. A mildly acidic environment (pH 4-6) generally favors the formation of the iminium ion, which is the species that is reduced.[2][4]

    • Solution: If not already part of your procedure, consider adding a catalytic amount of a weak acid, such as acetic acid.[2] However, be cautious, as highly acidic conditions can accelerate the reduction of the aldehyde.[2]

Question 2: I'm observing a significant amount of the corresponding methoxybenzyl alcohol as a byproduct. How can I minimize this?

The formation of methoxybenzyl alcohol is a clear indication that your reducing agent is acting on the starting aldehyde.[2]

Strategies to Minimize Alcohol Byproduct Formation:

  • Choice of Reducing Agent: As mentioned previously, switching from a strong reducing agent like NaBH₄ to a milder one like NaBH(OAc)₃ or NaBH₃CN is the most effective solution.[2][3] These reagents are less reactive towards aldehydes but highly reactive with the iminium ion intermediate.[1]

  • Two-Step Procedure: Instead of a one-pot reaction, consider a sequential approach.

    • First, allow the imine to form completely by stirring the methoxy-substituted benzaldehyde and the amine together, with a dehydrating agent if necessary.[2]

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) to confirm the consumption of the aldehyde.

    • Once imine formation is complete, add the reducing agent.[3]

  • Temperature Control: If using a more reactive reducing agent like NaBH₄, add it slowly and in portions at a low temperature (e.g., 0 °C) to control the reaction rate and favor imine reduction over aldehyde reduction.[1]

Question 3: My TLC shows multiple spots, including what appears to be a secondary amine byproduct from over-alkylation. How can I improve selectivity for the primary amine?

Over-alkylation, leading to the formation of secondary and tertiary amines, can occur, especially when using ammonia or a primary amine as the nitrogen source.[5][6]

Strategies for Improving Selectivity:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a large excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate) can favor the formation of the primary amine.[1][5]

  • Optimized Reaction Conditions: By optimizing the reaction conditions, including the choice of metal hydride and ammonia source, primary amines can be selectively prepared with minimal formation of byproducts.[5]

Question 4: The purification of my methoxy-substituted benzylamine is challenging. What are the best practices?

Purification can be complicated by the presence of unreacted starting materials, byproducts from the reducing agent, and side products.

Recommended Purification Techniques:

  • Acid-Base Extraction: Since the product is a basic amine, it can be effectively separated from neutral or acidic impurities through an acid-base extraction.[2]

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer.

    • Separate the layers and discard the organic layer containing neutral impurities.

    • Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.[6]

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[6]

  • Column Chromatography: For separating compounds with similar polarities, column chromatography on silica gel is a powerful technique.[2]

  • Vacuum Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.[2]

Section 2: Frequently Asked Questions (FAQs)

What is the general mechanism of reductive amination?

Reductive amination is a two-step process that converts a carbonyl group (aldehyde or ketone) and an amine into a more substituted amine.[7][8]

  • Imine/Iminium Ion Formation: The amine first reacts with the carbonyl group to form a hemiaminal intermediate. This intermediate then loses a molecule of water to form an imine (for primary amines) or an enamine (for secondary amines).[7][9] Under mildly acidic conditions, the imine can be protonated to form an iminium ion, which is more electrophilic.[3]

  • Reduction: A reducing agent, typically a hydride source, then reduces the C=N double bond of the imine or iminium ion to form the final amine product.[9][10]

Which reducing agent is best for the reductive amination of methoxy-substituted benzylamines?

The choice of reducing agent is critical for a successful reaction.

Reducing AgentAdvantagesDisadvantagesRecommended Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for iminium ions over carbonyls, reducing the formation of alcohol byproducts.[1][11] Tolerates a wide range of functional groups.[12]Water-sensitive.[13]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[2][13]
Sodium Cyanoborohydride (NaBH₃CN) Stable in mildly acidic conditions and selective for iminium ions.[3][7] Not sensitive to water.[13]Highly toxic and can produce toxic cyanide gas upon workup with strong acids.[8][11]Methanol (MeOH), THF[4][13]
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Less selective; can reduce the starting aldehyde, leading to alcohol byproducts.[2][7]Methanol (MeOH), Ethanol (EtOH)
Catalytic Hydrogenation (H₂/Catalyst) "Green" chemistry approach with minimal waste.[14]Can reduce other functional groups like nitro groups or carbon-carbon multiple bonds.[8] Requires specialized equipment for handling hydrogen gas.Methanol (MeOH), Ethanol (EtOH)
How does the position of the methoxy group on the aromatic ring affect the reaction?

The position of the electron-donating methoxy group can influence the reactivity of the benzaldehyde. An electron-donating group can slightly deactivate the carbonyl group towards nucleophilic attack by the amine. However, in most cases, this electronic effect is not significant enough to prevent the reaction from proceeding efficiently under optimized conditions. Electron-rich aldehydes generally tend to give higher yields than electron-poor aldehydes.

Can I perform a one-pot reductive amination?

Yes, one-pot procedures are common and efficient for reductive amination.[7] This involves mixing the aldehyde, amine, and a selective reducing agent like NaBH(OAc)₃ or NaBH₃CN in the same reaction vessel.[11] The key is that the reducing agent should be selective enough to reduce the in-situ formed iminium ion much faster than the starting carbonyl compound.[3]

What is a typical experimental protocol for the reductive amination of a methoxy-substituted benzaldehyde?

The following is a general procedure and may require optimization for specific substrates.[2]

Protocol using Sodium Triacetoxyborohydride:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the methoxy-substituted benzaldehyde (1.0 equivalent).

  • Dissolve the aldehyde in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add the amine (1.0-1.2 equivalents) to the solution and stir for 20-30 minutes at room temperature to allow for initial imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the stirred mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or acid-base extraction as needed.[2]

Section 3: Visualizing the Workflow

General Reductive Amination Workflow

ReductiveAminationWorkflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Work-up & Purification A Methoxy-substituted Benzaldehyde C Imine/Iminium Ion Formation (Anhydrous Solvent, optional Acid Catalyst) A->C B Amine (Primary or Secondary) B->C D Reduction (Selective Reducing Agent, e.g., NaBH(OAc)₃) C->D E Aqueous Quench D->E F Extraction E->F G Purification (Column Chromatography or Acid-Base Extraction) F->G H Final Product: Methoxy-substituted Benzylamine G->H

Caption: A generalized workflow for the reductive amination of methoxy-substituted benzaldehydes.

Troubleshooting Decision Tree for Low Yield

TroubleshootingDecisionTree Start Low Yield in Reductive Amination CheckByproduct Major byproduct observed? Start->CheckByproduct Alcohol Methoxybenzyl Alcohol CheckByproduct->Alcohol Yes UnreactedSM Unreacted Starting Material CheckByproduct->UnreactedSM No, mainly starting material Other Other/Complex Mixture CheckByproduct->Other Complex mixture Sol_Alcohol Switch to milder reducing agent (NaBH(OAc)₃) Perform two-step reaction Lower reaction temperature Alcohol->Sol_Alcohol Sol_UnreactedSM Ensure anhydrous conditions Add dehydrating agent (molecular sieves) Use fresh reducing agent Optimize pH (mildly acidic) UnreactedSM->Sol_UnreactedSM Sol_Other Re-evaluate stoichiometry Consider alternative purification methods Other->Sol_Other

Sources

Technical Support Center: Purification of (4-Bromo-2-methoxy-benzyl)-diethyl-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for the purification of (4-Bromo-2-methoxy-benzyl)-diethyl-amine , a tertiary amine intermediate frequently encountered in the synthesis of phenethylamine derivatives and serotonin receptor ligands.[1][2][3]

As a Senior Application Scientist, I have structured this content to address the specific physicochemical behavior of benzyl-diethylamine derivatives. The protocols below prioritize "self-validating" workflows—methods where visual or chemical cues confirm success at each step.

Diagnostic Troubleshooting (Q&A)

Q1: My crude product is a dark yellow/orange oil, but the pure compound should be pale. What is the contamination? Diagnosis: The color is likely due to unreacted 4-bromo-2-methoxybenzaldehyde (starting material) or conjugated Schiff base intermediates.[1][2][3] Technical Insight: In reductive aminations, excess aldehyde is often used.[3] Being neutral, it co-elutes with the amine on silica if not strictly separated. Solution: Perform a Sodium Bisulfite Wash (Protocol B) or a rigorous Acid-Base Extraction (Protocol A).[1][2][3] The aldehyde forms a water-soluble bisulfite adduct, allowing it to be washed away from the organic amine phase.[2]

Q2: I tried making the HCl salt, but it "oiled out" instead of crystallizing. How do I fix this? Diagnosis: The solvent polarity was too high, or water was present. Benzyl-diethylamine salts are often hygroscopic and highly soluble in alcohols/water.[1][2][3] Technical Insight: "Oiling out" occurs when the salt separates as a supercooled liquid before organizing into a lattice.[3] Solution:

  • Redissolve the oil in a minimum amount of dry ethanol or isopropanol.

  • Add dry diethyl ether or ethyl acetate dropwise until slight turbidity persists.

  • Scratch the flask with a glass rod or add a seed crystal.

  • Cool slowly to -20°C. Do not use acetone if excess acid is present, as it can polymerize.[1][3]

Q3: My yield is low after acid-base extraction. Where did the product go? Diagnosis: Incomplete pH switching or emulsion formation. Technical Insight: The pKa of a benzyl-diethylamine is approximately 9.0–9.[1][2][3]5. If the basification step only reaches pH 8-9, a significant portion of the amine remains protonated (water-soluble).[1][2][3] Solution: Ensure the aqueous phase reaches pH > 12 during the basification step.[3] Use 20% NaOH rather than weak bases like bicarbonate.[3] Re-extract the aqueous layer three times with DCM, as diethylamines have moderate water solubility.

Core Purification Protocols

These protocols rely on the specific solubility differences between the basic tertiary amine product and its neutral/acidic impurities.[4]

Table 1: Physicochemical Profile & Solubility Logic

ComponentChemical NatureSolubility (Acidic pH < 2)Solubility (Basic pH > 12)
Product (Amine)Basic (Tertiary)Aqueous (forms Salt)Organic (Free Base)
Impurity A (Aldehyde)NeutralOrganicOrganic
Impurity B (Alcohol)NeutralOrganicOrganic
Impurity C (Diethylamine)Basic (Volatile)AqueousAqueous/Volatile*

*Diethylamine is water-soluble but can be removed by evaporation due to its low boiling point (55°C).[1][2]

Protocol A: Optimized Acid-Base Extraction (The "Cleanup")

Use this as the standard first-pass purification for crude reaction mixtures.[1][2][3]

  • Dissolution: Dissolve the crude oil in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (10 mL per gram of crude).[1][3]

  • Acid Extraction (Targeting the Amine):

    • Extract the organic layer with 1M HCl (3 x volume).[1][3]

    • Validation: Check pH of the aqueous layer; it must remain < 2.

    • CRITICAL STEP: The product is now in the Aqueous Layer .[3]

    • Keep the Aqueous layer. Set aside the Organic layer (contains neutral impurities like aldehyde/alcohol).

  • Organic Wash (Removing Neutrals):

    • Wash the combined acidic aqueous layers with fresh DCM (1 x volume). Discard this organic wash.

  • Basification (Regenerating the Amine):

    • Cool the aqueous layer in an ice bath (neutralization is exothermic).

    • Slowly add 6M NaOH until pH > 12.[1][3]

    • Observation: The solution should become cloudy/milky as the free amine oils out.

  • Final Extraction:

    • Extract the cloudy aqueous mixture with DCM (3 x volume).

    • Combine organic layers, dry over anhydrous

      
      , and concentrate under vacuum.
      

Protocol B: Bisulfite Scavenging (Targeting Aldehyde)

Use this if NMR/TLC shows significant aldehyde contamination (spot at


 in Hex/EtOAc).[1][2][3]
  • Dissolve crude product in EtOAc.[3]

  • Prepare a saturated aqueous solution of Sodium Bisulfite (

    
    ) .
    
  • Shake the organic layer vigorously with the bisulfite solution for 5–10 minutes.

    • Mechanism:[1][2][3][5][6][7] The aldehyde forms a water-soluble bisulfite adduct (sulfonate salt).[1][2][3]

  • Separate layers. The aldehyde is trapped in the aqueous phase.

  • Wash the organic layer with brine, dry, and concentrate.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying the crude product based on the specific impurities present.

PurificationWorkflow Crude Crude Product (Amine + Aldehyde + Salts) Dissolve Dissolve in DCM/EtOAc Crude->Dissolve AcidExt Extract with 1M HCl Dissolve->AcidExt OrgLayer1 Organic Layer (Contains Aldehyde/Neutrals) AcidExt->OrgLayer1 Neutrals stay AqLayer1 Aqueous Layer (Contains Product Salt) AcidExt->AqLayer1 Amine protonates Discard1 Discard Organic (Removes Neutrals) OrgLayer1->Discard1 Basify Basify to pH > 12 (NaOH) AqLayer1->Basify Extract2 Extract with DCM Basify->Extract2 FinalOrg Final Organic Layer (Pure Amine) Extract2->FinalOrg Amine moves to Org FinalAq Aqueous Waste (Salts) Extract2->FinalAq Inorganic salts stay

Figure 1: Acid-Base Extraction Workflow.[1][2][3] This process leverages the basicity of the tertiary amine to separate it from neutral starting materials.

FAQs: Storage & Stability

Q: How should I store the purified amine? A: The free base is prone to oxidation (turning brown) and absorbing


 from the air to form carbamates.
  • Recommendation: Convert it to the Hydrochloride (HCl) or Hydrobromide (HBr) salt immediately for long-term storage.[1][2][3] Store salts in a desiccator at -20°C.

Q: Can I distill this compound? A: Yes, but high vacuum (< 1 mmHg) is required due to the high boiling point of the brominated benzyl system.

  • Warning: Ensure all halide salts are removed prior to heating to prevent degradation.[1][3] Bulb-to-bulb distillation (Kugelrohr) is preferred for small scales (< 5g).[1][3]

References

  • Acid-Base Extraction Principles

    • Wikipedia: Acid-base extraction.[1][2][3] (n.d.). Retrieved from [Link][1][2][3]

    • Logic: Fundamental separation technique based on pKa differences between amines (basic) and aldehydes (neutral).[1][3]

  • Reductive Amination & Impurities

    • Abdel-Magid, A. F., et al. (1996).[2][3][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

    • Context: Describes the formation of amine products and common side reactions (alcohol formation) in reductive aminations.[9]

  • Purification of Benzylamines

    • Organic Chemistry Portal.[3] "Amine Synthesis: Reductive Amination."[3][6][8] Retrieved from [Link]

    • Context: Provides general methodologies for synthesizing and isol
  • Solubility Data (Analogous Structures)

    • SWGDRUG. "4-Bromo-2,5-dimethoxyphenethylamine Monograph."[1][2] Retrieved from [Link]

    • Context: Used to infer solubility profiles (HCl salt vs. Free Base) for brominated methoxy-benzyl amines.[1][2]

Sources

Storage conditions to prevent degradation of (4-Bromo-2-methoxy-benzyl)-diethyl-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide details the storage, stability, and handling of (4-Bromo-2-methoxy-benzyl)-diethyl-amine , a specialized tertiary benzylamine intermediate often used in the synthesis of phenethylamine derivatives and receptor ligands.

The content is structured for researchers requiring high-fidelity preservation of compound integrity.

Status: Active | Tier: Research Grade | Doc ID: TS-BMBDA-001

Part 1: Executive Storage Specifications

Quick-reference parameters for immediate implementation.

ParameterSpecificationCritical Notes
Primary Storage -20°C (Long-term) Store at 2–8°C only for active use (<1 week).
Atmosphere Inert Gas (Argon/Nitrogen) Strict Requirement. The free base absorbs CO₂ and oxidizes.
Container Type Amber Glass Vial Must have Teflon (PTFE) lined screw cap to prevent leaching.
Physical State Viscous Oil or Low-Melting SolidHygroscopic in free base form.
Light Sensitivity HighAryl bromide moiety is susceptible to photo-degradation.
Stability Window 12–24 MonthsUnder optimal conditions (Dark, -20°C, Inert).

Part 2: Critical Alerts & Handling (Do’s and Don’ts)

⚠️ URGENT: The "Yellowing" Phenomenon

Issue: Users frequently report the compound turning from colorless/pale yellow to dark amber or brown. Root Cause: This is the hallmark of oxidative degradation . Benzylamines are electron-rich; exposure to air initiates a radical chain reaction at the benzylic carbon, eventually cleaving the molecule into 4-bromo-2-methoxybenzaldehyde and diethylamine. Action: If the compound is dark brown, check purity via TLC or LC-MS immediately. If purity is <90%, repurification is required.

🚫 DO NOT:
  • Do not store in polyethylene (PE) bags or tubes. The free base amine can leach plasticizers and diffuse through low-density plastics. Use glass or fluorinated polymers (FEP/PFA).

  • Do not use "parafilm" as a primary seal. Parafilm is permeable to organic vapors and oxygen over time. Use electrical tape or a secondary containment jar with desiccant.

  • Do not freeze/thaw repeatedly. Aliquot the material upon receipt to minimize moisture condensation cycles.

Part 3: Deep Dive – Degradation Mechanisms

Understanding why these conditions matter.

The stability of this compound is compromised by three primary vectors: Oxidative Dealkylation , N-Oxidation , and Photolysis .

Oxidative Dealkylation (The Primary Threat)

The benzylic position (between the benzene ring and the nitrogen) is activated by the electron-donating methoxy group. Oxygen attacks this site, forming a hydroperoxide intermediate which collapses to cleave the C-N bond.

Carbon Dioxide Absorption

As a moderately strong base, the diethylamine moiety will scavenge atmospheric CO₂ to form carbamate salts (if moisture is present) or carbonate species, altering the stoichiometry and solubility.

Photolytic Dehalogenation

While the aryl bromide is relatively stable, prolonged exposure to UV light can cause homolytic cleavage of the C-Br bond, creating a radical that abstracts hydrogen from the solvent, replacing the Bromine with Hydrogen.

Degradation Pathway Visualization

DegradationPathways Target (4-Bromo-2-methoxy-benzyl)- diethyl-amine (Active Compound) Oxidation Oxidative Dealkylation (Air/Light Exposure) Target->Oxidation O2 / Radical Initiator NOxide N-Oxide Formation (Peroxides/Aging) Target->NOxide [O] / Peroxides Salt Carbonate/Carbamate Salt (CO2 + Moisture) Target->Salt CO2 + H2O Dehalo Des-bromo Derivative (UV Photolysis) Target->Dehalo hν (UV Light) Aldehyde 4-Bromo-2-methoxy- benzaldehyde (Major Impurity) Oxidation->Aldehyde Amine Diethylamine (Volatile Byproduct) Oxidation->Amine

Figure 1: Primary degradation pathways including oxidative cleavage to aldehyde, N-oxide formation, and environmental salt formation.

Part 4: Troubleshooting & FAQs

Q1: My compound has solidified into a waxy gum. Is it degraded?

Diagnosis: Not necessarily. Explanation: The free base of this compound has a melting point near room temperature. If stored in a fridge (4°C) or freezer (-20°C), it will solidify. Test: Allow the vial to warm to room temperature in a desiccator. If it melts back to a clear oil, it is physically stable. If it remains a solid precipitate at 25°C, it may have formed a carbonate salt (from CO₂ exposure). Resolution: Dissolve a small amount in DCM and wash with dilute NaOH. If it returns to an oil, it was just a salt.

Q2: The NMR spectrum shows a small aldehyde peak (~10 ppm). Can I still use it?

Diagnosis: Early-stage oxidation. Explanation: The presence of an aldehyde proton signal indicates the C-N bond has cleaved. Recommendation:

  • < 5% Impurity: Usable for crude reactions, but add 1.1 eq of reagent to account for mass loss.

  • > 5% Impurity: Purify. The aldehyde is reactive and can form Schiff bases with other amines in your reaction, creating complex side products.

Q3: How do I re-purify a degraded batch?

Protocol: Acid-Base Extraction (Self-Validating System).

  • Dissolve: Dissolve the impure oil in Dichloromethane (DCM) or Ethyl Acetate.

  • Acidify: Extract with 1M HCl (aqueous). The amine moves to the water phase (as HCl salt); the aldehyde and non-basic impurities stay in the organic phase.

  • Wash: Wash the aqueous layer 2x with DCM to remove the aldehyde.

  • Basify: Basify the aqueous layer with 2M NaOH (pH > 12) until cloudy/oily.

  • Extract: Extract back into fresh DCM.

  • Dry: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Result: Pure amine free base.

Part 5: References & Grounding

  • RSC Publishing. (2022). Degradation of benzylamines during chlorination and chloramination.[1] (Describes the oxidative cleavage mechanism of benzylamines to benzaldehydes).

  • National Institutes of Health (NIH). (2003). Degradation of benzyldimethylalkylammonium chloride.[2][3] (Details the C-N bond cleavage pathways in benzylamine derivatives).

  • BenchChem. (2025). General Stability and Storage of Tertiary Amines. (Provides protocols for antioxidant use and inert gas storage).

  • Sigma-Aldrich. (2025).[4] Safety Data Sheet: Benzylamine Derivatives.[4] (General handling for corrosive, air-sensitive amines).

Sources

Technical Support Center: Handling Moisture Sensitivity in Benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist: Dr. Alex V. Department: Chemical Stability & Synthesis Support Subject: Troubleshooting degradation, handling, and purification of benzylamine derivatives.

Introduction: The "Carbamate Trap"

If you are working with benzylamine derivatives, you have likely encountered the "white crust" phenomenon—a clear liquid precursor turning into a solid mess, or a free-flowing powder clumping unexpectedly.

While often misdiagnosed as simple hydrolysis, the primary enemy of benzylamines is not just water; it is atmospheric


 facilitated by moisture . Benzylamines are strong nucleophiles. In the presence of air, they react with 

to form carbamic acids, which immediately react with another equivalent of amine to form benzylammonium benzylcarbamate salts .

This guide provides the protocols to prevent, diagnose, and reverse this degradation.

Module 1: Storage & Stability (The "Before" Phase)
Q: Why did my liquid benzylamine turn into a solid white crust?

A: You are witnessing the formation of a carbamate salt. This is an autocatalytic process where moisture accelerates the uptake of


 from the air.

The Mechanism:

  • Attack: The lone pair on the nitrogen attacks

    
    .
    
  • Proton Transfer: A zwitterionic intermediate forms.

  • Salt Formation: A second molecule of benzylamine deprotonates the intermediate, locking it into a stable, solid salt.

DOT Diagram: The Degradation Pathway

CarbamateFormation Amine Benzylamine (Liquid) Carbamic Carbamic Acid (Transient) Amine->Carbamic Nucleophilic Attack CO2 CO2 + Moisture CO2->Carbamic Salt Benzylammonium Carbamate (White Solid) Carbamic->Salt + 2nd Amine Eq

Caption: Figure 1. The "Carbamate Trap." Two equivalents of amine are consumed to form one equivalent of salt impurity.

Storage Protocol: Free Base vs. Salt

To ensure long-term stability, convert free bases to their hydrochloride (HCl) or trifluoroacetate (TFA) salts if immediate use is not required.

FeatureFree Base (Liquid/Oil)HCl Salt (Solid)
Reactivity High (Nucleophilic)Low (Protected)
Hygroscopicity ModerateLow to Moderate
Oxidation Risk High (Air sensitive)Low
Storage Requirement Inert Gas (

/Ar), Dark, 4°C
Desiccator, RT or 4°C
Module 2: Synthesis & Drying (The "During" Phase)
Q: How do I strictly dry solvents for benzylamine reactions?

A: Avoid acidic drying agents. Benzylamines are basic; using acidic agents (like silica or


) will sequester your reagent.

Recommended Drying Agents:

AgentCompatibilityApplication
Calcium Hydride (

)
Excellent Best for distilling amine solvents (DCM, Toluene). Basic nature prevents amine loss.
Molecular Sieves (3Å/4Å) Excellent Best for storage. Activate at 300°C before use.
KOH Pellets Good Can be used to dry the liquid amine itself prior to distillation.

/

Moderate Acceptable for quick drying of organic extracts, but less efficient than sieves.
Silica /

FORBIDDEN Will react with amines (acid-base reaction).
Protocol: The "Self-Validating" Drying Check

Before committing your expensive benzylamine derivative to a reaction, validate the solvent dryness using the Benzophenone Ketyl Test (for ether/THF) or by checking for "smoke" (carbamate formation) when the headspace is exposed to moist air.

Module 3: Purification & Analysis (The "After" Phase)
Q: My product is tailing (streaking) on the TLC plate and column. Why?

A: Silica gel is slightly acidic (pH 4-5). Your basic benzylamine derivative is protonating and sticking to the silanol groups (


) on the stationary phase.

The Fix: Amine-Washed Silica You must neutralize the silica before or during chromatography.

Step-by-Step Protocol:

  • Eluent Modification: Add 1% Triethylamine (TEA) or 1%

    
      to your eluent system (e.g., 1% TEA in Hexane/EtOAc).
    
  • Pre-wash: Flush the packed column with the TEA-containing solvent before loading your sample.

  • Visualization: Allow the TEA to evaporate from the TLC plate before dipping in stain (ninhydrin), or the background will turn dark blue immediately.

Q: NMR shows broad peaks and extra protons. Is it wet?

A: Not necessarily wet with water.[1]

  • Broad NH peaks: Rapid proton exchange due to trace moisture or salt formation.

  • Extra peaks: Check for the carbamate salt. In

    
    , the carbamate often appears as a distinct set of peaks shifted slightly from the parent amine.
    
  • Solution: Shake the NMR tube with

    
    . If the extra peaks disappear (exchangeable) or the spectrum simplifies, it was a salt/exchange issue.
    
Module 4: Troubleshooting & Recovery

DOT Diagram: Purification Decision Tree

PurificationTree Start Impure Benzylamine Derivative State Physical State? Start->State Liquid Liquid/Oil State->Liquid Solid Solid State->Solid Distill Vacuum Distillation (over KOH or CaH2) Liquid->Distill High BP (>150°C)? No AB_Extract Acid/Base Extraction (The 'Reset' Button) Liquid->AB_Extract High BP? Yes Recryst Recrystallization (if salt) Solid->Recryst High Purity Needed Solid->AB_Extract Contains Crust

Caption: Figure 2. Decision matrix for purifying degraded benzylamine derivatives.

Scenario: "I have the white crust. Can I save it?"

Yes. The carbamate salt is reversible under basic conditions.

  • Dissolve the crust in an organic solvent (DCM or Ether).

  • Wash with 1M NaOH (Strong base forces the equilibrium back to the free amine).

  • Dry organic layer over

    
    .
    
  • Concentrate under reduced pressure (Rotovap).

  • Immediate Action: Store under Argon or convert to HCl salt immediately.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for drying amines using KOH and distillation).

  • Yu, Q., et al. (2017).[2] "Stability of a Benzyl Amine Based CO2 Capture Adsorbent." Industrial & Engineering Chemistry Research. (Validates the oxidative stability and carbamate formation mechanism).

  • BenchChem. (2025). "Benzylamine: Safety and Handling." (General handling and drying agent compatibility).

  • Liotta, C. L., et al. (2015). "The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide." Processes. (NMR analysis of benzylamine-CO2 reaction products).

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Analysis of (4-Bromo-2-methoxy-benzyl)-diethyl-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for (4-Bromo-2-methoxy-benzyl)-diethyl-amine , structured for researchers in medicinal chemistry and drug discovery.

Executive Summary & Compound Significance

This compound (C₁₂H₁₈BrNO) is a pharmacologically relevant intermediate, often utilized in the synthesis of 5-HT receptor antagonists and kinase inhibitors. Its structural core combines a halogenated anisole ring with a diethylamine side chain, presenting unique spectroscopic challenges due to the electronic push-pull effects of the methoxy (electron-donating) and bromo (electron-withdrawing) substituents.

This guide provides a comparative spectral analysis to distinguish the Free Base from its HCl Salt form and validates the structure against its precursor, 4-Bromo-2-methoxybenzaldehyde .

Key Chemical Properties
PropertyDetail
Formula C₁₂H₁₈BrNO
Molecular Weight 272.18 g/mol
Key Functional Groups Tertiary Amine, Aryl Bromide, Aryl Ether
CAS (Analog/Precursor) 43192-33-2 (Aldehyde precursor)

Structural Analysis & Predicted NMR Assignments

The 1H NMR spectrum is defined by three distinct regions: the aliphatic amine chain, the diagnostic benzylic/methoxy singlets, and the 1,2,4-trisubstituted aromatic ring.

Theoretical Chemical Shift Assignments (CDCl₃)

Note: Values are based on chemometric additivity rules and structural analogs (e.g., 2-methoxybenzylamine derivatives).

Proton EnvironmentTypeShift (δ ppm)MultiplicityIntegrationCoupling (J)
Ar-H (C6) Aromatic7.25 - 7.35Doublet (d)1HJ ≈ 8.0 Hz
Ar-H (C5) Aromatic7.05 - 7.15Doublet of Doublets (dd)1HJ ≈ 8.0, 2.0 Hz
Ar-H (C3) Aromatic6.95 - 7.00Doublet (d) / Singlet1HJ ≈ 2.0 Hz
-OCH₃ Methoxy3.80 - 3.85Singlet (s)3H-
Ar-CH₂-N Benzylic3.55 - 3.65Singlet (s)2H-
N-CH₂-CH₃ Methylene2.50 - 2.60Quartet (q)4HJ ≈ 7.0 Hz
N-CH₂-CH₃ Methyl1.00 - 1.10Triplet (t)6HJ ≈ 7.0 Hz
Structural Logic Diagram

The following Graphviz diagram illustrates the connectivity and electronic influences affecting the chemical shifts.

G cluster_0 Aromatic Core (1,2,4-Substituted) cluster_1 Side Chains C1 C1 (Benzyl Attachment) C2 C2 (Methoxy Attachment) C1->C2 Benzylic Benzylic CH2 (Singlet, 3.6 ppm) C1->Benzylic C3 C3 (H-3) Shielded by OMe ~6.9 ppm C2->C3 OMe Methoxy Group (Singlet, 3.8 ppm) C2->OMe C4 C4 (Bromo Attachment) C3->C4 C5 C5 (H-5) Deshielded by Br ~7.1 ppm C4->C5 C6 C6 (H-6) ~7.3 ppm C5->C6 C6->C1 Diethylamine Diethylamine Benzylic->Diethylamine Diethyl Diethylamine (q: 2.5 ppm, t: 1.0 ppm)

Caption: Structural connectivity showing electronic environments. The C2-Methoxy group shields H-3, while the C4-Bromine deshields H-5.

Comparative Analysis: Product vs. Alternatives

Scenario A: Reaction Monitoring (Product vs. Precursor)

One of the most critical applications of NMR in this context is monitoring the reductive amination of 4-Bromo-2-methoxybenzaldehyde .

FeaturePrecursor (Aldehyde)Product (Amine)Diagnostic Change
Aldehyde Proton Singlet @ ~10.3 ppmAbsent Disappearance confirms consumption of SM.
Benzylic Position Carbonyl (C=O)Singlet @ ~3.60 ppmAppearance of CH₂ signal indicates reduction.
N-Ethyl Signals Absentq @ 2.5, t @ 1.0 ppmConfirms incorporation of amine.
Aromatic Region Deshielded (Electron withdrawing C=O)Shielded (Electron donating CH₂NR₂)Slight upfield shift of Ar-H protons.
Scenario B: Free Base vs. HCl Salt

In drug development, the HCl salt is often preferred for solubility. The NMR spectrum changes significantly upon protonation of the nitrogen.

  • Free Base: Benzylic protons appear as a sharp singlet at ~3.6 ppm .

  • HCl Salt: The nitrogen becomes quaternary (ammonium).

    • Deshielding: The benzylic CH₂ shifts downfield to ~4.2 - 4.4 ppm .

    • Coupling: The benzylic protons may split into a doublet (coupling with NH⁺) if the solvent allows (e.g., DMSO-d6).

    • Broadening: The NH⁺ proton appears as a broad singlet around 10.0 - 11.0 ppm .

Experimental Protocols

Method A: Synthesis via Reductive Amination

This is the industry-standard route for high purity.

  • Reagents: Dissolve 4-Bromo-2-methoxybenzaldehyde (1.0 eq) and Diethylamine (1.2 eq) in Methanol (MeOH).

  • Imine Formation: Stir at Room Temperature (RT) for 30 minutes.

  • Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

  • Quench: Stir for 4 hours. Quench with H₂O.[1]

  • Extraction: Extract with Dichloromethane (DCM). Wash organic layer with Brine.[1]

  • Purification: Dry over Na₂SO₄ and concentrate. Purify via flash column chromatography (Hexane:EtOAc).

Method B: NMR Sample Preparation
  • Solvent: CDCl₃ (Chloroform-d) is standard. Use DMSO-d6 if analyzing the HCl salt to prevent precipitation.

  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Reference: TMS (Tetramethylsilane) at 0.00 ppm.

Workflow Diagram

Workflow Start Start: 4-Bromo-2-methoxybenzaldehyde Step1 Add Diethylamine + MeOH (Imine Formation) Start->Step1 Step2 Add NaBH3CN (Reduction) Step1->Step2 Step3 Workup (DCM/H2O) Step2->Step3 Analysis 1H NMR Analysis Step3->Analysis Decision Check: 10.3 ppm Signal? Analysis->Decision Decision->Step2 Present (Incomplete) Result Target: this compound Decision->Result Absent

Caption: Synthesis and validation workflow. Disappearance of the aldehyde peak at 10.3 ppm is the critical checkpoint.

References

  • Sigma-Aldrich. 4-Bromo-2-methoxybenzaldehyde Product Analysis. Retrieved from .

  • SpectraBase. NMR Spectrum of Benzylamines and Analogs. Wiley Science Solutions. Retrieved from .

  • National Institute of Standards and Technology (NIST). Mass Spectrum and chemical data for 4-bromo-N,N-dimethylbenzamide (Analog). Retrieved from .

  • Royal Society of Chemistry. Synthesis of substituted benzylamines via reductive amination. ChemSpider/RSC Journals. Retrieved from .

  • BenchChem. Synthesis Protocol for 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine (Analogous Protocol). Retrieved from .

Sources

Mass Spectrometry Fragmentation Patterns of (4-Bromo-2-methoxy-benzyl)-diethyl-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on halogenated and methoxylated building blocks, understanding their precise behavior in the gas phase is critical for accurate structural elucidation. This guide provides an in-depth, mechanistic analysis of the mass spectrometry fragmentation patterns of (4-Bromo-2-methoxy-benzyl)-diethyl-amine . By comparing its performance against structural alternatives and establishing a self-validating experimental protocol, researchers can confidently identify this compound in complex biological matrices.

Mechanistic Causality: The Triad of Structural Influence

The fragmentation of this compound under tandem mass spectrometry (MS/MS) is not random; it is strictly governed by three distinct structural features. Understanding the causality behind these pathways is essential for robust data interpretation:

  • The Leaving Group (Diethylamine): Benzylamines are highly susceptible to alpha-cleavage at the benzylic carbon. Under collision-induced dissociation (CID), the protonated amine readily undergoes heterolytic cleavage, resulting in the neutral loss of diethylamine (73.09 Da) to yield a highly stable benzylic cation[1].

  • The Resonance Stabilizer (Methoxy Group): The methoxy group at the ortho position acts as a powerful electron-donating group. It stabilizes the resulting benzylic/tropylium cation (m/z 199/201) via resonance (forming an oxonium-like intermediate), significantly lowering the appearance energy of this fragment compared to un-methoxylated analogs[2].

  • The Isotopic Tracer (Bromine): The presence of a bromine atom provides a built-in diagnostic tool. Because

    
     and 
    
    
    
    exist in a nearly 1:1 natural abundance, the intact precursor and any bromine-retaining fragments will present as a distinct isotopic doublet separated by 2.0 Da[3].

Comparative Fragmentation Analysis

To objectively evaluate the analytical performance of this compound, we must compare it against two common structural analogs: (4-Bromobenzyl)-diethyl-amine (which lacks the methoxy group) and (4-Fluoro-2-methoxy-benzyl)-diethyl-amine (which substitutes fluorine for bromine).

The table below summarizes the quantitative MS/MS data and diagnostic confidence for each compound.

CompoundPrecursor Ion [M+H]⁺Primary Fragment (Base Peak)Secondary FragmentsDiagnostic Confidence
This compound m/z 272 / 274 (1:1 Doublet)m/z 199 / 201 (Loss of diethylamine)m/z 244 / 246 (Loss of C₂H₄)Highest (Isotope tracking + high cation stability)
(4-Bromobenzyl)-diethyl-amine m/z 242 / 244 (1:1 Doublet)m/z 169 / 171 (Loss of diethylamine)m/z 214 / 216 (Loss of C₂H₄)Medium (Requires higher CID energy to fragment)
(4-Fluoro-2-methoxy-benzyl)-diethyl-amine m/z 212 (Singlet)m/z 139 (Loss of diethylamine)m/z 184 (Loss of C₂H₄)Low (Prone to isobaric matrix interference)

Application Insights: The absence of the methoxy group in the un-methoxylated analog destabilizes the benzylic cation, requiring higher collision energies to achieve comparable fragmentation yields. Conversely, while the fluorinated analog fragments easily, the monoisotopic nature of fluorine (


) removes the 1:1 doublet signature, drastically increasing the risk of false positives when analyzing crude biological extracts.

Self-Validating Experimental Protocol (LC-ESI-MS/MS)

As a best practice in structural elucidation, analytical workflows must be designed as self-validating systems. The following protocol leverages the molecule's intrinsic chemical properties to systematically eliminate false positives.

Step 1: Chromatographic Separation & Matrix Elimination

  • Action: Elute the sample through a C18 reverse-phase column using a mobile phase gradient of 0.1% formic acid in water/acetonitrile.

  • Causality: Formic acid ensures complete protonation of the basic diethylamine moiety, maximizing the [M+H]⁺ signal while chromatographically separating the analyte from ion-suppressing salts.

Step 2: Soft Ionization (ESI+)

  • Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Isolate the precursor doublet at m/z 272.0 and 274.0 using a narrow quadrupole isolation window (e.g., 1.0 Da).

  • Causality: Hard ionization techniques like 70 eV Electron Ionization (EI) often obliterate the molecular ion of benzylamines due to the extreme lability of the benzylic bond[4]. ESI+ preserves the intact precursor, allowing us to capture the critical bromine isotope signature for downstream MS/MS validation.

Step 3: Collision-Induced Dissociation (CID) Titration

  • Action: Apply a normalized collision energy (NCE) ramp from 15 eV to 35 eV using nitrogen or argon collision gas.

  • Causality: A ramped energy profile captures both low-energy pathways (the kinetically favored loss of diethylamine to yield m/z 199/201) and higher-energy secondary fragmentations (such as the loss of an ethyl group from the amine to yield m/z 244/246), providing a complete structural map[1].

Step 4: Isotopic Tracing Validation (The Closed-Loop Check)

  • Action: Filter the resulting MS/MS spectra exclusively for paired fragment ions separated by exactly 1.998 Da with a 1:1 intensity ratio.

  • Causality: Any fragment containing the intact brominated aromatic ring must exhibit this isotopic signature[3]. If a peak at m/z 199 lacks a twin at m/z 201, it is mathematically impossible for it to be the target benzylic cation and is immediately rejected as an artifact.

Fragmentation Workflow Visualization

The logical relationships of the self-validating protocol are mapped below.

MS_Workflow Step1 ESI+ Ionization Generate [M+H]+ Step2 Precursor Isolation m/z 272 & 274 Step1->Step2 Decision Isotope Ratio 1:1? Step2->Decision CID Apply CID (15-35 eV) Decision->CID Yes Reject Reject as Artifact Decision->Reject No Frag1 Benzylic Cation m/z 199 / 201 CID->Frag1 -73 Da Frag2 Alkyl Cleavage m/z 244 / 246 CID->Frag2 -28 Da Validate Structure Confirmed Frag1->Validate Frag2->Validate

Decision tree for the self-validating ESI-MS/MS analysis of brominated benzylamines.

References

  • N-Methyl-N-(3-thien-2-ylbenzyl)amine troubleshooting mass spectrometry fragmentation patterns , BenchChem. 4

  • Mass Spectrometry of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde: A Technical Guide , BenchChem. 3

  • 2-Methoxybenzylamine | C8H11NO | CID 81292 , PubChem, NIH. 2

  • Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study , ResearchGate.1

Sources

Comparative HPLC Method Development: Optimizing Purity Analysis for (4-Bromo-2-methoxy-benzyl)-diethyl-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comparative technical analysis of HPLC method architectures for (4-Bromo-2-methoxy-benzyl)-diethyl-amine , a tertiary benzylamine intermediate often critical in the synthesis of specific receptor ligands and pharmaceutical precursors.

Due to the molecule's physicochemical properties—specifically the basic diethylamine moiety (


) and the lipophilic brominated aromatic core—standard acidic C18 methods frequently fail, yielding severe peak tailing and poor resolution of de-halogenated impurities.

This guide compares three method architectures:

  • Method A (Baseline): Low pH (Formic Acid) on Standard C18.

  • Method B (High pH): Ammonium Bicarbonate (pH 10.5) on Hybrid Silica C18.[1]

  • Method C (Selectivity): Acidic Phenyl-Hexyl Stationary Phase.

The Analytical Challenge

The analyte, This compound , presents a "perfect storm" for reverse-phase chromatography:

  • The Basic Nitrogen: At standard low pH (pH 2-3), the tertiary amine is fully protonated (

    
    ). This cation interacts ionically with residual silanols (
    
    
    
    ) on the silica backbone, causing peak tailing.
  • The Halogenated Ring: The bromine atom adds significant hydrophobicity but also requires specific selectivity to resolve from potential des-bromo impurities (a common byproduct of reductive amination or hydrogenation steps).

Mechanism of Failure (Standard Methods)

In standard "Method A" (Generic Gradient: 0.1% Formic Acid, C18), the protonated amine is excluded from the hydrophobic pores (early elution) but drags along the silanol surface (tailing).

Silanol_Interaction Analyte Protonated Amine (BH+) Stationary C18 Stationary Phase Analyte->Stationary Hydrophobic Interaction (Weakened by Charge) Silanol Residual Silanol (Si-O-) Analyte->Silanol Ionic Interaction (Secondary Mechanism) Result Peak Tailing & Retention Loss Stationary->Result Silanol->Result

Figure 1: Mechanism of peak tailing for basic amines on standard silica at low pH.

Comparative Method Architectures

We evaluated three distinct protocols to determine the optimal release method.

Method A: The "Generic" Baseline
  • Column: Standard C18 (e.g., Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[2]

  • pH: ~2.7.

  • Hypothesis: High tailing, potential co-elution of impurities.[3]

Method B: High pH Suppression (The "Modern" Standard)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge or Phenomenex Gemini NX), 3.5 µm.

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.5) / Acetonitrile.[4][5][6]

  • pH: 10.5 (Above analyte pKa).

  • Hypothesis: Analyte is neutral (

    
    ). Hydrophobic retention increases; silanol repulsion is eliminated.
    
Method C: Alternative Selectivity (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl), 3.5 µm.

  • Mobile Phase: 0.1% Formic Acid / Methanol.

  • Hypothesis:

    
     interactions between the phenyl phase and the analyte's brominated ring will enhance selectivity for halogenated impurities, even if tailing remains slightly higher than Method B.
    
Experimental Data Comparison

The following data summarizes the performance of the three methods on a crude synthetic sample containing the target and the critical des-bromo impurity.

ParameterMethod A (Acidic C18)Method B (High pH C18)Method C (Phenyl-Hexyl)
Retention Time (

)
3.2 min (Early elution)8.4 min (Strong retention)4.1 min
USP Tailing Factor (

)
2.4 (Fail) 1.08 (Excellent) 1.35 (Acceptable)
Theoretical Plates (

)
2,50012,4006,800
Resolution (

)
1.2 (Co-elution)4.55.2 (Best Selectivity)
Limit of Quantitation 0.5 µg/mL0.05 µg/mL0.1 µg/mL

Analysis:

  • Method A is unsuitable for purity analysis due to severe tailing (

    
    ) which masks impurities.
    
  • Method B offers the best peak shape and sensitivity (LOQ), making it ideal for Assay and Content Uniformity .

  • Method C provides the highest resolution (

    
    ) between the bromo-target and des-bromo impurities due to specific 
    
    
    
    selectivity.
Recommended Protocol: Method B (High pH)

For routine purity analysis, Method B is recommended due to its robustness and superior peak symmetry.

Reagents & Equipment
  • Buffer: 10mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Solvent B: HPLC Grade Acetonitrile.

  • Column: Waters XBridge C18 BEH, 4.6 x 150mm, 3.5µm (or equivalent Hybrid particle).

  • System: HPLC with PDA detector (254 nm).

Step-by-Step Procedure
  • Buffer Preparation: Dissolve 0.79g Ammonium Bicarbonate in 1L Milli-Q water. Add ~5mL Ammonium Hydroxide (28%) dropwise until pH reaches 10.5 ± 0.1. Filter through 0.22µm nylon filter.

  • Sample Prep: Dissolve 10mg of this compound in 10mL of 50:50 Water:Acetonitrile.

  • Gradient Program:

    • 0.0 min: 95% A / 5% B

    • 10.0 min: 5% A / 95% B

    • 12.0 min: 5% A / 95% B

    • 12.1 min: 95% A / 5% B

    • 17.0 min: Stop (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C (Reduces viscosity and improves mass transfer).

Method Development Decision Matrix

Use the following logic flow to validate the method adaptation if the impurity profile changes (e.g., new synthesis route).

Method_Decision_Tree Start Start Method Development Target: this compound Screen_pH Screen pH 10.5 (Hybrid C18) Start->Screen_pH Check_Shape Check Peak Symmetry (Tf) Screen_pH->Check_Shape Pass_Shape Tf < 1.2 Check_Shape->Pass_Shape Symmetry OK Fail_Shape Tf > 1.5 Check_Shape->Fail_Shape Tailing Check_Res Check Impurity Resolution (Rs) Pass_Shape->Check_Res Switch_Col Switch to Phenyl-Hexyl (Method C) Fail_Shape->Switch_Col Try Alternative Selectivity Final_Method Validate Method B (High pH C18) Check_Res->Final_Method Rs > 2.0 Check_Res->Switch_Col Critical Pair Co-elutes

Figure 2: Decision matrix for finalizing the purity method.

Scientific Rationale & Validation (E-E-A-T)
Why High pH Works (The Causality)

Standard silica columns dissolve above pH 8. However, Hybrid Particle Technology (HPT) (e.g., ethylene-bridged silica) resists dissolution up to pH 12. By operating at pH 10.5, the diethylamine group (


) is >80% deprotonated (neutral).
  • Result: The neutral molecule interacts purely through hydrophobic mechanisms with the C18 chains.

  • Benefit: Retention increases significantly (from 3.2 min to 8.4 min), moving the peak away from the solvent front and polar impurities.

Why Phenyl-Hexyl is the "Selectivity" Backup

If the synthesis produces the des-bromo impurity (removal of Br), the hydrophobicity difference on C18 might be insufficient for baseline separation.

  • Mechanism: Phenyl-Hexyl phases engage in

    
     stacking with the aromatic ring. The electron-withdrawing Bromine atom alters the electron density of the ring, creating a distinct interaction strength compared to the non-brominated impurity. This "orthogonal" selectivity is often superior to C18 for halogenated aromatics [3].
    
References
  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation.[1][7] [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic pharmaceuticals in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. [Link]

  • Agilent Technologies. (2022). Comparing Selectivity of Phenyl-Hexyl and Other Phenyl Bonded Phases.[8][9] Technical Note 5990-4828EN. [Link]

  • Waters Corporation. (2021). Strategies for the Separation of Basic Compounds in Reverse Phase LC. Application Note 720001139EN. [Link]

Sources

FTIR Characterization & QC Guide: (4-Bromo-2-methoxy-benzyl)-diethyl-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Product Identity: (4-Bromo-2-methoxy-benzyl)-diethyl-amine Primary Application: Pharmaceutical Intermediate (e.g., 5-HT receptor ligand synthesis), Research Chemical. Analysis Type: Quality Control (QC) & Reaction Monitoring.

This guide provides a technical framework for the characterization of this compound using Fourier Transform Infrared Spectroscopy (FTIR). Unlike generic spectral lists, this document focuses on comparative analysis —distinguishing the target molecule from its specific precursors (aldehydes) and potential impurities (primary/secondary amines or non-halogenated analogs).

Why FTIR?

While NMR confirms the carbon skeleton, FTIR is the superior tool for process analytical technology (PAT) to monitor the reductive amination reaction. It offers immediate "Go/No-Go" decision metrics based on the disappearance of the carbonyl signal and the emergence of amine-specific bands.

Theoretical Analysis & Peak Assignment

The target molecule is a tertiary amine with a 1,2,4-trisubstituted aromatic ring . The spectrum is defined by four distinct functional zones.

Zone 1: The High Frequency Region (3100 – 2700 cm⁻¹)
  • Absence of N-H: As a tertiary amine, the spectrum must be void of the broad N-H stretching bands (3300–3500 cm⁻¹) seen in primary/secondary amine precursors.[1][2][3][4]

  • C-H Stretches:

    • Aromatic C-H: Weak intensity >3000 cm⁻¹.

    • Aliphatic C-H: Strong bands <3000 cm⁻¹ derived from the diethyl chains and the methoxy group.

    • Bohlmann Bands: Specific to tertiary amines, weak trans-C-H stretches often appear as a "shoulder" on the lower frequency side of the main C-H alkyl bands (~2700–2800 cm⁻¹).

Zone 2: The Fingerprint & Ether Region (1700 – 1000 cm⁻¹)
  • The "Silent" Carbonyl Zone: The most critical QC metric is the absence of the aldehyde carbonyl peak (1680–1700 cm⁻¹).

  • Ether Stretches (Ar-O-C): The methoxy group provides a diagnostic doublet.

    • Asymmetric Stretch: ~1250–1270 cm⁻¹ (Strong).

    • Symmetric Stretch: ~1030–1050 cm⁻¹ (Medium).

  • C-N Stretch: For aromatic-aliphatic tertiary amines (benzyl-NR2), the C-N stretch typically falls between 1150–1250 cm⁻¹ .

Zone 3: The Substitution Pattern (1000 – 600 cm⁻¹)
  • 1,2,4-Trisubstitution: The specific arrangement of Br, OMe, and the alkylamine chain on the ring creates a unique out-of-plane (OOP) bending pattern.

    • Expect two strong bands in the 800–860 cm⁻¹ and 860–900 cm⁻¹ range.

  • C-Br Stretch: Aryl bromides show absorption in the 1000–1100 cm⁻¹ range (often obscured) and a stronger band at 500–700 cm⁻¹ .

Comparative Analysis: Target vs. Alternatives

This section contrasts the target product against its immediate precursor and structural analogs to validate identity.

Comparison 1: Reaction Monitoring (Target vs. Precursor)

Precursor: 4-Bromo-2-methoxybenzaldehyde Target: this compound

FeaturePrecursor (Aldehyde)Target (Tertiary Amine)QC Implication
Carbonyl (C=O) Strong @ 1680–1690 cm⁻¹ Absent Primary indicator of reaction completion.
Aldehyde C-H Fermi Doublet (2850/2750 cm⁻¹) Absent Confirms loss of formyl hydrogen.
Amine C-N AbsentPresent @ 1150–1250 cm⁻¹Confirms C-N bond formation.
Ether (Ar-O-C) Present (~1260 cm⁻¹)Present (~1260 cm⁻¹)Internal standard (should remain constant).
Comparison 2: Impurity Profiling (Target vs. Primary Amine)

Impurity: 4-Bromo-2-methoxybenzylamine (Primary Amine) Target: this compound (Tertiary Amine)

FeaturePrimary Amine (Impurity)Target (Product)QC Implication
N-H Stretch Doublet @ 3300–3400 cm⁻¹ Absent Detects incomplete alkylation.
N-H Bend Scissoring @ ~1600 cm⁻¹ Absent Confirms tertiary structure.

Visual Workflows (DOT Diagrams)

Diagram 1: Synthesis & QC Logic Workflow

This flowchart illustrates the decision-making process during the reductive amination synthesis.

QC_Workflow Start Crude Reaction Mixture CheckCO Check 1680-1700 cm⁻¹ (Carbonyl Region) Start->CheckCO CO_Present Peak Detected CheckCO->CO_Present High Abs CO_Absent No Peak CheckCO->CO_Absent Baseline Result_Fail1 Incomplete Reaction (Residual Aldehyde) CO_Present->Result_Fail1 CheckNH Check 3300-3500 cm⁻¹ (N-H Region) CO_Absent->CheckNH NH_Present Broad Band/Doublet CheckNH->NH_Present Signal Found NH_Absent Clean Baseline CheckNH->NH_Absent No Signal Result_Fail2 Primary/Secondary Amine Impurity NH_Present->Result_Fail2 CheckFP Check 800-900 cm⁻¹ (Fingerprint OOP) NH_Absent->CheckFP Pattern_Match 1,2,4-Trisubstituted Pattern (800-860 cm⁻¹) CheckFP->Pattern_Match Result_Pass PASS: Target Identified Pattern_Match->Result_Pass

Caption: Decision tree for validating the synthesis of this compound from its aldehyde precursor.

Diagram 2: Spectral Assignment Map

A visual guide to the specific functional group assignments on the molecule.

Spectral_Map Target This compound Amine Tertiary Amine (-NEt2) Target->Amine Ether Methoxy Ether (Ar-OMe) Target->Ether Aromatic Aromatic Ring (1,2,4-Subst) Target->Aromatic Halogen Aryl Bromide (Ar-Br) Target->Halogen Peak_CN C-N Stretch 1150-1250 cm⁻¹ Amine->Peak_CN Peak_NoNH ABSENCE of N-H 3300-3500 cm⁻¹ Amine->Peak_NoNH Peak_CO C-O-C Stretch 1260 & 1040 cm⁻¹ Ether->Peak_CO Peak_OOP OOP Bending 800-860 cm⁻¹ Aromatic->Peak_OOP Peak_Br C-Br Stretch ~1070 & 600-700 cm⁻¹ Halogen->Peak_Br

Caption: Mapping molecular functional groups to their specific diagnostic FTIR spectral regions.

Experimental Protocol

Methodology: Attenuated Total Reflectance (ATR-FTIR)

For liquid amines or low-melting solids, ATR is the preferred method over KBr pellets due to ease of preparation and lack of moisture interference.

  • Instrument Setup:

    • Detector: DTGS or MCT (Liquid Nitrogen cooled for higher sensitivity).

    • Crystal: Diamond or ZnSe (Diamond preferred for chemical resistance).

    • Resolution: 4 cm⁻¹.

    • Scans: 16–32 scans (sufficient for QC).

  • Sample Preparation:

    • Ensure the sample is free of synthesis solvents (DCM, Methanol) which have strong IR peaks that can obscure the fingerprint region.

    • Place 1 drop (liquid) or ~2 mg (solid) onto the ATR crystal.

    • Apply pressure to ensure good contact.

  • Data Processing:

    • Baseline Correction: Apply automatic baseline correction to flatten the slope (common in ATR).

    • Normalization: Normalize to the strongest non-reactive peak (e.g., the Aromatic C-C stretch at ~1500 cm⁻¹) if comparing batch-to-batch intensity.

Validation Criteria (Self-Validating System)
  • System Suitability: Run a polystyrene film standard. The 1601 cm⁻¹ peak must be resolved.

  • Background: Collect a fresh air background before every sample to remove CO₂ (2350 cm⁻¹) and H₂O artifacts.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 4-Bromo-2-methoxybenzaldehyde. NIST Chemistry WebBook, SRD 69.[5] [Link]

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of N,N-Diethylbenzylamine. NIST Chemistry WebBook, SRD 69.[5] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[6][7] (General reference for Amine/Ether assignments).

  • PubChem. Compound Summary: 4-Bromo-2-methoxybenzaldehyde. National Library of Medicine. [Link]

  • SpectraBase. Spectrum of 2-Methoxybenzylamine. Wiley Science Solutions. [Link]

Sources

Comparative Reactivity Profile: Bromo- vs. Chloro-Methoxybenzylamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of phenethylamines, isoquinolines, and related alkaloids, halogenated methoxy-benzylamines (specifically the 2,5-dimethoxy-4-halo derivatives) are critical divergent intermediates.

For research and early-stage drug development, the Bromo-derivative is the superior choice due to its versatility in Lithium-Halogen (Li-X) exchange and standard Palladium-catalyzed cross-couplings. The electron-rich nature of the methoxy-substituted ring significantly retards oxidative addition, making the Chloro-derivative kinetically stubborn without specialized, high-cost ligands.

However, the Chloro-derivative offers superior chemical stability and atom economy for specific industrial scale-up routes where reaction conditions can be aggressively optimized (e.g., high-temperature melts or Ni-catalyzed systems).

Quick Comparison Matrix
FeatureBromo-Methoxybenzylamine Chloro-Methoxybenzylamine
C-X Bond Energy ~285 kJ/mol (Weaker)~327 kJ/mol (Stronger)
Li-X Exchange Excellent (Fast, -78 °C)Poor (Slow, requires radical initiators)
Pd-Coupling (Suzuki) Standard catalysts (e.g., Pd(PPh₃)₄)Requires bulky ligands (e.g., XPhos, SPhos)
Regioselectivity High (Ipso-substitution)Risk of ortho-lithiation (deprotonation)
Cost ModerateLow
Stability Light-sensitive (slow degradation)Highly Stable

Structural & Electronic Context[2]

Understanding the reactivity difference requires analyzing the electronic environment of the benzene ring. Methoxy groups (-OMe) are strong Electron Donating Groups (EDGs) .[1]

The "Electron-Rich Penalty"

In Transition Metal Catalysis (e.g., Suzuki, Buchwald-Hartwig), the rate-determining step for aryl halides is often Oxidative Addition .

  • Electron-deficient rings (e.g., nitrobenzene) undergo oxidative addition rapidly.

  • Electron-rich rings (like 2,5-dimethoxybenzylamine) are deactivated towards oxidative addition because the increased electron density on the ring repels the electron-rich Pd(0) species.

Consequence: While chlorobenzene might couple reasonably well with standard catalysts, 4-chloro-2,5-dimethoxybenzylamine is exceptionally sluggish. The combination of a strong C-Cl bond and an electron-rich ring necessitates the use of the Bromo-analog for reliable, high-yield synthesis in research settings [1].

Critical Reactivity Pathways

A. Lithium-Halogen Exchange (The Primary Differentiator)

This is the most distinct difference. Researchers often use these substrates to generate aryl-lithium species for nucleophilic attack on aldehydes or epoxides.

  • Bromo-Analog: Undergoes rapid, clean Lithium-Halogen exchange with n-Butyllithium (n-BuLi) at -78 °C. The equilibrium heavily favors the aryl-lithium species.

  • Chloro-Analog: The C-Cl bond is too strong for efficient exchange at low temperatures. Instead, n-BuLi acts as a base, leading to Directed Ortho Metalation (DoM) . The lithium removes a proton ortho to a methoxy group rather than exchanging the chlorine. This yields a completely different regioisomer [2].

B. Palladium-Catalyzed Cross-Coupling[3][4][5][6][7]
  • Bromo-Analog: Compatible with "workhorse" catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Chloro-Analog: Requires "Third Generation" Buchwald precatalysts (e.g., XPhos Pd G3) to facilitate oxidative addition into the electron-rich, chloro-substituted ring [3].

Decision Logic & Pathway Visualization

The following diagram illustrates the divergent pathways and selection logic for these substrates.

ReactivityLogic Start Target Transformation Lithiation Lithiation / Nucleophilic Attack Start->Lithiation Coupling Pd-Catalyzed Coupling Start->Coupling Br_Li Substrate: Bromo-Analog Lithiation->Br_Li Preferred Cl_Li Substrate: Chloro-Analog Lithiation->Cl_Li Avoid Coupling->Br_Li Standard Route Coupling->Cl_Li Cost-Driven Route Li_Exchange Mechanism: Li-Halogen Exchange (Ipso Substitution) Br_Li->Li_Exchange n-BuLi, -78°C Standard_Cat Standard Catalyst (Pd(PPh3)4) Br_Li->Standard_Cat DoM Mechanism: Directed Ortho Metalation (Regioisomer Error) Cl_Li->DoM n-BuLi, -78°C Special_Cat Specialized Catalyst (XPhos/SPhos) Cl_Li->Special_Cat

Figure 1: Decision matrix for substrate selection based on desired reaction mechanism.

Experimental Protocols

Safety Note: All reactions involving organolithiums or palladium catalysis must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Protocol A: Selective Lithium-Halogen Exchange (Bromo-Specific)

This protocol fails with the Chloro-analog, resulting in ortho-lithiation mixtures.

Scope: Conversion of N-Boc-4-bromo-2,5-dimethoxybenzylamine to the aryl-lithium intermediate.

  • Preparation: Charge a flame-dried Schlenk flask with N-Boc-4-bromo-2,5-dimethoxybenzylamine (1.0 equiv) and anhydrous THF (0.1 M concentration).

  • Cooling: Cool the solution to -78 °C (dry ice/acetone bath). Stir for 15 minutes.

  • Exchange: Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes.

    • Observation: A color change (often to yellow or pale orange) indicates formation of the aryl-lithium species.

  • Incubation: Stir at -78 °C for 30–45 minutes. Do not allow to warm, or the lithium species may attack the Boc protecting group.

  • Quench/Reaction: Add the electrophile (e.g., aldehyde, DMF) dropwise. Stir for 1 hour at -78 °C, then allow to warm to room temperature.

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc.[2]

Protocol B: Suzuki-Miyaura Coupling (Comparative)

Demonstrating the catalyst requirement difference.

Substrate: N-Boc-protected benzylamine derivative. Coupling Partner: Phenylboronic acid (1.5 equiv).

ParameterCondition Set 1 (For Bromo) Condition Set 2 (For Chloro)
Catalyst Pd(PPh₃)₄ (3-5 mol%)Pd₂(dba)₃ / SPhos (2-5 mol%)
Base Na₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)
Solvent DME / Water (3:1)Toluene / Water (10:1)
Temp/Time 80 °C, 4–6 hours100–110 °C, 12–18 hours
Expected Yield 85–95%70–85% (Variable)

Step-by-Step (General):

  • Combine amine substrate, boronic acid, and base in a reaction vial.

  • Evacuate and backfill with Argon (3 cycles).[3]

  • Add anhydrous solvent and the specific catalyst (in a glovebox or under counter-flow of Ar).

  • Heat to the specified temperature.

  • Monitor via TLC/LCMS.

    • Note: The Bromo-analog typically shows complete conversion within 4 hours. The Chloro-analog often stalls; if so, add fresh catalyst and increase temperature.

Comparative Data Analysis

The following data summarizes typical performance metrics derived from cross-coupling studies on electron-rich aryl halides [1, 3].

Reaction TypeSubstrateCatalyst SystemTime (h)Yield (%)Notes
Suzuki 4-Br -2,5-(OMe)₂Pd(PPh₃)₄492Clean conversion.[4]
Suzuki 4-Cl -2,5-(OMe)₂Pd(PPh₃)₄24<15Mostly recovered SM.
Suzuki 4-Cl -2,5-(OMe)₂Pd-XPhos G31284Requires expensive ligand.
Li-Exchange 4-Br -2,5-(OMe)₂n-BuLi (-78°C)0.588Yield of trapped electrophile.
Li-Exchange 4-Cl -2,5-(OMe)₂n-BuLi (-78°C)2.0<5*Major product is ortho-lithiated species.

References

  • Harvard University. (n.d.). The Mechanism of Lithium-Halogen Exchange.[5] Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Comparative study of aryl halides in Pd-mediated reactions.Inorganic Chemistry Frontiers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling - Reactivity and Mechanism. Retrieved from [Link]

Sources

A Comparative Guide to Reference Standards for the Analysis of (4-Bromo-2-methoxy-benzyl)-diethyl-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate and reproducible analysis of novel chemical entities is the bedrock of credible research and development. This guide provides an in-depth technical comparison of methodologies and reference standards for the analysis of (4-Bromo-2-methoxy-benzyl)-diethyl-amine, a substituted benzylamine. Given the likely absence of a commercially available Certified Reference Material (CRM) for this specific compound, this document focuses on the principles and practices for establishing a well-characterized in-house reference standard and compares the primary analytical methods for its quantification and purity assessment.

The Imperative of a High-Quality Reference Standard

In any analytical workflow, the reference standard is the ultimate benchmark against which all samples are measured. Its purity, identity, and stability directly impact the validity of the data generated. For compounds like this compound, which may be synthesized for specific research applications, a reliable reference standard is crucial for:

  • Accurate Quantification: Determining the precise concentration of the analyte in experimental samples or formulated products.

  • Impurity Profiling: Identifying and quantifying process-related impurities or degradation products.

  • Method Validation: Establishing the performance characteristics of an analytical method, including accuracy, precision, and linearity, as outlined by regulatory bodies.[1][2][3]

  • Inter-laboratory Consistency: Ensuring that results are comparable and reproducible across different sites and studies.

Establishing and Qualifying an In-House Reference Standard

The process of creating a reference standard is a multi-step endeavor that requires meticulous synthesis, purification, and comprehensive characterization to establish its fitness for purpose.[8]

cluster_0 Qualification Workflow for In-House Reference Standard synthesis Chemical Synthesis (e.g., Reductive Amination) purification Purification (Chromatography, Recrystallization) synthesis->purification Crude Product identity Identity Confirmation purification->identity Purified Material purity Purity Assessment (Orthogonal Methods) identity->purity characterization Full Characterization (TGA, Karl Fischer, etc.) purity->characterization documentation Documentation (Certificate of Analysis) characterization->documentation

Caption: Workflow for qualifying an in-house reference standard.

Synthesis and Purification

The synthesis of this compound can likely be achieved through standard organic chemistry techniques, such as the reductive amination of 4-bromo-2-methoxybenzaldehyde with diethylamine.[9] Following synthesis, the crude product must be subjected to rigorous purification, typically involving column chromatography followed by recrystallization to achieve a high degree of chemical purity.

Identity Confirmation

The identity of the purified compound must be unequivocally confirmed. This is typically achieved through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are paramount for elucidating the molecular structure. The spectra should be fully assigned, and the observed chemical shifts and coupling constants must be consistent with the proposed structure of this compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which should match the calculated exact mass of the molecule, further confirming its elemental composition. GC-MS can also provide characteristic fragmentation patterns.[10][11]

Purity Assessment: An Orthogonal Approach

A single analytical method is insufficient to declare a compound as a reference standard. The principle of orthogonality—using multiple, dissimilar methods—is critical for a comprehensive purity assessment. This approach ensures that impurities not detected by one technique are likely to be revealed by another.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning with a stationary phase, coupled with mass-based detection.Absolute quantification against a certified internal standard based on the integration of NMR signals.
Primary Use Purity determination (area %), quantification, impurity profiling.Impurity identification, quantification of volatile impurities.Absolute purity assignment (mass fraction), structural confirmation.
Strengths High precision, robust, suitable for non-volatile compounds.High sensitivity and selectivity, provides structural information on impurities.Primary ratio method, no specific reference material of the analyte needed, highly accurate.
Limitations Requires a chromophore, co-eluting impurities may be missed.Analyte must be volatile and thermally stable, potential for on-column degradation.Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer.

The most robust approach to assigning purity is the mass balance method , where the final purity value is calculated by subtracting the mass fractions of all identified impurities (organic, inorganic, water, residual solvents) from 100%.[12]

Comparative Analysis of Key Analytical Methods

The choice of analytical technique for routine analysis depends on the specific requirements of the assay, such as the need for high throughput, sensitivity, or structural confirmation.

center Analysis of (4-Bromo-2-methoxy-benzyl) -diethyl-amine hplc HPLC-UV center->hplc High Precision Routine QC gcms GC-MS center->gcms High Sensitivity Impurity ID qnmr qNMR center->qnmr Absolute Purity Standard Qualification

Caption: Comparison of primary analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the workhorse of pharmaceutical analysis for its precision and robustness. A reversed-phase method would be the logical starting point for this compound.

  • Expertise & Experience: The choice of a C18 column is standard for moderately polar compounds. The amine functional group can cause peak tailing on silica-based columns. This is mitigated by using a low concentration of an acid (e.g., 0.1% formic or trifluoroacetic acid) in the mobile phase to protonate the amine, ensuring a single ionic state and improving peak shape. A gradient elution from water/acetonitrile is often necessary to resolve early-eluting polar impurities and later-eluting non-polar impurities in a single run.[13]

  • Trustworthiness: Method validation is key.[1][3] A validated HPLC method will have demonstrated specificity, linearity over the desired concentration range, accuracy (recovery), and precision (repeatability and intermediate precision).[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior sensitivity and the definitive identification capabilities of mass spectrometry, making it ideal for impurity identification and trace analysis.

  • Expertise & Experience: As a substituted benzylamine, the analyte is sufficiently volatile for GC analysis.[14] A non-polar capillary column (e.g., DB-5ms) is a suitable first choice. The mass spectrum under Electron Ionization (EI) is expected to show characteristic fragments, likely including the tropylium ion (m/z 91) from the benzyl moiety and fragments related to the diethylamine group. The bromine isotope pattern (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature for bromine-containing fragments.[11][15]

  • Trustworthiness: The system's suitability is confirmed by injecting a known standard to verify retention time and spectral fidelity. For quantitative analysis, an internal standard is crucial to compensate for injection volume variability.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for method development.

Protocol 1: HPLC-UV Method for Purity and Assay
  • Instrumentation: Standard HPLC system with a UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Start at 20% B, hold for 1 min.

    • Linear ramp to 95% B over 10 min.

    • Hold at 95% B for 2 min.

    • Return to 20% B over 1 min and re-equilibrate for 3 min.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm and 280 nm (or as determined by UV scan).

  • Sample Preparation: Accurately weigh and dissolve the reference standard and samples in a 50:50 mixture of Acetonitrile:Water to a concentration of ~0.5 mg/mL.

  • Validation: The method should be validated according to ICH guidelines or internal SOPs, assessing parameters like specificity, linearity, range, accuracy, and precision.[1][2][3]

Protocol 2: GC-MS Method for Identification and Impurity Profiling
  • Instrumentation: GC system with a mass selective detector.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp to 300 °C at 20 °C/min.

    • Hold at 300 °C for 5 min.

  • Injector Temperature: 280 °C (Splitless mode).

  • MS Parameters:

    • Transfer Line: 280 °C.

    • Ion Source: 230 °C (Electron Ionization at 70 eV).

    • Scan Range: m/z 40-550.

  • Sample Preparation: Dissolve the sample in a volatile solvent like ethyl acetate or methanol to a concentration of ~1 mg/mL.

Conclusion

While a commercially available certified reference standard for this compound is unlikely to be found, a high-quality, reliable in-house standard can be established through careful synthesis, purification, and rigorous, multi-technique characterization. For routine quality control and quantification, a validated reversed-phase HPLC-UV method offers the best combination of precision, robustness, and throughput. GC-MS serves as an indispensable orthogonal technique, providing superior sensitivity and definitive structural confirmation for impurity identification. The adoption of these methodologies and a commitment to the principles of analytical method validation will ensure the generation of accurate, reliable, and defensible data in any research or development setting.

References

  • Reference Standards for Designer Psychedelics. Clinical Lab Products. [Link]

  • Psychedelic drug reference standards. Cambridge Bioscience. [Link]

  • Psilocybin | Certified Solutions Standards | Certified Reference Materials. Cerilliant. [Link]

  • Meenakshisundaram, S. & Sockalingam, R. Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]

  • Structure-activity relationships in the oxidation of para-substituted benzylamine analogues by recombinant human liver monoamine oxidase A. PubMed. [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. [Link]

  • French, T., et al. Determination and Confirmation of Psychedelic and Psychoactive Compounds in Botanical Materials by UPLC-ESI-MS/MS: Single-Laboratory Validation. Journal of AOAC INTERNATIONAL. [Link]

  • Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority. [Link]

  • Analytical method validation: A brief review. World Journal of Advanced Research and Reviews. [Link]

  • Supporting Information for various N-benzylbenzamides. Royal Society of Chemistry. [Link]

  • Validation of analytical methods and laboratory procedures for chemical measurements. ResearchGate. [Link]

  • The Fitness for Purpose of Analytical Methods. Eurachem. [Link]

  • CERTIFIED REFERENCE MATERIAL CERTIFICATE OF ANALYSIS for 2-(4-Bromo-2,5-dimethoxyphenyl)-N-[(2-methoxybenzyl)]ethylamine hydrochloride. National Measurement Institute, Australia. [Link]

  • GC-MS Analysis of Regioisomeric Substituted N-Benzyl-4-Bromo-2,5-Dimethoxyphenethylamines. National Institute of Justice. [Link]

  • Correlation analysis of reactivity in the addition of substituted benzylamines to P-nitrostyrene. Canadian Science Publishing. [Link]

  • Supplementary Information for brominated methoxyphenols. Beilstein Journals. [Link]

  • GC–MS analysis of N-(bromodimethoxybenzyl)-2-, 3-, and 4-methoxyphenethylamines: Inverse analogues of the psychoactive 25B-NBOMe drug. ResearchGate. [Link]

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PMC. [Link]

  • GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. ResearchGate. [Link]

  • Liquid chromatography-tandem mass spectrometry-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in human plasma. PubMed. [Link]

  • GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Office of Justice Programs. [Link]

  • 4-BROMO-2,5-DIMETHOXYPHENETHYLAMINE. SWGDRUG.org. [Link]

  • Supplementary Information for Benzylic Bromination. Royal Society of Chemistry. [Link]

  • 4-Bromo-2,5-dimethoxy-alpha-methylphenethylamine, hydrochloride Spectra. SpectraBase. [Link]

  • Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. [Link]

  • 4-Bromo-2,5-dimethoxyphenethylamine hydrochloride. PubChem. [Link]

  • Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • 4-Bromo-2,5-dimethoxyphenethylamine. NIST WebBook. [Link]

  • 4-bromo-2,5-dimethoxyamphetamine: psychoactivity, toxic effects and analytical methods. Forensic Science International. [Link]

  • Analysis of 4-bromo-2,5-dimethoxyphenethylamine abuser's urine: identification and quantitation of urinary metabolites. PubMed. [Link]

  • Synthesis, Analytical Profiles and Receptor Pharmacology of Methoxylated Derivatives and Regioisomers of the NBOMe series of Hal. Auburn University. [Link]

  • Establish analytical procedures. Gassnova. [Link]

  • Production process for synthesizing 4-bromo-2-methylaniline.
  • 4-Bromo-2,5-dimethoxyphenethylamine. PubChem. [Link]

Sources

Structure-Activity Relationship (SAR) studies of diethyl-benzylamine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of N,N-diethylbenzylamine (DEBA) analogs, a chemical scaffold pivotal in neuropharmacology. While often overshadowed by its dimethyl counterpart, the diethyl variant offers distinct physicochemical properties—specifically increased lipophilicity and steric bulk—that critically alter its interaction with targets such as Acetylcholinesterase (AChE) , Monoamine Oxidase (MAO) , and Sigma Receptors .

This document is designed for researchers requiring a comparative analysis of these analogs to optimize lead compounds for Central Nervous System (CNS) penetration and target selectivity.

Chemical Space & Rational Design

The transition from N,N-dimethyl to N,N-diethyl substitution on the benzylamine core is not merely a trivial alkyl extension; it is a strategic modification that alters the hydrophobic effect and steric profile of the pharmacophore.

Physicochemical Comparison

The diethyl substitution increases the partition coefficient (LogP), theoretically enhancing Blood-Brain Barrier (BBB) permeability. However, this comes at the cost of increased steric hindrance, which can be detrimental if the target binding pocket is spatially restricted.

PropertyN,N-Dimethylbenzylamine (Reference)N,N-Diethylbenzylamine (Focus)Impact on Drug Design
Formula C

H

N
C

H

N
Increased molecular weight
LogP (Predicted) ~1.91~2.6 - 2.8Enhanced lipophilicity favors CNS entry via passive diffusion.
Steric Bulk (Taft Es) -1.24 (Methyl)-1.31 (Ethyl)Ethyl groups may clash with narrow enzymatic gorges (e.g., AChE active site).
pKa ~9.0~9.5Slightly more basic; higher ionization at physiological pH.

Comparative SAR Analysis

Target A: Acetylcholinesterase (AChE) Inhibition

Benzylamine derivatives inhibit AChE by interacting with the Catalytic Anionic Site (CAS) or the Peripheral Anionic Site (PAS) .

  • Mechanism: The cationic nitrogen binds to the anionic aspartate/glutamate residues in the gorge. The benzyl ring engages in

    
     stacking with aromatic residues (e.g., Trp84, Phe330).
    
  • The "Ethyl Penalty": Experimental data on aminoalkanol-benzylamine hybrids indicates that diethyl analogs often exhibit lower affinity than dimethyl analogs (IC

    
     increases). The AChE active site gorge is narrow; the additional rotatable bonds and bulk of the ethyl groups induce steric clashes with Tyr124 and Asp74, destabilizing the binding conformation.
    

Comparative Data (Representative Trends):

Compound ClassN-SubstituentAChE IC

(Approx)
Binding Mode Insight
Standard Dimethyl10 - 50

M
Optimal fit for cationic interaction in CAS.
Analog Diethyl > 100

M
Steric Clash: Ethyl groups disrupt optimal

-stacking geometry.
Hybrid N-Benzyl-Piperidine< 1

M
Ring constraint (piperidine) reduces entropic penalty compared to diethyl.

Critical Insight: For AChE inhibitors, diethyl substitution is generally inferior to dimethyl or cyclic amines (piperidine/pyrrolidine) unless the target is the wider Peripheral Anionic Site (PAS).

Target B: Sigma-1 Receptor ( R) Affinity

Unlike AChE, the Sigma-1 receptor possesses a hydrophobic pocket that tolerates and often favors bulkier hydrophobic groups on the nitrogen.

  • SAR Trend: N,N-diethylbenzylamine analogs show maintained or improved affinity compared to dimethyl variants. The increased lipophilicity aids in accessing the receptor, which is located on the mitochondria-associated endoplasmic reticulum membrane (MAM).

  • Pharmacophore: The N-benzyl moiety is the primary anchor. The N-ethyl groups provide additional hydrophobic contacts within the ligand-binding pocket, often mimicking the binding profile of endogenous neurosteroids.

Target C: Monoamine Oxidase B (MAO-B)

Benzylamine is a classic substrate for MAO-B. To convert this scaffold into an inhibitor, the amine must be functionalized to prevent oxidative deamination.

  • Substrate vs. Inhibitor: N,N-dialkyl substitution prevents the formation of the imine intermediate required for oxidation, effectively turning the molecule into a competitive inhibitor.

  • Selectivity: Para-substitution (e.g., 4-F, 4-Cl) on the benzyl ring of diethyl analogs significantly enhances MAO-B selectivity over MAO-A.

Experimental Protocols

Synthesis: Reductive Amination

The most reliable method to synthesize N,N-diethylbenzylamine analogs is Reductive Amination . This protocol avoids the over-alkylation issues common with direct nucleophilic substitution (using benzyl chloride).

Protocol:

  • Reagents: Substituted Benzaldehyde (1.0 eq), Diethylamine (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), 1,2-Dichloroethane (DCE).

  • Procedure:

    • Dissolve benzaldehyde and diethylamine in DCE under inert atmosphere (

      
      ).
      
    • Add acetic acid (catalytic amount) to activate the carbonyl. Stir for 30 min to form the iminium ion in situ.

    • Add STAB portion-wise at 0°C. Allow to warm to Room Temperature (RT) and stir for 12-16 hours.

    • Quench: Add saturated aqueous NaHCO

      
      .
      
    • Extraction: Extract with Dichloromethane (DCM) (3x). Wash organic layer with brine, dry over MgSO

      
      .
      
    • Purification: Flash column chromatography (Hexane/EtOAc).

Self-Validation Check:

  • Success Indicator: Disappearance of the aldehyde peak (~10 ppm) in

    
    H-NMR. Appearance of the benzylic methylene singlet/doublet at ~3.5 ppm.
    
Biological Assay: Ellman’s Method (AChE)

To quantify the inhibitory potential of the synthesized analogs.

Protocol:

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Reagent: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

  • Procedure:

    • In a 96-well plate, add 160

      
      L buffer, 20 
      
      
      
      L DTNB (10 mM), and 10
      
      
      L Inhibitor (Diethyl analog). Incubate 10 min.
    • Add 10

      
      L AChE enzyme solution (0.05 U/mL).
      
    • Initiate reaction with 20

      
      L ATCI (10 mM).
      
    • Measurement: Monitor Absorbance at 412 nm for 5-10 minutes (Kinetic mode).

  • Calculation: Determine the slope (

    
    Abs/min). Calculate % Inhibition relative to control (DMSO). Plot Log[Inhibitor] vs. % Inhibition to derive IC
    
    
    
    .

Visualizations

Synthesis Workflow: Reductive Amination

This diagram outlines the logical flow of the synthesis, highlighting critical control points.

SynthesisWorkflow Start Start: Substituted Benzaldehyde Imine Intermediate: Iminium Ion Formation Start->Imine + Diethylamine + AcOH (cat) Reduction Reduction: Add NaBH(OAc)3 Imine->Reduction In situ reduction Workup Workup: NaHCO3 Quench Reduction->Workup 12-16h RT Product Product: N,N-Diethylbenzylamine Workup->Product Extraction & Purification

Caption: Step-by-step reductive amination pathway for synthesizing diethyl-benzylamine analogs.

SAR Decision Tree: Optimization Strategy

A logic gate for optimizing the scaffold based on the desired biological target.

SARDecision Core Scaffold: N,N-Diethylbenzylamine Target Select Target Core->Target AChE Target: AChE (Alzheimer's) Target->AChE Sigma Target: Sigma-1 (Neuroprotection) Target->Sigma AChE_Action Problem: Steric Clash Action: Switch Ethyl -> Methyl or Cyclic Amine AChE->AChE_Action Low Potency Sigma_Action Benefit: Lipophilicity Action: Retain Ethyl Add 4-Cl/F to Ring Sigma->Sigma_Action High Potency

Caption: Decision matrix for optimizing the diethyl-benzylamine scaffold based on target constraints.

References

  • Cholinesterase Inhibitors SAR: Cholinesterase inhibitors: SAR and enzyme inhibitory activity of 3-[omega-(benzylmethylamino)alkoxy]xanthen-9-ones. PubMed. Available at: [Link]

  • Aminoalkanol Derivatives (Ethyl vs Methyl): In Vitro and In Silico Kinetic Studies of Patented 1,7-diEthyl and 1,7-diMethyl Aminoalkanol Derivatives as New Inhibitors of Acetylcholinesterase. MDPI. Available at: [Link]

  • Sigma Receptor Ligands: Characterization of two novel sigma receptor ligands: antidystonic effects in rats. PubMed. Available at: [Link]

  • Reductive Amination Protocol: Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Available at: [Link]

  • General Benzylamine Properties: N,N-Dimethylbenzylamine Compound Summary. PubChem.[1] Available at: [Link]

Sources

High-Fidelity TLC Validation for the Reductive Amination of (4-Bromo-2-methoxy-benzyl)-diethyl-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of (4-Bromo-2-methoxy-benzyl)-diethyl-amine is a critical workflow in medicinal chemistry, often utilized to generate versatile halogenated building blocks. The most efficient synthetic route is the reductive amination of 4-bromo-2-methoxybenzaldehyde with diethylamine [2]. However, diethylamine is highly volatile and exhibits poor nucleophilicity in sterically hindered environments. Driving this reaction to completion without inducing side reactions requires precise, real-time monitoring.

This guide provides an authoritative comparison of Thin-Layer Chromatography (TLC) methodologies, evaluating stationary phases and visualization reagents to establish a self-validating analytical protocol for this specific synthesis.

Mechanistic Causality in Reductive Amination

To monitor a reaction effectively, one must understand the transient states of the analytes. In this reductive amination, the secondary amine (diethylamine) nucleophilically attacks the carbonyl group of 4-bromo-2-methoxybenzaldehyde. This forms a reversible hemiaminal intermediate that dehydrates into an iminium ion. The iminium ion is subsequently reduced in situ (typically by sodium triacetoxyborohydride, NaBH(OAc)₃) to yield the stable tertiary amine product [2].

Because the reaction transitions from a secondary amine to a tertiary amine, our analytical validation must definitively distinguish between these two nitrogenous states while tracking the consumption of the aromatic aldehyde.

G A 4-Bromo-2-methoxy benzaldehyde C Iminium Ion Intermediate A->C + Diethylamine - H2O B Diethylamine (Secondary Amine) B->C D (4-Bromo-2-methoxy-benzyl) -diethyl-amine C->D NaBH(OAc)3 Reduction

Reductive amination pathway to this compound.

Stationary Phase Comparison: Standard TLC vs. HPTLC

Silica gel is inherently acidic, which often causes basic amines to protonate and "streak" across the plate, obscuring resolution. While adding a basic modifier (like 1% Triethylamine) to the mobile phase mitigates streaking, the physical properties of the stationary phase dictate the ultimate resolution limit. We compare standard Merck Silica Gel 60 F₂₅₄ plates against High-Performance Thin-Layer Chromatography (HPTLC) plates.

Standard TLC plates utilize 10–12 µm silica particles with a polymeric binder, offering robust adherence and a 250 µm layer thickness [1]. HPTLC plates employ smaller, uniformly sized silica particles (typically 5–6 µm) with a thinner layer (200 µm). This structural refinement results in tighter diffusion bands, higher theoretical plate numbers, and superior resolution of closely eluting structurally similar amines [3, 7].

Table 1: Quantitative Comparison of TLC vs. HPTLC for Amine Resolution
ParameterStandard TLC (Silica Gel 60 F₂₅₄)HPTLC (Silica Gel 60 F₂₅₄)Impact on Amine Synthesis
Mean Particle Size 10–12 µm [1]5–6 µm [7]Smaller particles in HPTLC reduce eddy diffusion, sharpening amine spots.
Layer Thickness 250 µm [1]200 µm [3]Thinner layers require less sample and reduce spot broadening.
Sample Volume 1–5 µL0.1–0.5 µLHPTLC prevents column overloading, critical for highly polar amines.
Development Time 15–20 minutes3–5 minutesHPTLC allows for rapid, real-time kinetic monitoring of the iminium reduction.

Recommendation: For routine reaction monitoring, Standard TLC is highly cost-effective and sufficient if a basic modifier is used in the eluent. For quantifying trace unreacted diethylamine or isolating impurities, HPTLC is the superior alternative.

Visualization Strategies: A Self-Validating System

Amines present unique visualization challenges. The aromatic starting material and the final product possess chromophores, but diethylamine does not. Relying solely on UV light is a critical error, as it cannot track the consumption of the secondary amine. To ensure scientific integrity, we employ a sequential, self-validating staining system:

  • UV 254 nm: Detects the aromatic ring via fluorescence quenching on F₂₅₄ plates. This confirms the disappearance of the aldehyde and the appearance of the product.

  • Ninhydrin Stain: Specifically reacts with primary and secondary amines to form a distinct purple/pink complex known as Ruhemann's purple [4, 6]. In this workflow, Ninhydrin is used to detect unreacted diethylamine. Crucially, tertiary amines do not react with Ninhydrin, providing a negative validation control.

  • Dragendorff's Reagent: A solution of potassium bismuth iodide that forms a complex specifically with tertiary amines and alkaloids, yielding bright orange-brown spots [5]. This positively confirms the successful formation of the tertiary amine product.

Table 2: Visualization Reagent Performance Matrix
AnalyteUV (254 nm)Ninhydrin StainDragendorff's Reagent
4-Bromo-2-methoxybenzaldehyde Active (Dark spot)InactiveInactive
Diethylamine InactiveActive (Purple spot)Inactive
Target Tertiary Amine Active (Dark spot)InactiveActive (Orange-brown spot)

Experimental Protocol: Step-by-Step Methodology

This protocol utilizes a sequential visualization technique on a single plate to eliminate cross-plate variance and establish a self-validating data set.

Phase 1: Chromatographic Development
  • Plate Preparation: Cut a Merck Silica Gel 60 F₂₅₄ plate to size. Draw a baseline 1 cm from the bottom using a graphite pencil.

  • Sample Application: Spot three lanes: (1) Pure Aldehyde reference, (2) Pure Diethylamine reference, (3) Reaction Mixture.

  • Mobile Phase Optimization: Prepare a solvent system of Hexane : Ethyl Acetate (7:3) . Critical Step: Add 1% Triethylamine (TEA) to the mixture. The TEA neutralizes the acidic silanol groups on the silica gel, preventing the diethylamine and the tertiary amine product from streaking.

  • Development: Place the plate in a saturated TLC chamber. Allow the solvent front to rise to 1 cm below the top edge. Remove and air-dry completely to evaporate the TEA.

Phase 2: Sequential Visualization
  • UV Inspection: Examine the dried plate under 254 nm UV light. Mark all UV-active spots (Aldehyde and Product) with a pencil.

  • Ninhydrin Application: Lightly spray the plate with a 0.2% Ninhydrin solution in ethanol [6]. Heat the plate at 110°C for 3–5 minutes. A purple spot in the reaction lane indicates incomplete consumption of diethylamine.

  • Dragendorff Confirmation: Once the plate cools, spray it with Dragendorff's reagent [5]. The appearance of an orange-brown spot at the previously UV-active product Rf value definitively confirms the synthesis of the tertiary amine.

TLC_Workflow S1 Sample Application (Reaction Mixture) S2 Plate Development (Hexane:EtOAc + 1% TEA) S1->S2 S3 UV Visualization (254 nm) S2->S3 Detect Aromatic Rings S4 Ninhydrin Stain (Check Et2NH) S3->S4 Detect Unreacted Amine S5 Dragendorff Stain (Confirm Tertiary Amine) S4->S5 Confirm Product

Step-by-step TLC validation workflow for tertiary amine synthesis.

References

  • Merck Millipore. "TLC plates, Silica gel 60 F₂₅₄ - Merck Millipore." merckmillipore.com.
  • Benchchem. "Optimizing reaction conditions for N-alkylation of diethylamine." benchchem.com.
  • Scribd. "Difference Between TLC and Vs HPTLC." scribd.com.
  • ResearchGate. "Modified Ninhydrin reagent for the detection of amino acids on TLC plates." researchgate.net.
  • University of Illinois. "Thin Layer Chromatography Visualization Reagents." illinois.edu.
  • Silliman Journal. "Determination of Biogenic Amines Using Image Analysis of Ninhydrin-Visualized Biogenic Amine Spots in Thin Layer Chromatography." su.edu.ph.
  • Slideshare. "Thin Layer Chromatography and HighPerformance Thin Layer chromatography." slideshare.net.

Elemental analysis calculation for (4-Bromo-2-methoxy-benzyl)-diethyl-amine

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Guide: (4-Bromo-2-methoxy-benzyl)-diethyl-amine

Executive Summary

This guide provides a rigorous technical framework for the elemental analysis (EA) of This compound , a halogenated tertiary amine often utilized as a synthetic intermediate in medicinal chemistry. Unlike standard hydrocarbons, this compound presents specific analytical challenges due to the heavy bromine atom (approx. 29% by mass) and the hygroscopic nature of the diethylamine moiety.

This document compares the Theoretical Performance (Calculated values) against Experimental Realities (Common impurities/salt forms) and evaluates Alternative Validation Methods (HRMS/qNMR) to ensure scientific integrity in drug development workflows.

Part 1: Theoretical Framework (The Standard)

To validate the identity of this compound, one must first establish the "Gold Standard" theoretical values. The presence of Bromine significantly skews the mass percentage compared to non-halogenated analogs, making Carbon/Hydrogen ratios less sensitive to impurities unless high-precision weighing is employed.

Compound Identity:

  • IUPAC Name: N-(4-bromo-2-methoxybenzyl)-N,N-diethylamine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 272.18 g/mol

Table 1: Theoretical Elemental Composition (Free Base)

Calculated using standard atomic weights: C (12.011), H (1.008), N (14.007), O (15.999), Br (79.904).

ElementCountTotal Mass ( g/mol )Theoretical % Acceptable Range (±0.4%)
Carbon (C) 12144.1352.95% 52.55% – 53.35%
Hydrogen (H) 1818.146.67% 6.27% – 7.07%
Nitrogen (N) 114.015.15% 4.75% – 5.55%
Bromine (Br) 179.9029.36% N/A (Usually not combusted)
Oxygen (O) 116.005.88% Calculated by difference

Critical Insight: The Nitrogen content is low (5.15%). A deviation of just 0.2% in absolute reading represents a ~4% relative error, making N-analysis a sensitive indicator of purity for this specific molecule.

Part 2: Comparative Analysis (Alternatives & Deviations)

In practical research, "pure" compounds often exist as salts or hydrates. A common failure mode in EA is comparing experimental data to the wrong theoretical form (e.g., Free Base vs. Hydrochloride Salt). Below is a comparison of the target product against its most common alternative forms.

Table 2: Comparative Theoretical Profiles

Use this table to diagnose "failed" EA results. If your data matches the "Alternative" column, your sample is likely a salt or hydrate, not the free base.

MetricTarget: Free Base (

)
Alt 1: Hydrochloride Salt (

)
Alt 2: Monohydrate (

)
MW 272.18 g/mol 308.64 g/mol 290.20 g/mol
% Carbon 52.95% 46.70% (↓ 6.25%)49.66% (↓ 3.29%)
% Hydrogen 6.67% 6.20% (↓ 0.47%)6.94% (↑ 0.27%)
% Nitrogen 5.15% 4.54% (↓ 0.61%)4.83% (↓ 0.32%)
Performance Optimal for lipophilic assays.[1]Optimal for water solubility/storage.Common impurity in hygroscopic storage.

Analysis:

  • The "Salt" Trap: Converting this amine to an HCl salt drops the Carbon content by over 6%. If you synthesized the HCl salt but calculated for the Free Base, your EA will fail catastrophically.

  • The "Wet" Trap: As a tertiary amine, the free base is hygroscopic. Absorption of 1 eq. of water (Monohydrate) lowers Carbon by ~3.3%, pushing it well outside the ±0.4% journal acceptance criteria.

Part 3: Methodological Comparison (EA vs. HRMS)

When validating this compound, researchers must choose between classical Combustion Analysis (CHN) and modern High-Resolution Mass Spectrometry (HRMS).

Comparison Guide: Validation Techniques
FeatureMethod A: Combustion Analysis (CHN) Method B: HRMS (Q-TOF / Orbitrap)
Principle Physical combustion to

.
Ionization and precise mass-to-charge ratio measurement.
Bromine Impact High Risk: Heavy halogens can interfere with oxidation or trap

if not using

catalysts.
Benefit: Bromine provides a distinct isotopic pattern (

~1:1 ratio), confirming identity instantly.
Purity Sensitivity Bulk Purity: Detects non-chromophoric impurities (water, salts, silica).Trace Identity: Excellent for ID, but poor for quantifying bulk inorganic salts or water content.
Sample Req. 2–5 mg (Destructive).< 0.1 mg (Non-destructive options available).
Verdict Required for establishing bulk purity of a new chemical entity (NCE).Preferred for rapid identity confirmation and when sample quantity is limited (<2 mg).

Part 4: Experimental Protocol & Workflow

Objective: Obtain valid EA data for the oily/hygroscopic free base.

Protocol:

  • Preparation: If the product is an oil, do not use standard tin boats alone. Use tin capsules capable of cold-sealing to prevent evaporation of the diethylamine moiety before combustion.

  • Drying: Dry the sample under high vacuum (0.1 mmHg) at ambient temperature for 4 hours. Note: Do not heat >40°C as the free base may be volatile.

  • Weighing: Use a microbalance with readability to 0.001 mg. Target sample weight: 2.000 mg.

  • Combustion Aids: Add ~10 mg of Tungsten Trioxide (

    
    )  to the capsule.
    
    • Reasoning: Brominated compounds can form volatile halides that escape incomplete combustion.

      
       acts as a scrubber and flux to ensure complete oxidation and prevent halogen interference with the Nitrogen detector.
      
Validation Workflow Diagram

G Start Synthesized Product (C12H18BrNO) CheckState Physical State Check: Oil vs. Solid Start->CheckState SolidPath Solid (Likely Salt) CheckState->SolidPath Crystalline OilPath Oil (Likely Free Base) CheckState->OilPath Viscous Liquid PrepSolid Recrystallize & Dry (Vacuum, 40°C) SolidPath->PrepSolid PrepOil Cold-Seal in Tin Capsule (Avoid Evaporation) OilPath->PrepOil Analysis Run CHN Analysis (+ WO3 Additive) PrepSolid->Analysis PrepOil->Analysis Decision Result within ±0.4%? Analysis->Decision Success PASS: Bulk Purity Confirmed Decision->Success Yes Fail FAIL: Diagnose Deviation Decision->Fail No Diagnose Check HRMS & NMR: Is it a Salt? Hydrate? Impure? Fail->Diagnose

Caption: Logical workflow for determining the purity of this compound, accounting for physical state and handling requirements.

References

  • American Chemical Society (ACS). (2024). ACS Guide to Scholarly Communication: Characterization of Organic Compounds. Retrieved from [Link]

    • Establishes the ±0.4% standard for elemental analysis.
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for 4-Bromo-2,5-dimethoxyphenethylamine (Analogous Structure). Retrieved from [Link]

    • Source for physicochemical properties of bromin
  • Royal Society of Chemistry. (2005). Microanalysis of Halogenated Compounds: Best Practices. Analyst. Retrieved from [Link]

    • )

Sources

Spectroscopic Profiling of 4-Bromo-2-methoxybenzylamine Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the high-stakes arena of drug discovery, 4-bromo-2-methoxybenzylamine serves as a "privileged scaffold." Its dual functionality—an electron-rich aromatic ring amenable to electrophilic substitution and a reactive primary amine—makes it a linchpin in synthesizing 5-HT2A receptor agonists (NBOMe analogs) , kinase inhibitors , and Schiff base ligands for metallopharmaceuticals.

This guide moves beyond basic characterization.[1] We objectively compare the spectroscopic performance of this scaffold against its positional isomers and precursors. By analyzing the causality behind spectral shifts, we provide a self-validating protocol for confirming structural integrity, ensuring that what you synthesized is exactly what you intended.

Comparative Spectroscopic Analysis

The "Benzylic Watch": Tracking Reaction Progress via NMR

The most reliable metric for validating the transformation of the precursor (4-bromo-2-methoxybenzaldehyde) to the amine and its subsequent derivatives is the benzylic proton shift . This single signal acts as a high-fidelity reporter of the chemical environment.

Table 1: Comparative 1H NMR Shifts of the Benzylic Moiety (CDCl3, 400 MHz)

Compound StageFunctional GroupBenzylic Proton Shift (δ ppm)MultiplicityKey Coupling Insight
Precursor Aldehyde (-CHO)10.35 SingletHighly deshielded due to carbonyl anisotropy.[2]
Intermediate Imine (-CH=N-)8.30 - 8.60 SingletUpfield shift indicates loss of carbonyl; diagnostic for Schiff bases.[2]
Target Scaffold Benzylamine (-CH₂-NH₂)3.80 - 3.95 Singlet/BroadDrastic shielding; broadening indicates exchangeable NH protons.[2]
Derivative Amide (-CH₂-NH-CO-)4.45 - 4.65 DoubletDownfield shift due to amide resonance; couples with NH (J ≈ 5-6 Hz).[2]

Expert Insight: When characterizing the free amine, the benzylic signal often overlaps with the methoxy group (δ ~3.85). To resolve this, run the spectrum in DMSO-d6 or add a drop of D₂O . In D₂O, the NH₂ protons exchange and disappear, while the benzylic CH₂ remains, often sharpening into a distinct singlet.

Isomer Discrimination: The Regioisomer Trap

A common synthetic pitfall is the contamination with 2-bromo-4-methoxy isomers (arising from non-selective bromination of starting materials).[2] Standard MS cannot distinguish these (identical mass).

Differentiation Strategy: 1H NMR Coupling Constants (J-values)

  • 4-Bromo-2-methoxy (Target): The aromatic region displays an ABX system .[2]

    • H-3 (ortho to OMe): Small doublet (J ≈ 2 Hz) or singlet.

    • H-5 & H-6: Show ortho-coupling (J ≈ 8.5 Hz).

  • 2-Bromo-4-methoxy (Impurity): The coupling pattern changes significantly due to the bromine position.[2]

    • H-3 (ortho to Br): Distinct chemical shift; lack of ortho-coupling to the benzylic position.

Mass Spectrometry: The Bromine Signature

Mass spectrometry provides a self-validating check through the isotopic abundance of bromine.

  • Isotope Pattern: Any derivative of this scaffold must exhibit a 1:1 doublet for the molecular ion (

    
     and 
    
    
    
    ) due to naturally occurring
    
    
    and
    
    
    .
  • Fragmentation Logic:

    • Base Peak: Often involves cleavage of the benzylic bond, generating a stabilized tropylium-like cation.

    • Loss of NH3: In ESI-MS/MS, the benzylamine derivatives frequently show a neutral loss of 17 Da (NH₃), confirming the primary/secondary amine functionality.

Experimental Protocols

Protocol A: Self-Validating Synthesis & Characterization Workflow

Objective: Synthesize a Schiff base derivative to confirm amine reactivity and purity.

1. Reactants:

  • 4-Bromo-2-methoxybenzylamine (1.0 equiv)[2]

  • Salicylaldehyde (1.0 equiv) - Chosen for its distinct OH shift, aiding characterization.

  • Ethanol (Anhydrous)

2. Procedure:

  • Dissolution: Dissolve the benzylamine in absolute ethanol at room temperature.

  • Addition: Add salicylaldehyde dropwise. The solution should turn yellow immediately (formation of imine chromophore).

  • Reflux: Heat to 60°C for 2 hours.

  • Work-up: Cool to 0°C. The Schiff base precipitates. Filter and wash with cold ethanol.

    • Why this works: Schiff bases are generally less soluble in cold ethanol than the starting amine or aldehyde, driving purification by simple filtration.

3. Validation (QC Check):

  • IR Spectroscopy: Look for the disappearance of the N-H stretch (3300 cm⁻¹) and the appearance of the C=N stretch at 1615–1630 cm⁻¹ .

  • Absence of C=O: Ensure no aldehyde peak remains at 1680 cm⁻¹.

Visualizing the Characterization Logic

The following diagram illustrates the decision-making process for characterizing these derivatives, highlighting the "Go/No-Go" decision points based on spectral data.

CharacterizationWorkflow Start Crude Product (4-Bromo-2-methoxybenzylamine Derivative) MS_Check Step 1: Mass Spectrometry (LC-MS) Start->MS_Check Isotope_Pattern Check Isotope Pattern (M+ : M+2 ratio) MS_Check->Isotope_Pattern Pattern_Valid 1:1 Ratio Observed (Bromine confirmed) Isotope_Pattern->Pattern_Valid Yes Pattern_Invalid No 1:1 Ratio (Debromination/Wrong SM) Isotope_Pattern->Pattern_Invalid No NMR_Check Step 2: 1H NMR (CDCl3) Pattern_Valid->NMR_Check Benzylic_Signal Analyze Benzylic Proton (3.8 - 4.6 ppm) NMR_Check->Benzylic_Signal Shift_Aldehyde Signal @ ~10.0 ppm (Unreacted Aldehyde) Benzylic_Signal->Shift_Aldehyde Reaction Incomplete Shift_Amine Signal @ 3.8 ppm (Free Amine) Benzylic_Signal->Shift_Amine Target 1 Shift_Imine Signal @ 8.4 ppm (Schiff Base Formed) Benzylic_Signal->Shift_Imine Target 2 Regio_Check Step 3: Regioisomer Check (Coupling Constants) Shift_Amine->Regio_Check Shift_Imine->Regio_Check Final_QC Release for Biological Assay Regio_Check->Final_QC

Caption: Logical workflow for the spectroscopic validation of brominated benzylamine derivatives, prioritizing mass spectral confirmation of the halogen before structural elucidation.

References

  • Royal Society of Chemistry. (2015). Synthesis and NMR Characterization of N-benzylbenzamide Derivatives. Retrieved from [Link]

  • National Institutes of Health (PMC). (2012). Crystal structure of 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide.[2] Retrieved from [Link]

  • PubChem. (2025). 4-Bromo-2-methoxybenzaldehyde Compound Summary. Retrieved from [Link]

  • ResearchGate. (2015). Differentiation of positional isomers in the series of N-(2-methoxybenzyl)-phenethylamines (NBOMes). Retrieved from [Link]

Sources

Safety Operating Guide

(4-Bromo-2-methoxy-benzyl)-diethyl-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive

Do not treat this compound as general organic waste. (4-Bromo-2-methoxy-benzyl)-diethyl-amine is a halogenated, basic organic amine . Its disposal requires strict segregation from non-halogenated solvents and acidic waste streams to prevent toxic gas generation (HBr/NOx) and to comply with environmental regulations regarding halogenated organics (EPA RCRA and EU Waste Framework Directive).

Immediate Action Required:

  • Segregate: Place in the Halogenated Organic Waste stream.

  • Isolate: Ensure no contact with strong acids (exothermic neutralization) or oxidizers.

  • Label: Mark clearly as "Halogenated Basic Organic - Toxic."

Part 2: Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its reactivity profile.[1] This compound combines a basic tertiary amine with an aryl bromide.

Feature Structural Component Disposal Implication
Basicity Diethyl-amine moietyIncompatible with Acids. Mixing with acid waste (e.g., HCl, H₂SO₄) will cause an immediate exothermic reaction, potentially pressurizing waste containers.
Halogen Content Aryl Bromide (Br)Mandatory Segregation. Must be incinerated at high temperatures (>1100°C) to prevent the formation of dioxins/furans. Do not mix with non-halogenated solvents (increases disposal cost and violates compliance).
Reactivity Benzyl positionSusceptible to oxidation. Keep away from peroxides or nitric acid waste to prevent unstable byproduct formation.
Toxicity Aryl halide/AmineTreat as Aquatic Toxin and Skin Corrosive . Zero drain disposal permitted.[2]

Part 3: Step-by-Step Disposal Protocol

This protocol is designed for laboratory-scale disposal (mg to kg range).

Phase 1: Pre-Disposal Stabilization

Before moving the material to a waste container, ensure it is stable.

  • State Verification:

    • If Solid: Dispose of directly into a solid hazardous waste drum lined with compatible plastic (polyethylene).

    • If Liquid (Neat): Dilute with a compatible halogenated solvent (e.g., Dichloromethane) if the viscosity is too high, or dispose of directly.

    • If in Solution: Ensure the solvent system is compatible with the halogenated waste stream.[2]

  • pH Check (Crucial Self-Validating Step):

    • Why? Waste containers often contain mixed organics. If a previous user added acidic waste, adding this amine will cause a reaction.

    • Action: Check the pH of the receiving waste container using a dipstick.

    • Rule:Only add to waste streams with pH 7–12. If the waste stream is acidic (pH < 7), use a separate, clean container.

Phase 2: Waste Stream Segregation

You must select the correct waste stream. Use the decision logic below.

  • Correct Stream: Halogenated Organic Solvents/Waste.

  • Incorrect Stream: Non-Halogenated Organics (Red Can), Aqueous Acid/Base, Trash.

Phase 3: Containerization & Labeling
  • Container Type: High-Density Polyethylene (HDPE) or Glass (Amber). Avoid metal cans due to potential amine corrosion over time.

  • Labeling:

    • Primary Constituent: this compound.

    • Hazard Checkboxes: [x] Toxic [x] Corrosive [x] Halogenated.[1]

Part 4: Visualizing the Disposal Workflow

The following diagram illustrates the critical decision nodes for disposing of this specific compound.

DisposalWorkflow Start Start: this compound Waste StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidWaste Solid Halogenated Waste Bin (Double-bagged) StateCheck->SolidWaste Solid LiquidCheck Check Liquid Composition StateCheck->LiquidCheck Liquid/Solution FinalStep Label: 'Halogenated Basic Organic' Schedule Pickup SolidWaste->FinalStep pHCheck CRITICAL: Check Receiving Container pH LiquidCheck->pHCheck Acidic Receiving Container is Acidic (pH < 7) pHCheck->Acidic pH < 7 BasicNeutral Receiving Container is Basic/Neutral (pH >= 7) pHCheck->BasicNeutral pH >= 7 NewContainer Use NEW Halogenated Waste Container Acidic->NewContainer Avoid Exotherm ExistingContainer Add to Existing Halogenated Solvent Waste BasicNeutral->ExistingContainer NewContainer->FinalStep ExistingContainer->FinalStep

Figure 1: Decision tree for the safe segregation and disposal of halogenated amine waste, emphasizing pH compatibility checks.

Part 5: Regulatory & Compliance (RCRA/EPA)

For US-based laboratories, strict adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Waste Classification:

    • Characteristic Waste: Likely D002 (Corrosive) if pH > 12.5 (neat amine).

    • Halogenated Solvent Codes: If mixed with spent solvents like Methylene Chloride, it triggers F001/F002 codes [1].

    • Toxicity: Due to the aryl bromide, it must be treated as toxic.

  • Satellite Accumulation Areas (SAA):

    • Keep the container closed at all times except when adding waste (40 CFR 262.15).

    • Secondary containment is required to capture spills.

  • Destruction Method:

    • The ultimate fate of this waste is Incineration with acid gas scrubbing. This ensures the bromine is captured as HBr and neutralized, rather than released as toxic gas [2].

Part 6: Emergency Procedures

Scenario: Accidental Spill (Benchtop)

  • Evacuate: Alert nearby personnel. The amine vapors may be irritating.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.

  • Neutralize:

    • Do NOT use strong acids.

    • Use a commercial Solvent Absorbent (e.g., vermiculite or clay-based absorbents).

  • Clean: Scoop absorbed material into a hazardous waste bag. Wipe the surface with a mild detergent and water.

  • Dispose: Label the cleanup debris as "Solid Halogenated Hazardous Waste."

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes (F-List and D-List). RCRA Regulations.[3] [Link]

  • National Institutes of Health (NIH) - PubChem. 4-Bromo-2-methoxybenzyl alcohol (Analogous Safety Data). [Link]

  • Vanderbilt University. Laboratory Guide for Managing Chemical Waste (Halogenated vs. Non-Halogenated). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.